Product packaging for Azido-PEG2-Azide(Cat. No.:CAS No. 1379365-47-5)

Azido-PEG2-Azide

Cat. No.: B3034113
CAS No.: 1379365-47-5
M. Wt: 200.2 g/mol
InChI Key: OHZGAFKSAANFAS-UHFFFAOYSA-N
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Description

Azido-PEG2-Azide is a useful research compound. Its molecular formula is C6H12N6O2 and its molecular weight is 200.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N6O2 B3034113 Azido-PEG2-Azide CAS No. 1379365-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501180973
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-Azide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-Azide, systematically named 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker featuring two terminal azide groups separated by a flexible two-unit polyethylene glycol (PEG) spacer. This molecule has emerged as a critical tool in chemical biology and drug development, primarily for its role as a versatile linker in the synthesis of complex biomolecular conjugates. Its high solubility, biocompatibility, and reactivity in "click chemistry" reactions make it an ideal component for constructing sophisticated molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Core Properties of this compound

This compound is a well-characterized molecule with properties that make it highly suitable for bioconjugation applications. A summary of its key physicochemical data is presented below.

PropertyValue
Chemical Formula C6H12N6O2
Molecular Weight 200.20 g/mol [1][2]
CAS Number 59559-06-7[1][3]
Appearance Colorless to pale yellow oil
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%[2]
Storage Conditions Store at -20°C to -80°C for long-term stability
LogP 1.64
Hydrogen Bond Acceptors 6
Rotatable Bond Count 9

Applications in Drug Discovery and Development

The primary utility of this compound lies in its ability to conjugate two different molecules through its terminal azide groups. This is most prominently demonstrated in the field of targeted protein degradation with the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the resulting PROTAC. This compound serves as a flexible and hydrophilic PEG-based linker. The dual azide functionalities allow for the attachment of alkyne-modified ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bio-orthogonal click chemistry reactions.

Bioconjugation and "Click Chemistry"

The azide groups of this compound are key to its functionality in click chemistry. This reagent can undergo CuAAC with molecules containing terminal alkynes or SPAAC with molecules containing strained cyclooctynes like DBCO or BCN. These reactions are highly specific and proceed with high yield under mild conditions, making them suitable for conjugating sensitive biological molecules.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a typical bioconjugation reaction.

Synthesis of 1,2-Bis(2-azidoethoxy)ethane

A common synthetic route to this compound involves the azidation of a di-substituted PEG precursor.

Materials:

  • 1,2-Bis(2-chloroethoxy)ethane or 1,2-bis(2-tosylethoxy)ethane

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting material (e.g., 1,2-bis(2-chloroethoxy)ethane) (1 equivalent) in anhydrous DMF.

  • Add sodium azide (at least 2 equivalents, often in excess) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel to yield a colorless oil.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for conjugating two alkyne-containing molecules to this compound.

Materials:

  • Alkyne-functionalized molecule 1 (e.g., a ligand for a target protein)

  • Alkyne-functionalized molecule 2 (e.g., a ligand for an E3 ligase)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Water (H2O)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a suitable reaction vessel, create a suspension of the alkyne-functionalized molecules (2 equivalents) and this compound (1 equivalent).

  • Add a solvent system, for example, a mixture of tBuOH, H2O, and CH2Cl2.

  • Add sodium ascorbate (a reducing agent to generate Cu(I) in situ) and copper(II) sulfate pentahydrate to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and 0.1 M EDTA to chelate the copper catalyst.

  • Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the final conjugate by flash chromatography.

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Click Chemistry Reaction cluster_product Final Product Alkyne_Ligand_1 Alkyne-modified Target Ligand CuAAC CuAAC Reaction (CuSO4, NaAsc) Alkyne_Ligand_1->CuAAC Alkyne_Ligand_2 Alkyne-modified E3 Ligase Ligand Alkyne_Ligand_2->CuAAC Azido_PEG2_Azide This compound Linker Azido_PEG2_Azide->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC PROTAC_MoA cluster_components Molecular Components cluster_process Cellular Process PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation signal Degradation Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Azido-PEG2-Azide: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG2-Azide, a homo-bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its symmetric structure, featuring terminal azide groups separated by a hydrophilic diethylene glycol (PEG2) spacer, makes it a versatile tool for creating well-defined molecular architectures through "click chemistry."

Core Properties and Specifications

This compound is a colorless oil at room temperature, valued for its high stability and reactivity in specific chemical transformations.[1] Its key properties are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
Chemical Formula C4H8N6O[1]
Molecular Weight 200.20 g/mol [1]
CAS Number 59559-06-7[2]
Physical Form Colorless oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO
Storage Conditions 0-10 °C for short-term, -20°C for long-term

Chemical Structure and Reactivity

The foundational structure of this compound is central to its utility. The molecule consists of a two-unit polyethylene glycol chain capped at both ends by an azide functional group (-N3). This symmetrical design allows for the simultaneous or sequential conjugation of two different molecules.

G Chemical Structure of this compound cluster_azide1 Azide Group cluster_peg PEG2 Linker cluster_azide2 Azide Group N1 N N2 N N1->N2 N3 N N2->N3 C1 C N3->C1 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 N4 N C4->N4 N5 N N4->N5 N6 N N5->N6

Chemical Structure of this compound

The terminal azide groups are the reactive handles of the molecule. They are exceptionally stable under a wide range of chemical conditions but readily participate in highly specific "click chemistry" reactions. This bioorthogonal reactivity is the cornerstone of its application in complex biological systems.

Signaling Pathways and Applications

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage, effectively "clicking" together two molecular entities. This has profound implications in various research and development areas:

  • PROTAC Development: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.

  • Biomolecule Labeling and Imaging: The azide groups can be used to attach fluorescent probes or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and tracking purposes.

  • Surface Modification: this compound can be used to functionalize surfaces, such as nanoparticles or microarrays, to attach specific ligands or biomolecules.

PROTAC_Workflow PROTAC Synthesis Workflow using this compound cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product TargetLigand Target Protein Ligand (with alkyne group) Step1 Step 1: First Click Reaction (e.g., CuAAC) TargetLigand->Step1 AzidoPEG2Azide This compound AzidoPEG2Azide->Step1 E3Ligand E3 Ligase Ligand (with alkyne group) Step2 Step 2: Second Click Reaction (e.g., SPAAC with DBCO-E3 Ligand) E3Ligand->Step2 (modified with DBCO for SPAAC) Intermediate Intermediate Product: Target Ligand-PEG2-Azide Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule: Target Ligand-PEG2-E3 Ligand Step2->PROTAC Bioconjugation_Workflow Bioconjugation Experimental Workflow Start Start PrepStocks Prepare Stock Solutions (Linker, Alkyne-Molecule, Catalyst) Start->PrepStocks FirstClick First Click Reaction: Protein-Alkyne + this compound PrepStocks->FirstClick Purify1 Purification 1 (Size-Exclusion Chromatography) FirstClick->Purify1 SecondClick Second Click Reaction: Azide-Protein + Alkyne-Molecule Purify1->SecondClick Purify2 Purification 2 (Size-Exclusion Chromatography) SecondClick->Purify2 Characterize Characterization of Conjugate (SDS-PAGE, Mass Spec, etc.) Purify2->Characterize End End Characterize->End

References

An In-Depth Technical Guide to Azido-PEG2-Azide: Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and solubility of Azido-PEG2-Azide, a versatile homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document offers detailed information on its physicochemical characteristics, solubility in various solvents, and practical experimental protocols for its application in click chemistry.

Core Properties of this compound

This compound, systematically named 1,5-diazido-3-oxapentane, is a polyethylene glycol (PEG)-based linker featuring two terminal azide groups.[1] These azide functionalities are key to its utility, enabling covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[2][3][4] The central PEG spacer enhances the molecule's hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous media.[5]

The presence of two azide groups allows for the crosslinking of two different alkyne-functionalized molecules or the creation of more complex architectures. This homobifunctional nature makes it a valuable tool for applications such as the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, also referred to as 1,5-diazido-3-oxapentane.

PropertyValueSource(s)
Chemical Formula C4H8N6O
Molecular Weight 156.15 g/mol
Alternate Names 1-azido-2-(2-azidoethoxy)ethane, Azido-PEG1-Azide
Physical Form Colorless oil
CAS Number 24345-74-2
Storage Temperature 0-10 °C or <-15°C

Solubility Profile

The solubility of this compound is a critical factor in its application, influencing reaction conditions and purification procedures. The PEG linker generally imparts good solubility in a range of solvents.

SolventSolubilitySource(s)
Dichloromethane (DCM) Soluble
Tetrahydrofuran (THF) Soluble
Acetonitrile Soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble (100 mg/mL)
Water Good solubility

Experimental Protocols

The primary application of this compound is in click chemistry. Below are representative protocols for copper(I)-catalyzed and strain-promoted azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a copper-stabilizing ligand)

  • Solvent (e.g., DMSO/water, DMF/water)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a molar excess of this compound in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA) in the reaction solvent. A 1:5 molar ratio of CuSO₄ to ligand is common.

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a reducing agent to generate Cu(I) in situ).

  • Allow the reaction to proceed at room temperature for 1-12 hours. Reaction progress can be monitored by techniques such as LC-MS.

  • Upon completion, the product can be purified by methods like reverse-phase HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, ideal for biological systems where copper toxicity is a concern. This protocol describes the reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Dissolve the DBCO-functionalized molecule in a suitable buffer (e.g., PBS).

  • Dissolve a molar excess of this compound in the same buffer or a compatible co-solvent like DMSO. The final DMSO concentration should ideally be kept low (e.g., <10%) to maintain the integrity of biological molecules.

  • Mix the solutions of the DBCO-reagent and this compound.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (12-24 hours).

  • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE for protein conjugations).

  • Purify the final conjugate using methods suitable for the specific application, such as spin desalting columns for larger biomolecules or reverse-phase HPLC for small molecules.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Alkyne_Molecule Alkyne-functionalized Molecule Reaction_Mix Reaction Mixture (Solvent + Reactants) Alkyne_Molecule->Reaction_Mix Azido_PEG2_Azide This compound Azido_PEG2_Azide->Reaction_Mix Catalyst_Addition Add Catalyst (e.g., Cu(I) or SPAAC) Reaction_Mix->Catalyst_Addition Purification Purification (e.g., HPLC) Catalyst_Addition->Purification Incubation Analysis Analysis (e.g., LC-MS) Purification->Analysis Final_Product Final Conjugate Analysis->Final_Product

Caption: Bioconjugation workflow using this compound.

solubility_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility This compound Solubility PEG_Linker Hydrophilic PEG Linker PEG_Linker->Solubility Azide_Groups Polar Azide Groups Azide_Groups->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

References

An In-depth Technical Guide to the Synthesis of Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG2-Azide, a homo-bifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. Known systematically as 1,8-diazido-3,6-dioxaoctane, this PEGylated linker is extensively utilized in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable ligation of biomolecules. Its inclusion in Proteolysis Targeting Chimeras (PROTACs) highlights its significance in targeted protein degradation.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds via a two-step process commencing from the readily available and inexpensive di(ethylene glycol). The primary strategy involves the activation of the terminal hydroxyl groups, converting them into proficient leaving groups, which are subsequently displaced by an azide nucleophile. An alternative pathway utilizes a dihalogenated precursor for direct azidation.

Primary Synthetic Route:

  • Activation of Hydroxyl Groups: The initial step focuses on the conversion of the terminal hydroxyl moieties of di(ethylene glycol) into sulfonate esters, typically tosylates or mesylates, or into alkyl halides. This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine.

  • Nucleophilic Substitution with Azide: The resulting intermediate, possessing excellent leaving groups, is then subjected to nucleophilic substitution with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Alternative Synthetic Route:

An alternative approach begins with a dihalogenated PEG2 derivative, such as 1,2-bis(2-chloroethoxy)ethane. This precursor undergoes direct nucleophilic substitution with sodium azide to yield the final product. While this method is more direct, the availability and cost of the starting material may influence the preferred route.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

Property Value
IUPAC Name 1,8-diazido-3,6-dioxaoctane
Synonyms This compound, 1,2-Bis(2-azidoethoxy)ethane
CAS Number 59559-06-7
Molecular Formula C₆H₁₂N₆O₂
Molecular Weight 200.20 g/mol
Appearance Colorless to pale yellow oil
Storage Conditions Store at -20°C, protected from light[1]
Reactant/Reagent Molecular Weight ( g/mol ) Typical Molar Excess Purpose
Di(ethylene glycol)106.121.0 eqStarting material
p-Toluenesulfonyl chloride190.652.2 - 2.5 eqHydroxyl group activation
Pyridine or Triethylamine79.10 or 101.19ExcessBase to neutralize HCl byproduct
Sodium Azide65.012.5 - 3.0 eqAzide source for nucleophilic substitution
Dichloromethane (DCM)84.93SolventReaction medium for tosylation
Dimethylformamide (DMF)73.09SolventReaction medium for azidation
Characterization Data Expected Values
¹H NMR (CDCl₃) δ (ppm): ~3.70 (t, 4H, -O-CH₂-CH₂-N₃), ~3.65 (s, 4H, -O-CH₂-CH₂-O-), ~3.40 (t, 4H, -CH₂-N₃). The exact chemical shifts can vary slightly based on the solvent and instrument. The methylene protons adjacent to the azide group are typically observed around 3.4 ppm.
¹³C NMR (CDCl₃) δ (ppm): ~70.0 (-O-CH₂-CH₂-O-), ~69.5 (-O-CH₂-CH₂-N₃), ~50.7 (-CH₂-N₃). The carbon attached to the azide group is characteristically found around 50 ppm[2].
FT-IR (neat) ν (cm⁻¹): ~2100 (strong, sharp N₃ stretch). The azide functional group exhibits a very strong and characteristic absorption band around 2100 cm⁻¹.

Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and heat. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][3][4]

Protocol 1: Two-Step Synthesis from Di(ethylene glycol)

Step 1: Synthesis of Di(ethylene glycol) Ditosylate

  • To a solution of di(ethylene glycol) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (2.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the di(ethylene glycol) ditosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (2.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and wash it several times with water to remove DMF and residual salts, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: One-Step Synthesis from 1,2-Bis(2-chloroethoxy)ethane
  • Dissolve 1,2-bis(2-chloroethoxy)ethane (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add sodium azide (2.2 - 2.5 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Follow the workup and purification procedure as described in Step 2 of Protocol 1.

Mandatory Visualizations

Synthesis_Pathway cluster_reagents1 cluster_reagents2 DEG Di(ethylene glycol) Ditosylate Di(ethylene glycol) Ditosylate DEG:e->Ditosylate:w Tosylation Diazide This compound Ditosylate:e->Diazide:w Azidation Reagent1 p-TsCl, Pyridine DCM, 0°C to rt Reagent2 NaN₃, DMF 80-100°C

Caption: Synthetic pathway for this compound from di(ethylene glycol).

Experimental_Workflow Start Reaction Setup (Diol, Base, Solvent) Tosylation Tosylation (Addition of TsCl at 0°C) Start->Tosylation Reaction_Monitoring1 Reaction Monitoring (TLC) Tosylation->Reaction_Monitoring1 Workup1 Aqueous Workup (Washings) Reaction_Monitoring1->Workup1 Purification1 Purification of Ditosylate (Recrystallization/Chromatography) Workup1->Purification1 Azidation_Setup Azidation Reaction Setup (Ditosylate, NaN₃, DMF) Purification1->Azidation_Setup Azidation Heating and Stirring (80-100°C) Azidation_Setup->Azidation Reaction_Monitoring2 Reaction Monitoring (TLC) Azidation->Reaction_Monitoring2 Workup2 Extraction and Washing Reaction_Monitoring2->Workup2 Purification2 Final Purification (Column Chromatography) Workup2->Purification2 Characterization Product Characterization (NMR, IR, MS) Purification2->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to Azido-PEG2-Azide: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-Azide, a versatile homobifunctional crosslinker. The guide details its chemical properties, mechanism of action, and key applications in modern bioconjugation, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound, also known as 1,2-Bis(2-azidoethoxy)ethane, is a polyethylene glycol (PEG)-based linker molecule containing two terminal azide (N₃) groups.[1] The two-unit PEG spacer enhances the hydrophilicity and solubility of the molecule in aqueous media, which is often crucial for maintaining the biological activity of the conjugated molecules.

The key feature of this compound lies in its two azide functionalities, which are stable and relatively unreactive under most biological conditions. These azide groups serve as reactive handles for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[2] This allows for the precise and stable linkage of two molecules of interest, such as a targeting antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₂N₆O₂[3]
Molecular Weight 200.20 g/mol [4]
Physical Form Colorless oil/liquid[4]
Solubility Soluble in DMSO, DCM, THF, acetonitrile, DMF
Storage Conditions 0-10 °C for short-term, -20°C to -80°C for long-term storage

Mechanism of Action in Click Chemistry

The utility of this compound is centered around the "click chemistry" reactivity of its terminal azide groups. The most common click chemistry reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This reaction can be performed in two main modalities:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction employs a copper(I) catalyst to activate a terminal alkyne, which then rapidly reacts with the azide. While the reaction kinetics are very favorable, the potential cytotoxicity of the copper catalyst can limit its application in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. This makes SPAAC highly suitable for bioconjugation in sensitive biological environments and living cells.

The choice between CuAAC and SPAAC depends on the specific application, the nature of the biomolecules involved, and the tolerance of the system to copper.

Applications in Drug Development

The homobifunctional nature of this compound makes it a valuable tool for crosslinking and conjugating molecules in various drug development applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). A common strategy involves first modifying the antibody and the drug with complementary click chemistry handles (e.g., an alkyne on the drug and an azide on the antibody, or vice versa). The this compound linker can be used to bridge two alkyne-modified drug molecules, which can then be conjugated to an azide-modified antibody. The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the resulting ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound is an ideal linker for synthesizing PROTACs. Typically, a ligand for the target protein and a ligand for an E3 ligase are independently synthesized with terminal alkyne groups. This compound can then be used to "click" the two ligands together in a single step, forming the final PROTAC molecule. The PEG linker provides the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Note: These protocols should be optimized for specific applications.

General Protocol for CuAAC Reaction

Materials:

  • Alkyne-modified molecule A (e.g., drug, ligand)

  • Alkyne-modified molecule B (e.g., drug, ligand)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified molecules and this compound in a minimal amount of an organic solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified molecules A and B and this compound in the desired molar ratio in the reaction buffer.

    • Add the copper-chelating ligand (THPTA) to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques like HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted reagents and catalyst.

General Protocol for SPAAC Reaction

Materials:

  • Cyclooctyne-modified molecule A (e.g., DBCO-modified drug)

  • Cyclooctyne-modified molecule B (e.g., DBCO-modified ligand)

  • This compound

  • Appropriate reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the cyclooctyne-modified molecules and this compound in a minimal amount of a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-modified molecules A and B and this compound in the desired molar ratio in the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne used. Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate using a suitable method such as SEC or HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Synthesis cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC or SPAAC) cluster_product Product Target_Ligand Target Protein Ligand (with Alkyne) Click Triazole Formation Target_Ligand->Click E3_Ligand E3 Ligase Ligand (with Alkyne) E3_Ligand->Click Azido_PEG2_Azide This compound Azido_PEG2_Azide->Click PROTAC PROTAC Molecule Click->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Workflow cluster_modification Step 1: Modification cluster_conjugation Step 2: Conjugation cluster_final_adc Step 3: Final ADC Assembly Antibody Monoclonal Antibody Azide_Mod_Ab Azide-Modified Antibody Antibody->Azide_Mod_Ab Add Azide Drug Cytotoxic Drug Alkyne_Mod_Drug Alkyne-Modified Drug Drug->Alkyne_Mod_Drug Add Alkyne Click_Reaction Click Reaction (e.g., SPAAC) Alkyne_Mod_Drug->Click_Reaction Click_Reaction2 Click Reaction Azide_Mod_Ab->Click_Reaction2 Azido_PEG2_Azide This compound Azido_PEG2_Azide->Click_Reaction Intermediate Drug-Linker-Drug Intermediate Click_Reaction->Intermediate Intermediate->Click_Reaction2 ADC Antibody-Drug Conjugate Click_Reaction2->ADC

Caption: Experimental workflow for ADC synthesis.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their bioconjugation strategies. Its versatility, coupled with the efficiency of click chemistry, makes it a powerful tool for the construction of complex and targeted therapeutics.

References

The Pivotal Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of novel drugs with enhanced efficacy, specificity, and pharmacokinetic profiles. At the heart of this discipline lies the linker, a molecular bridge that connects a biological molecule to another molecule, such as a drug, imaging agent, or another biomolecule. Among the various linker technologies, Poly(ethylene glycol) (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This in-depth technical guide explores the core principles of PEG linkers in bioconjugation, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of next-generation bioconjugates.

The Fundamental Advantages of PEGylation in Bioconjugation

The covalent attachment of PEG chains, a process known as PEGylation, imparts a multitude of benefits to bioconjugates.[1] These advantages stem from the inherent properties of PEG: it is a hydrophilic, biocompatible, non-immunogenic, and flexible polymer.[2][3] The strategic incorporation of PEG linkers can dramatically improve the therapeutic potential of a bioconjugate.

Key Benefits of PEG Linkers:

  • Improved Solubility and Stability: PEG's hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.[4][5] This is particularly crucial for antibody-drug conjugates (ADCs) carrying hydrophobic cytotoxic payloads.

  • Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended exposure can lead to improved therapeutic efficacy and allows for less frequent dosing.

  • Improved Thermal and Proteolytic Stability: The protective layer formed by the PEG linker can shield the bioconjugate from enzymatic degradation, enhancing its stability in biological environments.

Architectural Diversity of PEG Linkers: Tailoring Function to Application

PEG linkers are not a one-size-fits-all solution. Their architecture can be precisely tuned to meet the specific requirements of the bioconjugate. This versatility allows for fine control over the conjugate's properties and performance.

Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: Consist of a single, straight chain of ethylene glycol units. They are the most common type of PEG linker and are widely used in bioconjugation.

  • Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to a more significant increase in circulation half-life. Branched PEGs can also offer superior shielding of the conjugated molecule.

Homobifunctional vs. Heterobifunctional PEG Linkers
  • Homobifunctional PEG Linkers: Possess identical reactive groups at both ends of the PEG chain (e.g., NHS-PEG-NHS). These are typically used for crosslinking molecules that have the same functional group.

  • Heterobifunctional PEG Linkers: Have different reactive groups at each end (e.g., NHS-PEG-Maleimide). This allows for the sequential and specific conjugation of two different molecules, which is essential for constructing complex bioconjugates like ADCs.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is critical, particularly in the context of drug delivery, as it dictates the mechanism of payload release.

  • Cleavable PEG Linkers: Are designed to be stable in circulation but are cleaved to release the payload in response to specific triggers within the target environment, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells. This targeted release minimizes off-target toxicity.

  • Non-Cleavable PEG Linkers: Form a stable, permanent bond between the biomolecule and the payload. The payload is released upon the complete degradation of the biomolecule, typically within the lysosome. Non-cleavable linkers are known for their high plasma stability.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker architecture and length on the performance of bioconjugates.

Table 1: Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in ADCs

ParameterCleavable Linker ADC (MMAE Payload)Non-Cleavable Linker ADC (DM1 Payload)
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)Higher (Lower Potency)
Bystander Killing Effect PresentAbsent
Plasma Stability (% Intact ADC) Variable (depends on linker chemistry)High
In Vivo Efficacy Potentially higher in heterogeneous tumorsEffective in antigen-positive tumors

Note: Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerPlasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
No PEG BaselineLowestBaseline
PEG4 IncreasedSlightly IncreasedImproved
PEG8 Further IncreasedIncreasedFurther Improved
PEG12 Significantly IncreasedIncreasedSignificantly Improved
PEG24 Maximally IncreasedHighestMaximally Improved

This table provides a qualitative and quantitative overview from available literature. The optimal PEG linker length is context-dependent.

Table 3: Impact of PEG Architecture on Pharmacokinetics of TNF Nanobodies (40 kDa total PEG)

PEG ArchitectureMean Residence Time (MRT) in Rats (hours)
Linear (1 x 40 kDa) 25.7
Branched (2 x 20 kDa) 37.9
Branched (4 x 10 kDa) 42.1

This data demonstrates the superior pharmacokinetic profile of branched PEG conjugates compared to linear PEGs of the same total molecular weight.

Experimental Protocols for Key PEGylation Chemistries

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. The following are representative protocols for common PEGylation reactions.

Protocol for NHS-Ester PEGylation of Antibodies

This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • NHS-activated PEG linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess (e.g., 10- to 50-fold) over the antibody.

    • Slowly add the PEG-NHS solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from unreacted PEG and byproducts using SEC.

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC, and Mass Spectrometry.

Protocol for Maleimide-Thiol Conjugation with PEG Linkers

This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

  • Maleimide-activated PEG linker

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Maleimide-PEG Solution Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.

  • Purification: Remove unreacted maleimide-PEG by SEC or dialysis.

  • Characterization: Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol provides a general procedure for conjugating an azide-functionalized PEG linker to an alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA)

  • Solvent (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)

Procedure:

  • Reactant Preparation: Dissolve the azide-PEG and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Premix: Prepare a premix of CuSO₄ and the ligand in water.

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the copper/ligand premix.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., LC-MS) until completion.

  • Purification: Purify the conjugate using a suitable method, such as SEC or dialysis, to remove the copper catalyst and other reagents.

Visualizing Workflows and Mechanisms with Graphviz

Visual representations are invaluable for understanding complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in PEG linker-based bioconjugation.

ADC_Development_Workflow cluster_antibody Antibody Production & Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification cluster_characterization Characterization & Evaluation Antibody_Production Antibody Production Antibody_Modification Site-Specific Modification (e.g., Tetrazine Ligation) Antibody_Production->Antibody_Modification ADC_Conjugation Antibody & Linker-Payload Conjugation (Click Chemistry) Antibody_Modification->ADC_Conjugation Payload_Selection Cytotoxic Payload Selection Payload_Linker_Conjugation Payload-Linker Conjugation Payload_Selection->Payload_Linker_Conjugation Linker_Synthesis PEG Linker Synthesis (e.g., with TCO handle) Linker_Synthesis->Payload_Linker_Conjugation Payload_Linker_Conjugation->ADC_Conjugation Purification Purification (e.g., SEC) ADC_Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization In_Vitro_Testing In Vitro Cytotoxicity Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & PK In_Vitro_Testing->In_Vivo_Testing

Experimental Workflow for ADC Development.

ADC_Mechanism_of_Action cluster_cell Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Target Antigen ADC->Receptor 1. Targeting & Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of Action of an Antibody-Drug Conjugate.

Cellular_Uptake_Pathway PEG_Conjugate PEGylated Bioconjugate Clathrin Clathrin-mediated Endocytosis PEG_Conjugate->Clathrin PEG shielding can reduce uptake Caveolae Caveolae-mediated Endocytosis PEG_Conjugate->Caveolae Macropinocytosis Macropinocytosis PEG_Conjugate->Macropinocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release & Action Lysosome->Payload_Release Exocytosis Exocytosis Recycling_Endosome->Exocytosis

Cellular Uptake and Intracellular Trafficking.

Conclusion and Future Perspectives

PEG linkers have fundamentally transformed the field of bioconjugation, enabling the development of safer and more effective therapeutics. Their versatility in terms of architecture, functionality, and cleavability allows for the precise tuning of a bioconjugate's properties to meet specific therapeutic goals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers, facilitating the rational design and synthesis of next-generation bioconjugates.

Future innovations in PEG linker technology will likely focus on the development of novel linker architectures with even greater control over drug release kinetics, as well as the exploration of biodegradable alternatives to PEG to address concerns about potential long-term accumulation. As our understanding of the complex interplay between linker chemistry and biological systems continues to grow, so too will the potential to create highly targeted and effective therapies for a wide range of diseases.

References

An In-Depth Technical Guide to Azido-PEG2-Azide (1,5-diazido-3-oxapentane)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24345-74-2

This technical guide provides a comprehensive overview of Azido-PEG2-Azide, a homobifunctional crosslinker pivotal for advancements in drug development and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, its critical role in sophisticated applications like Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its practical application.

Core Compound Properties

This compound, systematically named 1,5-diazido-3-oxapentane, is a versatile PEG-based linker. Its structure features two terminal azide groups, making it an ideal reagent for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This linker is particularly valuable in the synthesis of PROTACs, where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.

Table 1: Chemical and Physical Properties of 1,5-diazido-3-oxapentane

PropertyValueReference
CAS Number 24345-74-2[1]
Molecular Formula C4H8N6O[1]
Molecular Weight 156.15 g/mol [1]
Alternate Names 1-azido-2-(2-azidoethoxy)ethane, Azido-PEG1-Azide[1][2]
Appearance Liquid
Density 1.15 g/cm³
Storage Conditions Store at < -15°C

Applications in Drug Discovery and Bioconjugation

The symmetric bifunctional nature of this compound, with its two reactive azide ends, makes it a powerful tool for linking molecules. Its primary applications lie in the fields of bioconjugation and the development of novel therapeutics.

PROTAC Linker

PROTACs are innovative heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a flexible and efficient linker in PROTAC synthesis. The azide groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to connect the two ligands, forming a stable triazole linkage.

Bioconjugation and Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The azide groups of this compound are prime functional groups for these reactions, allowing for the straightforward conjugation of this linker to molecules containing alkyne groups. This is particularly useful for labeling proteins, peptides, and other biomolecules, as well as for attaching them to surfaces or nanoparticles. The PEG component of the linker enhances the solubility and biocompatibility of the resulting conjugates.

Experimental Protocols

The following protocols are adapted from established methodologies for similar bifunctional PEG linkers and click chemistry reactions. Researchers should optimize these protocols for their specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to both ends of 1,5-diazido-3-oxapentane.

Materials:

  • 1,5-diazido-3-oxapentane (this compound)

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne, or a protein ligand)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (freshly prepared solution)

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1,5-diazido-3-oxapentane in an appropriate solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 100 mM THPTA in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 300 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and 1,5-diazido-3-oxapentane. A slight molar excess of the alkyne-containing molecule (e.g., 2.2 equivalents) is recommended to ensure complete reaction of the diazide linker.

    • Add the copper ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A 5:1 ligand to copper ratio is often used.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and the copper catalyst.

PROTAC Synthesis Workflow using 1,5-diazido-3-oxapentane

This protocol describes a two-step approach for synthesizing a PROTAC using 1,5-diazido-3-oxapentane as the linker.

Step 1: Conjugation of the first ligand to the linker

  • React an alkyne-functionalized ligand for either the target protein or the E3 ligase with a molar excess of 1,5-diazido-3-oxapentane using the CuAAC protocol described above. This will result in a mono-conjugated product where one end of the linker is attached to the ligand and the other end remains an azide.

  • Purify the mono-conjugated intermediate to remove the excess diazide linker.

Step 2: Conjugation of the second ligand

  • React the purified mono-azide intermediate with an alkyne-functionalized second ligand (for the E3 ligase or target protein, respectively) using the CuAAC protocol.

  • Purify the final PROTAC molecule to remove any unreacted starting materials.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the application of this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: First Conjugation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Second Conjugation cluster_final Final Product Ligand_A_Alkyne Ligand A (Alkyne-functionalized) CuAAC_1 CuAAC Reaction (Excess this compound) Ligand_A_Alkyne->CuAAC_1 Azido_PEG2_Azide 1,5-diazido-3-oxapentane (this compound) Azido_PEG2_Azide->CuAAC_1 Ligand_B_Alkyne Ligand B (Alkyne-functionalized) CuAAC_2 CuAAC Reaction Ligand_B_Alkyne->CuAAC_2 Intermediate Ligand A - PEG2 - Azide CuAAC_1->Intermediate Intermediate->CuAAC_2 PROTAC Ligand A - PEG2 - Ligand B (PROTAC Molecule) CuAAC_2->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using 1,5-diazido-3-oxapentane.

Bioconjugation_Process Biomolecule Biomolecule (e.g., Protein, Peptide) Alkyne_Modification Introduction of an Alkyne Group Biomolecule->Alkyne_Modification Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Modification->Alkyne_Biomolecule Click_Reaction CuAAC Click Chemistry Alkyne_Biomolecule->Click_Reaction Azido_PEG2_Azide 1,5-diazido-3-oxapentane Azido_PEG2_Azide->Click_Reaction Conjugated_Biomolecule PEGylated Biomolecule with Terminal Azide Click_Reaction->Conjugated_Biomolecule Further_Functionalization Further Conjugation to another Alkyne Molecule Conjugated_Biomolecule->Further_Functionalization Final_Construct Final Bioconjugate Construct Further_Functionalization->Final_Construct

Caption: General workflow for bioconjugation using 1,5-diazido-3-oxapentane.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers, detailing their chemical properties, applications, and the methodologies for their use. Homobifunctional crosslinkers are reagents that possess two identical reactive groups connected by a spacer arm. They are instrumental in covalently linking molecules with the same functional group, primarily used for intramolecular crosslinking, protein polymerization, and preparing protein conjugates.

Core Concepts and Classification

Homobifunctional crosslinkers are classified based on the functional groups they target and the nature of their spacer arm. The choice of crosslinker is dictated by the specific application, the functional groups available on the target molecules, and the desired properties of the resulting conjugate, such as whether the linkage needs to be permanent or reversible.

The reactive groups determine which functional groups on the target molecules (e.g., proteins, peptides) will be linked. The most common targets are primary amines (-NH2), which are abundant in proteins on the N-terminus and the side chain of lysine residues. Other targets include sulfhydryls (-SH), carboxyls (-COOH), and hydroxyls (-OH).

The spacer arm's length and chemical nature are critical. It determines the distance between the conjugated molecules and can influence the solubility and cleavability of the resulting complex. Spacer arms can be non-cleavable, providing a stable and permanent link, or cleavable by specific chemical or enzymatic means, which is particularly useful for applications like affinity purification or mass spectrometry analysis.

G cluster_main Classification of Homobifunctional Crosslinkers cluster_reactivity Based on Reactive Group cluster_cleavability Based on Spacer Arm cluster_cleavage_mechanisms Cleavage Mechanisms A Homobifunctional Crosslinkers B Amine-Reactive (e.g., NHS-esters) A->B Targets primary amines C Sulfhydryl-Reactive (e.g., Maleimides) A->C Targets cysteines D Other (e.g., Arginine-reactive) A->D Targets other residues E Non-Cleavable (Stable Linkage) B->E F Cleavable (Reversible Linkage) B->F C->E C->F G Disulfide Bond (reducible) F->G e.g., DSP H Ester Bond (hydroxylamine) F->H e.g., EGS I Diol (periodate) F->I e.g., DSPG

Caption: Classification of homobifunctional crosslinkers.

Common Homobifunctional Crosslinkers: A Comparative Overview

The selection of a crosslinker is a critical step in experimental design. Below is a summary of commonly used homobifunctional crosslinkers, categorized by their reactivity and cleavability.

Amine-Reactive Crosslinkers

These are the most frequently used crosslinkers due to the high prevalence of lysine residues on the surface of proteins. They typically contain N-hydroxysuccinimide (NHS) esters, which react with primary amines at pH 7-9 to form stable amide bonds.

Table 1: Common Amine-Reactive Homobifunctional Crosslinkers

CrosslinkerAbbreviationSpacer Arm (Å)MWCleavable?Cleavage AgentSolubilityKey Feature
Disuccinimidyl suberateDSS11.4368.35No-InsolubleMembrane permeable, most common.
Bis(sulfosuccinimidyl) suberateBS311.4572.43No-SolubleMembrane impermeable, for cell surface proteins.
Disuccinimidyl glutarateDSG7.7326.26No-InsolubleShorter spacer arm for closer interactions.
Dithiobis(succinimidyl propionate)DSP12.0404.42YesDTT, TCEPInsolubleDisulfide bond, reducible.
Dithiobis(sulfosuccinimidyl propionate)DTSSP12.0608.51YesDTT, TCEPSolubleWater-soluble version of DSP.
Ethylene glycol bis(succinimidyl succinate)EGS16.1456.36YesHydroxylamineInsolubleLonger, hydroxylamine-cleavable spacer.[1]
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS16.1660.45YesHydroxylamineSolubleWater-soluble version of EGS.[1]
Sulfhydryl-Reactive Crosslinkers

These crosslinkers target cysteine residues, which are less abundant than lysines, allowing for more specific crosslinking. The reactive group is typically a maleimide, which reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.

Table 2: Common Sulfhydryl-Reactive Homobifunctional Crosslinkers

CrosslinkerAbbreviationSpacer Arm (Å)MWCleavable?Cleavage AgentSolubilityKey Feature
BismaleimidoethaneBMOE8.0220.19No-InsolubleShort, non-cleavable linker.[2]
1,4-BismaleimidobutaneBMB10.9248.24No-InsolubleMid-length, non-cleavable linker.
1,6-BismaleimidohexaneBMH13.0276.29No-InsolubleLonger, non-cleavable linker.
Dithiobis(maleimidoethane)DTME13.2284.35YesDTT, TCEPInsolubleDisulfide bond, reducible.[2]

Experimental Protocols and Methodologies

The successful use of homobifunctional crosslinkers requires careful optimization of reaction conditions. Below are generalized protocols for common applications.

General Protocol for Protein Crosslinking in Solution

This protocol is suitable for studying protein-protein interactions or for creating protein oligomers.

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • Homobifunctional crosslinker (e.g., DSS, BS3).

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

  • Anhydrous DMSO for dissolving insoluble crosslinkers.

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein(s) to be crosslinked in the reaction buffer. A typical concentration is 1-10 mg/mL.

  • Prepare Crosslinker Stock: Immediately before use, dissolve the crosslinker in the appropriate solvent. For DSS, use anhydrous DMSO. For BS3, use the reaction buffer. A typical stock concentration is 10-50 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. The final concentration of the crosslinker typically ranges from a 10- to 100-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted crosslinker. Incubate for 15 minutes.

  • Analysis: The crosslinked protein mixture is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

G cluster_workflow Protein Crosslinking Workflow A 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS) C 3. Mix and Incubate (e.g., 30 min at RT) A->C B 2. Prepare Fresh Crosslinker (e.g., 25 mM DSS in DMSO) B->C D 4. Quench Reaction (e.g., 50 mM Tris) C->D E 5. Analyze Product (e.g., SDS-PAGE) D->E

Caption: General workflow for protein crosslinking.

In Vivo Crosslinking of Intracellular Proteins

This protocol is designed to capture protein interactions within a living cell.

Materials:

  • Adherent or suspension cells.

  • Membrane-permeable crosslinker (e.g., DSP).

  • Phosphate-buffered saline (PBS).

  • Quenching buffer (1M Tris-HCl, pH 7.5).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

Procedure:

  • Cell Preparation: Wash the cells (approx. 1x10^7 cells) twice with ice-cold PBS.

  • Crosslinking: Resuspend the cells in 1 mL of PBS containing the desired concentration of freshly prepared DSP (e.g., 1-2 mM).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Quenching: Pellet the cells by centrifugation and wash once with PBS containing 20 mM Tris to quench the reaction.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Analysis: The cell lysate containing crosslinked protein complexes can then be analyzed, for example, by immunoprecipitation followed by Western blotting.

Applications in Research and Drug Development

Homobifunctional crosslinkers are versatile tools with a wide range of applications.

  • Protein-Protein Interaction Studies: They are used to "freeze" transient or weak protein interactions, allowing for their identification and characterization.[2]

  • Structural Biology: By creating distance constraints between amino acid residues, crosslinking can provide valuable information for modeling the three-dimensional structure of proteins and protein complexes.

  • Antibody-Drug Conjugates (ADCs): While heterobifunctional linkers are more common in modern ADCs, non-cleavable homobifunctional linkers can be used to create stable conjugates where the entire antibody-linker-drug complex is internalized and degraded by the cell.

  • Biomaterial Formation: These crosslinkers are used to polymerize proteins or other macromolecules to form hydrogels and other biomaterials for applications in tissue engineering and drug delivery.

G cluster_applications Key Application Areas cluster_outputs Key Application Areas A Homobifunctional Crosslinker Amine-reactive Sulfhydryl-reactive B Protein Interaction Studies A:f1->B Stabilize complexes C Structural Biology A:f1->C Distance constraints D Drug Development (e.g., ADCs) A:f2->D Conjugate formation E Biomaterial Science A:f2->E Polymerization

References

Methodological & Application

Application Notes and Protocols for Azido-PEG2-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG2-Azide in click chemistry. This homo-bifunctional linker is a valuable tool for covalently linking two alkyne-containing molecules through a flexible and hydrophilic di(ethylene glycol) spacer. The azide functional groups at both ends of the molecule allow for participation in either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering versatility in bioconjugation, drug delivery, and materials science.[1][2][3]

Introduction to this compound and Click Chemistry

This compound is a polyethylene glycol (PEG) derivative containing two terminal azide groups. The PEG linker enhances aqueous solubility and provides a flexible spacer between the conjugated molecules.[4][5] The azide groups are key functional moieties for "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The two primary forms of click chemistry relevant to this compound are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. It is known for its high reaction rates and yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, particularly the sensitivity of the biomolecules involved to copper. The following tables summarize key quantitative data for consideration in experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) (typically from CuSO₄ and a reducing agent)None required
Reaction Rate Very fast (typically minutes to a few hours)Fast, but generally slower than CuAAC
Biocompatibility Limited in living systems due to copper cytotoxicityExcellent, widely used for in vivo applications
Reactants Terminal alkynesStrained alkynes (e.g., DBCO, BCN)
Typical Solvents Aqueous buffers, DMSO, DMF, t-BuOH/waterAqueous buffers, DMSO, DMF

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77
Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

The following are detailed protocols for the use of this compound in both CuAAC and SPAAC reactions to link two alkyne-containing molecules (Molecule A-alkyne and Molecule B-alkyne).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of two different terminal alkyne-containing molecules to this compound in a step-wise manner. For linking two identical molecules, a one-step reaction with an excess of the alkyne-containing molecule can be performed.

Materials:

  • This compound

  • Molecule A-alkyne

  • Molecule B-alkyne

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reactants (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and Molecule A-alkyne in a minimal amount of DMSO or DMF.

    • Prepare the required volumes of all stock solutions.

  • Step 1: First Cycloaddition Reaction

    • In a microcentrifuge tube, combine this compound and a slight molar excess (e.g., 1.1 equivalents) of Molecule A-alkyne in the reaction buffer.

    • Add THPTA ligand to the reaction mixture. A 1:5 molar ratio of copper to ligand is often used.

    • Add the CuSO₄ stock solution. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification of Mono-Adduct:

    • Purify the resulting mono-conjugated product (Molecule A-alkyne-PEG2-Azide) using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

  • Step 2: Second Cycloaddition Reaction

    • Repeat the cycloaddition reaction as described in Step 2, this time using the purified mono-adduct and Molecule B-alkyne.

  • Final Purification:

    • Purify the final hetero-bifunctional conjugate (Molecule A-alkyne-PEG2-Molecule B-alkyne) using HPLC or another suitable purification method.

  • Characterization:

    • Characterize the final product by techniques such as LC-MS and NMR to confirm its identity and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of two strained alkyne-containing molecules (e.g., DBCO-Molecule A and DBCO-Molecule B) to this compound.

Materials:

  • This compound

  • DBCO-functionalized Molecule A

  • DBCO-functionalized Molecule B

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reactants (e.g., DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound, DBCO-Molecule A, and DBCO-Molecule B in a minimal amount of DMSO.

  • Step 1: First Cycloaddition Reaction

    • In a microcentrifuge tube, combine this compound and a slight molar excess of DBCO-Molecule A in the reaction buffer.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

  • Purification of Mono-Adduct:

    • Purify the resulting mono-conjugated product using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Step 2: Second Cycloaddition Reaction

    • Repeat the cycloaddition reaction with the purified mono-adduct and DBCO-Molecule B.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted molecules using a suitable method.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques.

Visualizations

The following diagrams illustrate the experimental workflows and the underlying chemical principles.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_product Final Product azide This compound reaction1 CuAAC Reaction: + Molecule A-Alkyne + CuSO4/Ascorbate + THPTA azide->reaction1 alkyneA Molecule A-Alkyne alkyneA->reaction1 alkyneB Molecule B-Alkyne reaction2 CuAAC Reaction: + Molecule B-Alkyne + CuSO4/Ascorbate + THPTA alkyneB->reaction2 purify1 Purification 1 (e.g., HPLC) reaction1->purify1 purify1->reaction2 purify2 Final Purification (e.g., HPLC) reaction2->purify2 final_product Molecule A - PEG2 - Molecule B purify2->final_product

Caption: Workflow for hetero-bifunctional conjugation using CuAAC.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_product Final Product azide This compound reaction1 SPAAC Reaction: + DBCO-Molecule A azide->reaction1 dbcoA DBCO-Molecule A dbcoA->reaction1 dbcoB DBCO-Molecule B reaction2 SPAAC Reaction: + DBCO-Molecule B dbcoB->reaction2 purify1 Purification 1 (e.g., SEC) reaction1->purify1 purify1->reaction2 purify2 Final Purification (e.g., SEC) reaction2->purify2 final_product Molecule A - PEG2 - Molecule B purify2->final_product

Caption: Workflow for hetero-bifunctional conjugation using SPAAC.

Click_Chemistry_Comparison cluster_azide cluster_cyaac CuAAC cluster_spaac SPAAC azide This compound triazole1 1,4-Triazole azide->triazole1 triazole2 Triazole azide->triazole2 terminal_alkyne Terminal Alkyne terminal_alkyne->triazole1 copper Cu(I) Catalyst copper->triazole1 strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->triazole2

Caption: Comparison of CuAAC and SPAAC reaction principles.

References

Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility. The Azido-PEG2-Azide linker is a versatile building block for PROTAC synthesis, particularly when employing "click chemistry." The terminal azide groups allow for the efficient and specific formation of a stable triazole ring upon reaction with alkyne-functionalized binding elements. This approach, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular and highly efficient method for assembling PROTAC libraries.

These application notes provide detailed protocols and guidance for the synthesis of PROTACs using the this compound linker.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC_POI_E3 POI-PROTAC-E3 Ternary Complex PROTAC->PROTAC_POI_E3 Binds POI Protein of Interest (POI) POI->PROTAC_POI_E3 Binds E3 E3 Ubiquitin Ligase E3->PROTAC_POI_E3 Binds E2 E2-Ub E2->PROTAC_POI_E3 Recruited Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_POI_E3->PROTAC Recycled POI_Ub Polyubiquitinated POI PROTAC_POI_E3->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation PROTAC_Workflow cluster_0 PROTAC Development Workflow cluster_A Synthesis Steps cluster_B Biochemical & Biophysical Assays cluster_C Cell-Based Experiments A 1. Design & Synthesis B 2. In Vitro Characterization C 3. Cellular Assays D 4. In Vivo Evaluation A1 Synthesize Alkyne-POI Ligand A3 Sequential CuAAC with This compound A1->A3 A2 Synthesize Alkyne-E3 Ligand A2->A3 A4 Purification & Characterization A3->A4 B1 Binding Affinity (SPR, ITC) A4->B1 B2 Ternary Complex Formation (TR-FRET) A4->B2 C1 Cell Permeability B1->C1 C2 Target Degradation (Western Blot, MS) B2->C2 C3 DC50 & Dmax Determination C2->C3 C4 Downstream Pathway Analysis C3->C4 C4->D

Application Notes and Protocols for Bioconjugation with Azido-PEG2-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG2-Azide linker is a homobifunctional, polyethylene glycol (PEG)-based crosslinker utilized in bioconjugation and drug discovery. Its structure, featuring two terminal azide groups separated by a two-unit PEG spacer, makes it a versatile tool for crosslinking molecules that contain alkyne functionalities. The PEG spacer enhances solubility in aqueous media and provides flexibility to the resulting conjugate. This linker is particularly prominent in applications involving "click chemistry," a set of bioorthogonal reactions known for high efficiency and specificity.[1][2] The primary methods for utilizing the azide functionalities are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][] These reactions are foundational in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and fluorescently labeled probes.

The this compound linker allows for the straightforward linkage of two alkyne-containing molecules. The azide groups react efficiently with terminal or strained alkynes to form stable triazole rings. This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups found in biological molecules, making it an ideal tool for creating well-defined bioconjugates.

Core Concepts and Reaction Mechanisms

The utility of the this compound linker is centered on the "click chemistry" reactivity of its terminal azide groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction. It involves the use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to activate a terminal alkyne for rapid reaction with an azide. The resulting product is a stable 1,4-disubstituted 1,2,3-triazole. While the reaction kinetics are very favorable, the potential cytotoxicity of the copper catalyst can limit its application in living systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with CuAAC, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The significant ring strain of the alkyne allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a metal catalyst. This makes SPAAC the preferred method for bioconjugation in live cells and in vivo applications. The reaction is bioorthogonal, meaning the azide and the strained alkyne are mutually reactive and do not interfere with other functional groups present in biological systems.

Applications

The this compound linker is instrumental in various bioconjugation applications:

  • Crosslinking of Biomolecules: This linker can be used to connect two proteins, peptides, or other biomolecules that have been functionalized with alkyne groups.

  • Synthesis of PROTACs: In the development of PROTACs, this linker can bridge the E3 ligase ligand and the target protein ligand, provided both have been modified to contain alkyne groups.

  • Formation of Hydrogels: The homobifunctional nature of the linker allows it to act as a crosslinking agent in the formation of biocompatible hydrogels for applications in tissue engineering and drug delivery.

  • Nanoparticle Functionalization: this compound can be used to crosslink alkyne-modified molecules on the surface of nanoparticles, creating functionalized nanomaterials for various biomedical applications.

Experimental Protocols

The following are generalized protocols for using this compound in bioconjugation. Optimization for specific molecules and applications is recommended.

Protocol 1: CuAAC-Mediated Crosslinking of Two Alkyne-Containing Molecules

Objective: To crosslink two different alkyne-functionalized molecules (Molecule A-alkyne and Molecule B-alkyne) using the this compound linker.

Materials:

  • Molecule A-alkyne

  • Molecule B-alkyne

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Molecule A-alkyne and Molecule B-alkyne in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-alkyne and Molecule B-alkyne in a 1:1 molar ratio.

    • Add the this compound stock solution to the mixture at a 1.5-fold molar excess relative to the total alkyne concentration.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS or SDS-PAGE.

    • Upon completion, purify the conjugate using an appropriate SEC column to remove excess reagents.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and other relevant analytical techniques.

Protocol 2: SPAAC-Mediated Crosslinking of Two DBCO-Containing Molecules

Objective: To crosslink two different molecules functionalized with a strained alkyne, such as DBCO (Molecule A-DBCO and Molecule B-DBCO), using the this compound linker.

Materials:

  • Molecule A-DBCO

  • Molecule B-DBCO

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO or DMF

  • SEC column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Molecule A-DBCO and Molecule B-DBCO in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A-DBCO and Molecule B-DBCO in a 1:1 molar ratio.

    • Add the this compound stock solution to the mixture at a 1.5 to 3-fold molar excess relative to the total DBCO concentration. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. For less reactive substrates, the incubation time can be extended.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or SDS-PAGE.

    • Purify the final conjugate using an SEC column to remove unreacted molecules and excess linker.

  • Characterization:

    • Characterize the purified conjugate by mass spectrometry to confirm successful crosslinking.

Data Presentation

The efficiency and kinetics of bioconjugation reactions are crucial for successful outcomes. The following tables summarize typical reaction parameters and a comparison of the chemistries involved.

Table 1: Typical Reaction Parameters for Azide-Alkyne Cycloadditions

ParameterCuAACSPAAC
Catalyst Copper(I)None
Typical Alkyne Partner Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reaction Temperature Room Temperature4°C to Room Temperature
Typical Reaction Time 1 - 4 hours2 - 24 hours
Biocompatibility Limited by copper cytotoxicityHigh, suitable for in vivo applications

Table 2: Comparison of Bioconjugation Efficiency

MethodSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC 10⁴ - 10⁵Requires a copper catalyst, which can be toxic to cells.
SPAAC (DBCO with azide) ~1Copper-free and highly biocompatible.

Visualizations

General Workflow for Bioconjugation with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Molecule A (with alkyne) Mix Combine Reactants (Click Chemistry) A->Mix B Molecule B (with alkyne) B->Mix Linker This compound Linker->Mix Purify Purification (e.g., SEC) Mix->Purify Analyze Characterization (e.g., LC-MS, SDS-PAGE) Purify->Analyze G Start Start: Need to conjugate two molecules Decision Is the reaction in a living system? Start->Decision CuAAC Use CuAAC (Copper-Catalyzed) Decision->CuAAC No SPAAC Use SPAAC (Strain-Promoted) Decision->SPAAC Yes End Proceed with selected protocol CuAAC->End SPAAC->End G MoleculeA Molecule A Alkyne Linker N₃-PEG2-N₃ MoleculeA:f1->Linker MoleculeB Molecule B Alkyne MoleculeB:f1->Linker Product Molecule A Triazole-PEG2-Triazole Molecule B Linker->Product:t

References

Application Notes: Azido-PEG2-Azide as a Homobifunctional Linker for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The choice of linker connecting these two components is critical for the stability, efficacy, and safety of the ADC. This document details the application of Azido-PEG2-Azide, a homobifunctional, hydrophilic linker, in the synthesis of ADCs. Its dual azide functionalities allow for versatile and efficient conjugation strategies, primarily through bioorthogonal "click chemistry," to construct well-defined and stable ADCs.

Introduction to this compound

This compound is a short-chain polyethylene glycol (PEG) linker containing two terminal azide (N3) groups. As a homobifunctional linker, it enables the connection of two molecular entities, such as an antibody and a cytotoxic payload, that have been modified to contain compatible reactive groups (e.g., alkynes).[] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[][2]

The azide groups are key functional moieties for click chemistry, a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[3][4] The two primary forms of click chemistry used in ADC development are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where an azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) to form a triazole. The absence of cytotoxic copper makes SPAAC particularly attractive for bioconjugation.

Properties and Advantages

The structural and chemical properties of this compound make it a valuable tool in ADC construction.

PropertyDescription
Chemical Formula C6H12N6O2
Molecular Weight 200.20 g/mol
Functionality Homobifunctional with two terminal azide (-N3) groups.
Solubility The hydrophilic PEG spacer enhances solubility in aqueous buffers, which is crucial for biological reactions.
Reactivity Azide groups readily participate in CuAAC and SPAAC reactions with alkyne-containing molecules.
Stability The resulting triazole linkage formed via click chemistry is highly stable under physiological conditions.
Biocompatibility The PEG component can help reduce the immunogenicity and improve the pharmacokinetic profile of the final ADC.

Principle of Application in ADC Synthesis

This compound serves as a central bridge. A common strategy involves a two-step sequential conjugation:

  • Payload-Linker Conjugation: The linker is first reacted with an alkyne-modified cytotoxic drug.

  • ADC Formation: The resulting drug-linker construct, now presenting a terminal azide, is conjugated to an antibody that has been site-specifically modified to display a reactive alkyne group.

This modular approach allows for the purification of the drug-linker intermediate before the final conjugation to the antibody, ensuring a more defined and homogeneous final ADC product.

Visualization of ADC Synthesis Workflow and Chemistry

Workflow for ADC Synthesis

The diagram below illustrates the sequential, modular approach to synthesizing an ADC using an alkyne-modified drug and a site-specifically modified antibody with this compound as the linker.

ADC_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Final ADC Conjugation cluster_step3 Step 3: Purification & Characterization Drug Alkyne-Modified Payload PL Payload-Linker Intermediate Drug->PL Click Chemistry (e.g., SPAAC) Linker This compound Linker->PL ADC Final ADC PL->ADC Click Chemistry (e.g., SPAAC) Antibody Alkyne-Modified Antibody Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (HIC, MS, etc.) Purification->Characterization

Caption: Modular workflow for ADC synthesis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This diagram shows the chemical reaction between an azide group on the linker and a dibenzocyclooctyne (DBCO) group, a common strained alkyne used in SPAAC.

SPAAC_Reaction reagents Linker-N3 + DBCO-Molecule transition [3+2] Cycloaddition (Copper-Free) reagents->transition product Stable Triazole Linkage transition->product

Caption: SPAAC reaction mechanism.

Experimental Protocols

These protocols provide a generalized framework. Researchers must optimize conditions based on the specific antibody, payload, and reagents used.

Protocol 1: Conjugation of this compound to a DBCO-Modified Payload

This protocol describes the first step: creating the payload-linker intermediate.

Materials:

  • DBCO-modified cytotoxic payload

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Preparation: Dissolve the DBCO-modified payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Stoichiometry: In a reaction vial, add the DBCO-payload solution. Add a molar excess of this compound (e.g., 1.5 to 3 equivalents) to drive the reaction to completion.

  • Reaction: Adjust the final solvent concentration (e.g., ensure DMSO is <10% v/v if buffer is needed). Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired payload-linker conjugate.

  • Purification: Once the reaction is complete, purify the payload-linker intermediate using reverse-phase HPLC to remove unreacted payload and excess linker.

  • Verification: Confirm the identity and purity of the product by mass spectrometry. Lyophilize and store the purified product at -20°C or -80°C.

Protocol 2: Site-Specific Antibody Modification with a DBCO Moiety

This protocol assumes the use of an antibody engineered with a site for enzymatic modification (e.g., via the SiteClick™ technology or similar methods).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer

  • Enzyme for modification (e.g., GalT(Y289L))

  • Azide-sugar precursor (e.g., GalNAz)

  • DBCO-functionalized reagent for attachment

  • Purification: Size-Exclusion Chromatography (SEC) column or desalting column

Procedure:

  • Enzymatic Labeling: Incubate the antibody with the required enzyme and azide-sugar (e.g., GalNAz) according to the enzyme's specific protocol to install an azide handle onto the antibody's glycans.

  • Purification: Remove excess enzyme and unreacted azide-sugar by purifying the azide-modified antibody using an SEC or desalting column equilibrated with PBS, pH 7.4.

  • SPAAC Reaction: Add a molar excess (e.g., 5-10 equivalents) of the DBCO reagent to the purified azide-antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours.

  • Final Purification: Remove excess DBCO reagent by passing the reaction mixture through a desalting column equilibrated in the desired formulation buffer.

  • Characterization: Confirm the successful modification and determine the average number of DBCO groups per antibody using methods like mass spectrometry or HIC.

Protocol 3: Final ADC Synthesis via SPAAC

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Purified Payload-Azido-PEG2-Azide intermediate (from Protocol 1)

  • Conjugation buffer: PBS, pH 7.4

  • Purification: SEC column

Procedure:

  • Preparation: Prepare solutions of the DBCO-antibody and the Payload-Azido-PEG2-Azide intermediate in the conjugation buffer.

  • Conjugation: Combine the DBCO-antibody with a slight molar excess of the payload-linker intermediate (e.g., 1.5 equivalents per DBCO site). The final DMSO concentration should be kept low (<5%) to maintain antibody stability.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, with gentle mixing and protected from light.

  • Purification: Purify the resulting ADC to remove unreacted payload-linker and other reagents using an SEC column. This step also serves as a buffer exchange into the final formulation buffer.

  • Concentration: Concentrate the final ADC product using a suitable centrifugal filter device (e.g., 50 kDa MWCO).

ADC Characterization and Data Presentation

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters are summarized below.

ParameterMethod(s)Typical Expected Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS).For site-specific methods, a highly homogeneous product is expected (e.g., predominantly DAR2 or DAR4).
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)>95% monomeric ADC, with minimal aggregation or fragmentation.
Identity and Conjugation Site Mass Spectrometry (Intact, reduced, and/or peptide mapping).Confirms the covalent attachment of the drug-linker to the intended site on the antibody.
In Vitro Potency Cell-based cytotoxicity assays (e.g., MTS, CellTiter-Glo)Dose-dependent killing of antigen-positive target cells with high potency (e.g., sub-nanomolar IC50).
Binding Affinity ELISA, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI)Binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody.

Conclusion

This compound is a versatile and effective homobifunctional linker for constructing ADCs via click chemistry. Its use in a modular, sequential conjugation strategy allows for the synthesis of homogeneous ADCs with a precisely controlled drug-to-antibody ratio. The stability of the resulting triazole linkage and the beneficial properties of the PEG spacer contribute to the development of safer and more effective antibody-drug conjugates.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] Azido-PEG2-Azide is a homobifunctional linker featuring two terminal azide groups separated by a short, hydrophilic diethylene glycol (PEG2) spacer. This symmetrical structure makes it an ideal reagent for crosslinking two alkyne-containing molecules, thereby enabling the synthesis of complex architectures such as dimeric conjugates, PROTACs (Proteolysis Targeting Chimeras), and other advanced bioconjugates. The PEG spacer enhances the aqueous solubility of the resulting conjugate.[2]

These application notes provide detailed protocols for utilizing this compound in CuAAC reactions, a summary of typical quantitative data, and workflow diagrams to guide the experimental setup.

Applications in Research and Drug Development

The unique structure of this compound lends itself to several key applications:

  • Dimerization of Molecules: Two identical or different alkyne-containing molecules can be linked together to study the effects of dimerization on biological activity.

  • PROTAC Synthesis: this compound can serve as a central linker to connect an E3 ligase ligand and a target protein ligand, both functionalized with alkyne groups, to form a PROTAC for targeted protein degradation.[3][4]

  • Antibody-Drug Conjugate (ADC) Development: While less common for the primary linker, it can be used to create more complex ADC architectures by linking multiple drug molecules or targeting moieties.

  • Biomolecule Crosslinking: It can be used to crosslink proteins, peptides, or nucleic acids that have been functionalized with alkyne groups to study their interactions or create functional assemblies.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions involving azide-PEG linkers. While specific data for this compound is limited, these values provide a strong starting point for reaction optimization.

ParameterTypical Range/ValueNotes
Reactants
This compound1.0 - 1.5 equivalents (relative to the limiting alkyne)For linking two different alkynes, a step-wise addition may be necessary.
Alkyne-Molecule 11.0 equivalentThe limiting reagent.
Alkyne-Molecule 21.0 - 1.5 equivalentsAn excess can be used to drive the second cycloaddition to completion.
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 1.0 mMPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate5 - 10 mMReducing agent to generate and maintain Cu(I) from Cu(II).
Copper(I)-stabilizing Ligand (e.g., THPTA)0.5 - 5.0 mM (typically 5x the copper concentration)Accelerates the reaction and protects biomolecules from oxidative damage.
Reaction Conditions
SolventAqueous buffers (e.g., PBS, pH 7.0-7.5), DMSO/water, DMF/waterThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom temperature (20-25°C)Gentle heating (up to 50°C) can increase the reaction rate.
Reaction Time30 minutes - 12 hoursMonitor by LC-MS for completion.
Outcome
Yield>90% (for single cycloaddition)Yields for the second cycloaddition may be lower and require optimization.
PurityHigh, with minimal byproductsPurification is often straightforward.

Experimental Protocols

Protocol 1: General Procedure for a Single CuAAC Reaction with this compound

This protocol describes the reaction of one azide group of this compound with an alkyne-containing molecule. This is a useful first step for a sequential ligation.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • Degassed water or buffer

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-containing molecule (1 equivalent) in the reaction buffer.

  • Azide Addition: Add this compound (1.2 equivalents) to the solution of the alkyne-containing molecule.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution (to a final concentration of 1.25 mM) to the CuSO₄ stock solution (to a final concentration of 0.25 mM). Vortex briefly to mix.

  • Catalyst Addition: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Reaction Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the mono-adduct.

  • Purification: Once the reaction is complete, the product can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the catalyst system.

Protocol 2: Two-Step Procedure for Linking Two Different Alkyne-Containing Molecules

This protocol outlines a strategy for sequentially attaching two different alkyne-containing molecules (Alkyne-A and Alkyne-B) to this compound.

Step 1: Synthesis of the Mono-Adduct (Alkyne-A-PEG2-Azide)

  • Follow Protocol 1, using Alkyne-A as the alkyne-containing molecule.

  • Crucially, use a slight excess of this compound (e.g., 1.5-2 equivalents) to minimize the formation of the di-adduct of Alkyne-A.

  • After the reaction, purify the mono-adduct (Alkyne-A-PEG2-Azide) from the excess this compound and any di-adduct formed. Reverse-phase HPLC is often suitable for this purification.

Step 2: Reaction of the Mono-Adduct with the Second Alkyne (Alkyne-B)

  • Dissolve the purified mono-adduct (Alkyne-A-PEG2-Azide) (1 equivalent) and Alkyne-B (1.2 equivalents) in the reaction buffer.

  • Follow steps 3-6 from Protocol 1 to perform the second CuAAC reaction.

  • Monitor the formation of the final product (Alkyne-A-PEG2-Alkyne-B) by LC-MS.

  • Purify the final product using an appropriate chromatographic method (e.g., reverse-phase HPLC or size-exclusion chromatography).

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound mix Mix Reactants and Catalyst azide->mix alkyne Alkyne-Molecule alkyne->mix copper CuSO4 copper->mix ligand THPTA Ligand ligand->mix reducer Sodium Ascorbate reducer->mix Initiates Reaction incubate Incubate at RT mix->incubate monitor Monitor by LC-MS incubate->monitor purify Purify Product (HPLC) monitor->purify Bis_Azide_Crosslinking alkyne1 Alkyne-Molecule A intermediate Mono-adduct (Molecule A-PEG2-Azide) alkyne1->intermediate CuAAC Step 1 azido_peg_azide This compound azido_peg_azide->intermediate alkyne2 Alkyne-Molecule B final_product Final Dimeric Product (Molecule A-PEG2-Molecule B) alkyne2->final_product intermediate->final_product CuAAC Step 2 PROTAC_Synthesis_Concept poi_ligand Alkyne-Target Protein Ligand protac PROTAC Molecule poi_ligand->protac CuAAC linker This compound linker->protac e3_ligand Alkyne-E3 Ligase Ligand e3_ligand->protac CuAAC

References

Surface Modification of Nanoparticles with Azido-PEG2-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the homobifunctional linker, Azido-PEG2-Azide. This versatile crosslinker is instrumental in the fields of drug delivery, bioimaging, and diagnostics, enabling the creation of advanced nanoparticle constructs through "click chemistry." These notes cover the principles of surface modification, detailed experimental procedures, characterization techniques, and specific applications, with a focus on providing actionable data and methodologies for researchers in the field.

Introduction to this compound Functionalization

This compound is a linear polyethylene glycol (PEG) linker with azide (-N₃) groups at both termini. The PEG component imparts hydrophilicity and biocompatibility to nanoparticles, which can reduce non-specific protein adsorption and prolong circulation times in vivo. The terminal azide groups serve as highly efficient handles for bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a wide range of molecules, including targeting ligands, therapeutic agents, and imaging probes that have been functionalized with an alkyne group.[1][2][3]

The homobifunctional nature of this compound makes it suitable for crosslinking applications, such as the formation of nanoparticle clusters or the stabilization of polymeric shells on nanoparticles.[4][5]

Experimental Protocols

Synthesis of Azide-Functionalized Nanoparticles

The introduction of azide functionalities onto the nanoparticle surface is a prerequisite for subsequent modifications. Below are protocols for the synthesis of two common types of azide-functionalized nanoparticles: gold and iron oxide.

Protocol 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNPs)

This protocol involves a two-step process: the synthesis of citrate-stabilized AuNPs followed by ligand exchange to introduce azide-terminated ligands.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • 11-Azido-1-undecanethiol

  • Ethanol

  • Deionized water

Step 1: Synthesis of Citrate-Stabilized Gold Nanoparticles

  • Bring a 100 mL solution of 0.01% (w/v) HAuCl₄ to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution. The color of the solution will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

Step 2: Surface Functionalization with 11-Azido-1-undecanethiol

  • Prepare a 1 mM solution of 11-azido-1-undecanethiol in ethanol.

  • Add the ethanolic solution of the azide-thiol ligand to the citrate-stabilized AuNP suspension. A starting point is a 100-fold molar excess of the thiol relative to the AuNPs.

  • Stir the mixture at room temperature for at least 12 hours to facilitate ligand exchange.

  • Purify the azido-functionalized AuNPs by centrifugation and resuspend in deionized water to remove excess ligand and citrate. Repeat this washing step three times.

Protocol 2: Synthesis of Azide-Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol describes the co-precipitation synthesis of IONPs followed by surface coating with an azido-PEG-silane.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • Azido-PEG-silane

  • Ethanol

  • Deionized water

Step 1: Synthesis of Iron Oxide Nanoparticles

  • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to 80°C with vigorous mechanical stirring.

  • Rapidly add ammonium hydroxide to the solution to raise the pH to approximately 10. A black precipitate of magnetite (Fe₃O₄) will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the reaction to room temperature and wash the nanoparticles repeatedly with deionized water using magnetic decantation until the supernatant is neutral.

Step 2: Surface Functionalization with Azido-PEG-silane

  • Disperse the washed IONPs in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add azido-PEG-silane to the nanoparticle dispersion. The optimal amount of silane should be determined based on the surface area of the nanoparticles.

  • Stir the mixture at room temperature for 24 hours to allow the silanization reaction to occur.

  • Wash the azido-PEGylated IONPs with ethanol and then deionized water several times using magnetic decantation to remove unreacted silane.

  • Resuspend the final product in deionized water for storage.

Nanoparticle Crosslinking with this compound

This protocol describes a general method for crosslinking pre-functionalized nanoparticles using this compound. This can be used to create nanoparticle dimers or larger aggregates, or to form a hydrogel network.

Materials:

  • Alkyne-functionalized nanoparticles (synthesized using a similar ligand exchange or silanization method as above, but with an alkyne-terminated ligand)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Disperse the alkyne-functionalized nanoparticles in the chosen solvent.

  • Add this compound to the nanoparticle suspension. The molar ratio of this compound to nanoparticles will determine the extent of crosslinking and should be optimized for the desired application.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add the CuSO₄ solution to catalyze the click reaction. Typical final concentrations are in the low millimolar range.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

  • Purify the crosslinked nanoparticles by centrifugation or dialysis to remove the catalyst and unreacted linker.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the functionalized nanoparticles.

Parameter Technique Expected Outcome Reference
Presence of Azide Group Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter upon PEGylation. PDI values below 0.2 indicate a narrow size distribution.
Surface Charge Zeta Potential MeasurementChange in zeta potential upon surface modification, indicating successful ligand exchange or coating.
Quantification of Surface Azides UV-Vis SpectroscopyMonitoring the decrease in absorbance of a DBCO-alkyne reagent upon reaction with surface azides.
Quantification of Surface Azides Fluorescence Quenching AssayReaction with a fluorogenic alkyne that is quenched upon "clicking" to the nanoparticle surface.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Detection of nitrogen from the azide groups on the nanoparticle surface.
Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticle core and confirmation of monodispersity.

Applications

Drug Delivery

Nanoparticles functionalized with this compound can be used to create sophisticated drug delivery systems. The azide groups provide a platform for attaching targeting ligands (e.g., antibodies, peptides) and therapeutic agents via click chemistry. The PEG linker enhances the biocompatibility and circulation time of the nanocarrier.

Workflow for Drug Delivery Application:

G NP Nanoparticle Core (e.g., Iron Oxide, Gold) Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Surface Modification (Azido-PEG-Silane) Targeted_NP Targeted Drug-Loaded Nanoparticle Azide_NP->Targeted_NP Click Chemistry (Alkyne-Drug & Alkyne-Ligand) Cell Target Cell Targeted_NP->Cell Targeting Uptake Receptor-Mediated Endocytosis Cell->Uptake Release Drug Release Uptake->Release

Workflow for targeted drug delivery.
Bioimaging

Azido-functionalized nanoparticles can be conjugated with imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to create probes for molecular and cellular imaging. The high specificity of click chemistry ensures precise control over the labeling process.

Cellular Uptake and Signaling Pathways

The surface properties of nanoparticles, including the presence of a PEG layer and targeting ligands, significantly influence their interaction with cells and their subsequent intracellular fate.

Cellular Uptake Mechanisms

Nanoparticles typically enter cells through endocytic pathways. The specific pathway depends on the nanoparticle's size, shape, and surface chemistry. For nanoparticles functionalized with targeting ligands, receptor-mediated endocytosis is the primary route of entry.

Diagram of Cellular Uptake Pathways:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Receptor-mediated endocytosis of nanoparticles.
Interaction with Signaling Pathways

Nanoparticles can be designed to interact with and modulate specific cellular signaling pathways. For instance, nanoparticles carrying a therapeutic agent can be targeted to cancer cells to induce apoptosis through pathways like the TNF signaling pathway. While specific studies detailing the use of this compound functionalized nanoparticles to probe signaling pathways are emerging, the general principle involves the targeted delivery of an active molecule to influence a specific cellular response. For example, nanoparticles have been used to deliver TNF-α, a key cytokine in the inflammatory response and apoptosis.

Simplified TNF Signaling Pathway:

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression Casp8 Caspase-8 FADD->Casp8 Recruitment Casp8->Apoptosis Activation

Simplified TNF-induced apoptosis pathway.

Conclusion

The surface modification of nanoparticles with this compound offers a powerful and versatile strategy for the development of advanced nanomaterials for biomedical applications. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and characterize functionalized nanoparticles for targeted drug delivery, bioimaging, and the investigation of cellular processes. The ability to precisely control the surface chemistry of nanoparticles through click reactions opens up numerous possibilities for creating next-generation nanomedicines and diagnostic tools.

References

Application Notes and Protocols for Azido-PEG2-Azide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1] The formation of these hydrogels through "click chemistry," specifically the azide-alkyne cycloaddition, offers a robust and efficient method for creating crosslinked polymer networks under mild, biocompatible conditions.[2][3] Azido-PEG2-Azide, a linear PEG with terminal azide groups, serves as a versatile building block for the synthesis of these hydrogels.

This document provides detailed application notes and protocols for the formation of hydrogels using this compound via two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Chemical Principle: Azide-Alkyne Cycloaddition

The formation of hydrogels using this compound relies on the reaction between the terminal azide groups (-N₃) of the PEG and the alkyne groups (C≡CH or a strained cyclooctyne) of a crosslinker molecule. This reaction forms a stable triazole linkage, resulting in a three-dimensional polymer network.

cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This compound This compound Hydrogel_CuAAC PEG Hydrogel (1,4-disubstituted triazole) This compound->Hydrogel_CuAAC + Alkyne-Crosslinker Alkyne-Crosslinker Alkyne-Crosslinker->Hydrogel_CuAAC + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Hydrogel_CuAAC catalyzes Azido-PEG2-Azide_S This compound Hydrogel_SPAAC PEG Hydrogel (fused triazole) Azido-PEG2-Azide_S->Hydrogel_SPAAC + Strained Alkyne\n(e.g., DBCO) Strained Alkyne (e.g., DBCO) Strained Alkyne\n(e.g., DBCO)->Hydrogel_SPAAC +

Fig. 1: Click chemistry pathways for hydrogel formation.

Applications

PEG hydrogels formed from this compound are highly versatile and have been employed in a range of biomedical applications:

  • Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained and controlled release. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell growth and tissue regeneration. Their bio-inert nature can be modified by incorporating cell-adhesive ligands or enzymatically degradable crosslinkers to mimic the dynamic nature of the extracellular matrix.

  • 3D Cell Culture: The biocompatible formation process, especially SPAAC which avoids copper cytotoxicity, allows for the encapsulation of cells within the hydrogel matrix for three-dimensional cell culture studies.

Quantitative Data Summary

The physical properties of this compound based hydrogels can be tailored by varying parameters such as the molecular weight of the PEG, the nature of the crosslinker, and the polymer concentration.

PropertyCuAAC HydrogelsSPAAC HydrogelsKey Influencing FactorsReference
Gelation Time 2 - 30 min10 - 60 sPolymer concentration, catalyst concentration (for CuAAC), reactivity of the strained alkyne (for SPAAC)
Storage Modulus (G') 258 - 4196 Pa1 - 18 kPaPolymer concentration, crosslinking density, molecular weight of PEG
Young's Modulus Not widely reported1 - 18.1 kPaPolymer concentration, stoichiometry of reactive groups
Swelling Ratio 1.09 - 1.7645 - 76 (mass-based)Crosslinking density, polymer concentration
Degradation Dependent on backbone1 - 35 days (hydrolytic)Introduction of degradable linkages (e.g., esters, peptides)

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a PEG hydrogel using this compound and a di-alkyne crosslinker in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-terminated crosslinker (e.g., PEG-di-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the alkyne-crosslinker in PBS to a concentration that results in the desired stoichiometric ratio of azide to alkyne groups (typically 1:1).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

  • Hydrogel Formation:

    • In a microcentrifuge tube, mix the this compound solution and the alkyne-crosslinker solution.

    • To initiate the reaction, add the sodium ascorbate solution followed by the CuSO₄ solution. The final concentration of the catalyst and reducing agent should be optimized but are typically in the low millimolar range.

    • Vortex the solution briefly to ensure thorough mixing.

    • Allow the solution to stand at room temperature. Gelation should occur within minutes. The gelation time can be monitored by inverting the tube.

cluster_workflow CuAAC Hydrogel Formation Workflow A Prepare Stock Solutions: - this compound in PBS - Alkyne-Crosslinker in PBS - Sodium Ascorbate - CuSO4 B Mix this compound and Alkyne-Crosslinker Solutions A->B C Add Sodium Ascorbate and CuSO4 to Initiate B->C D Vortex Briefly C->D E Incubate at Room Temperature D->E F Hydrogel Forms E->F cluster_workflow SPAAC Hydrogel Formation Workflow A Prepare Precursor Solutions: - this compound - Strained Alkyne Crosslinker B Combine Precursor Solutions A->B C Mix Gently B->C D Incubate at Desired Temperature (e.g., RT or 37°C) C->D E Hydrogel Forms Rapidly D->E

References

Application Notes and Protocols for Azido-PEG2-Azide in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azido-PEG2-Azide as a versatile linker in various drug delivery systems. Detailed protocols for key applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles, are provided to guide researchers in their drug development endeavors.

Introduction to this compound

This compound is a short, hydrophilic, and homobifunctional polyethylene glycol (PEG) linker. Its terminal azide groups are amenable to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions offer high efficiency and specificity, making this compound an ideal tool for covalently linking molecules in complex biological systems. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1]

Key Applications

The primary applications of this compound in drug delivery include:

  • Antibody-Drug Conjugates (ADCs): As a linker to conjugate potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Proteolysis Targeting Chimeras (PROTACs): To connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein.[2]

  • Nanoparticle Functionalization: For surface modification of nanoparticles to attach targeting ligands, drugs, or imaging agents, thereby improving their therapeutic index and pharmacokinetic properties.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

This compound can be utilized to link a cytotoxic payload to an antibody. This is typically achieved by first modifying the antibody and the drug with complementary reactive groups (e.g., an alkyne on the antibody and an azide on the drug, or vice-versa) and then using click chemistry for conjugation.

Quantitative Data: Characterization of a Representative ADC
ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Mean Hydrodynamic Diameter 12.5 nmDynamic Light Scattering (DLS)
Zeta Potential -15.2 mVElectrophoretic Light Scattering (ELS)
In vitro Cytotoxicity (IC50) 5.2 nMCell-based viability assay (e.g., MTT)
Experimental Protocol: Synthesis of a Trastuzumab-MMAE ADC using Click Chemistry

This protocol describes the synthesis of an ADC by conjugating the cytotoxic drug monomethyl auristatin E (MMAE), modified with an alkyne group, to the antibody Trastuzumab, which has been functionalized with azide groups using this compound.

Materials:

  • Trastuzumab antibody

  • Azido-PEG2-NHS ester

  • Alkyne-functionalized MMAE

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Azide Functionalization:

    • Dissolve Trastuzumab in PBS at a concentration of 10 mg/mL.

    • Prepare a 10 mM stock solution of Azido-PEG2-NHS ester in DMSO.

    • Add a 10-fold molar excess of the Azido-PEG2-NHS ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted linker by dialysis against PBS or using a desalting column.

  • Click Chemistry Conjugation:

    • Prepare a 10 mM stock solution of alkyne-MMAE in DMSO.

    • In a reaction tube, combine the azide-functionalized Trastuzumab with a 5-fold molar excess of alkyne-MMAE.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a premixed solution of 10 mM CuSO₄ and 50 mM THPTA in water.

    • Add the CuSO₄/THPTA solution to the antibody-drug mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC using an SEC column to remove unreacted drug and catalyst.

    • Characterize the ADC for DAR, purity, and aggregation using HIC and SEC.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Click Chemistry cluster_purification Step 3: Purification & Analysis Ab Trastuzumab Antibody Ab_Azide Azide-Functionalized Antibody Ab->Ab_Azide Reaction with NHS ester Azido_Linker Azido-PEG2-NHS ester Azido_Linker->Ab_Azide ADC Trastuzumab-PEG2-MMAE (ADC) Ab_Azide->ADC CuAAC Reaction Alkyne_Drug Alkyne-MMAE Alkyne_Drug->ADC Cu_Catalyst CuSO4/THPTA Sodium Ascorbate Cu_Catalyst->ADC Purification Size Exclusion Chromatography ADC->Purification Analysis HIC, SEC, DLS Purification->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Application 2: PROTAC Synthesis

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker connects a ligand that binds to the protein of interest (POI) with a ligand for an E3 ubiquitin ligase.

Quantitative Data: Characterization of a Representative PROTAC

The following table presents typical data for a PROTAC synthesized using a short-chain PEG linker.

ParameterValueMethod of Analysis
Purity >98%HPLC
Molecular Weight 985.2 g/mol Mass Spectrometry
Binding Affinity to POI (Kd) 50 nMIsothermal Titration Calorimetry (ITC)
Binding Affinity to E3 Ligase (Kd) 150 nMSurface Plasmon Resonance (SPR)
Degradation Concentration (DC50) 15 nMWestern Blot
Experimental Protocol: Solid-Phase Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the solid-phase synthesis of a PROTAC targeting the BRD4 protein for degradation, using an this compound linker.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Pomalidomide (E3 ligase ligand)

  • JQ1-alkyne (BRD4 ligand)

  • This compound

  • HATU (coupling agent)

  • DIPEA (base)

  • Piperidine in DMF (for Fmoc deprotection)

  • Trifluoroacetic acid (TFA) (for cleavage)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Resin Preparation and Ligand Attachment:

    • Swell Rink Amide resin in DMF.

    • Couple Fmoc-protected amino acids sequentially using standard solid-phase peptide synthesis (SPPS) techniques to build a short spacer if needed.

    • Attach the Pomalidomide ligand to the resin-bound spacer.

  • Linker Addition:

    • Deprotect the terminal amine on the resin-bound ligand.

    • Activate one azide of the this compound linker by converting it to an amine via Staudinger reduction, while protecting the other azide.

    • Couple the resulting amino-PEG2-azide to the resin-bound ligand using HATU and DIPEA.

  • Click Chemistry with POI Ligand:

    • Add JQ1-alkyne, CuSO₄, and sodium ascorbate to the resin and react for 4 hours at room temperature to perform the CuAAC reaction.

  • Cleavage and Purification:

    • Wash the resin thoroughly.

    • Cleave the PROTAC from the resin using a TFA cleavage cocktail.

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (JQ1-PEG2-Pomalidomide) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Application 3: Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles for various drug delivery applications. The azide groups provide handles for the attachment of targeting moieties or therapeutic agents via click chemistry.

Quantitative Data: Characterization of Functionalized Nanoparticles

This table shows representative data for gold nanoparticles before and after functionalization with an azido-PEG linker and subsequent conjugation of a targeting ligand.

ParameterBefore FunctionalizationAfter FunctionalizationMethod of Analysis
Hydrodynamic Diameter 20 nm35 nmDynamic Light Scattering (DLS)
Zeta Potential -30 mV-10 mVElectrophoretic Light Scattering (ELS)
Surface Plasmon Resonance Peak 520 nm525 nmUV-Vis Spectroscopy
Drug Loading Efficiency N/A85%UV-Vis Spectroscopy
In vitro Cell Uptake LowHighFlow Cytometry
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with Azido-PEG2-Thiol, followed by the attachment of a DBCO-labeled targeting peptide.

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm)

  • Azido-PEG2-Thiol

  • DBCO-labeled targeting peptide

  • Phosphate buffer, pH 7.4

  • Ethanol

Procedure:

  • Surface Functionalization with Azido-PEG2-Thiol:

    • Prepare a 1 mM solution of Azido-PEG2-Thiol in ethanol.

    • Add the ethanolic solution of the linker to the AuNP suspension (100-fold molar excess).

    • Stir the mixture at room temperature for 12 hours to allow for ligand exchange.

    • Purify the azido-functionalized AuNPs by centrifugation and resuspension in phosphate buffer to remove excess linker. Repeat this washing step three times.

  • Conjugation of Targeting Peptide via SPAAC:

    • Dissolve the DBCO-labeled targeting peptide in phosphate buffer.

    • Add the peptide solution to the azido-functionalized AuNP suspension (10-fold molar excess).

    • Incubate the reaction at room temperature for 4 hours.

  • Purification and Characterization:

    • Purify the functionalized AuNPs by centrifugation to remove unreacted peptide.

    • Characterize the nanoparticles for size, zeta potential, and successful conjugation using DLS, ELS, and UV-Vis spectroscopy.

Logical Relationship: Nanoparticle Cellular Uptake

Nanoparticle_Uptake NP Functionalized Nanoparticle (with Targeting Ligand) Receptor Target Receptor NP->Receptor Binding Cell_Membrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release pH- or Enzyme- mediated

Caption: Cellular uptake of a targeted nanoparticle via endocytosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving Azido-PEG2-Azide and other PEG-azide linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound reactions.

Issue 1: Low or No Product Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Question: I am not seeing the expected product formation in my CuAAC reaction with an Azido-PEG linker. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in CuAAC reactions is a common issue that can stem from several factors related to the catalyst, reactants, or reaction conditions.

    • Catalyst Inactivation: The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to Copper(II). This is a primary cause of reaction failure.

      • Solution: Ensure all buffers and solutions are deoxygenated by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, in excess (typically 3-10 fold molar excess over the copper(II) source) to maintain a sufficient concentration of Cu(I).[1][2]

    • Ligand Issues: Copper-chelating ligands are crucial for stabilizing the Cu(I) ion, preventing its oxidation, and accelerating the reaction.[1][3]

      • Solution: For aqueous solutions, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a preferred ligand due to its high water solubility.[2] For organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice. An optimized ligand-to-copper ratio is often effective; a 5:1 ratio is a good starting point.

    • Inaccessible Reactive Groups: In large biomolecules, the azide or alkyne groups might be buried within the molecule's structure, making them inaccessible to reagents.

      • Solution: Consider performing the reaction in the presence of denaturing agents (e.g., urea) or organic co-solvents (e.g., DMSO, DMF) to help expose the reactive sites.

    • Impure Reagents: Contaminants in your starting materials, such as the this compound or the alkyne-containing molecule, can interfere with the reaction.

      • Solution: Use high-purity reagents and solvents. Confirm the purity of your starting materials before setting up the reaction.

Issue 2: Poor Reproducibility in Azide-Alkyne Cycloaddition Reactions

  • Question: My results for the same click chemistry reaction vary significantly between experiments. What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility is often linked to subtle variations in experimental conditions.

    • Oxygen Contamination: Inconsistent deoxygenation can lead to variable concentrations of the active Cu(I) catalyst in CuAAC reactions.

      • Solution: Standardize your deoxygenation procedure for all reactions to ensure consistency.

    • Reagent Stability and Preparation: The stability of stock solutions, especially the reducing agent, can impact results.

      • Solution: Always prepare fresh solutions of reagents like sodium ascorbate immediately before use. Ensure consistent purity of all starting materials from batch to batch.

    • Order of Reagent Addition: The sequence of adding reagents can affect the outcome.

      • Solution: For CuAAC, it is often recommended to premix the copper source and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent is typically added last to initiate the reaction.

Issue 3: Side Reactions and Unwanted Modifications of Biomolecules

  • Question: I am observing unexpected side products or damage to my biomolecule after a CuAAC reaction. How can I minimize these issues?

  • Answer: Side reactions in CuAAC are often associated with the copper catalyst and the generation of reactive oxygen species (ROS).

    • ROS Formation: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which may damage sensitive biomolecules.

      • Solution: The use of a copper-chelating ligand in a 5:1 ratio to copper can help protect biomolecules by acting as a sacrificial reductant.

    • Copper Toxicity in Live Cells: For applications involving living cells, the cytotoxicity of the copper catalyst is a significant concern.

      • Solution: For live-cell imaging or in-vivo studies, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the recommended alternative as it is a copper-free click chemistry method.

Issue 4: Difficulty in Purifying the PEGylated Product

  • Question: I am struggling to separate my final PEGylated product from unreacted PEG linkers and other starting materials. What are the best purification strategies?

  • Answer: The choice of purification method depends on the properties of your target molecule and the unreacted components.

    • Size-Based Separation: If there is a significant size difference between your PEGylated product and the unreacted this compound, size-based methods are effective.

      • Methods: Size-Exclusion Chromatography (SEC) or desalting columns are rapid and efficient for separating molecules based on size. Dialysis or ultrafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) can also be used.

    • Charge-Based Separation: Ion-exchange chromatography (IEX) is a powerful technique for purifying PEGylated proteins, as the PEG chains can shield surface charges, altering the molecule's interaction with the chromatography resin.

    • Hydrophobicity-Based Separation:

      • Methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is useful for purifying peptides and smaller biomolecules based on their hydrophobicity. Hydrophobic Interaction Chromatography (HIC) can also be a supplementary tool to IEX.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition?

A1: The primary difference is the requirement of a copper catalyst.

  • CuAAC: Utilizes a copper(I) catalyst to achieve high reaction rates and regioselectivity, forming a 1,4-disubstituted triazole. It is a highly efficient and versatile method.

  • SPAAC: Is a copper-free reaction that uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Q2: Which type of click chemistry should I choose for my experiment?

A2: The choice depends on your application:

  • For in vitro conjugations where biocompatibility with live cells is not a concern, CuAAC is often preferred due to its fast kinetics and the use of readily available terminal alkynes.

  • For in vivo studies, live-cell imaging, or applications with sensitive biomolecules where copper toxicity is a concern, SPAAC is the superior choice.

Q3: What are typical reaction conditions for CuAAC with Azido-PEG linkers?

A3: Typical conditions can be found in the data table below. A molar ratio of azide to alkyne is often between 1:1 to 1.5:1. The reaction is commonly performed at room temperature, although gentle heating can increase the rate.

Q4: What are typical reaction conditions for SPAAC with Azido-PEG linkers?

A4: Typical conditions are summarized in the data table below. The molar ratio of azide to the cyclooctyne is often around 1.5:1. The choice of solvent depends on the solubility of the reactants, with PBS being a common choice for biological applications.

Data Presentation: Reaction Condition Comparison

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterTypical Range/ValueNotesReference
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateUsed in excess (3-10 fold) to maintain copper in the Cu(I) state.
Ligand THPTA (aqueous), TBTA (organic)A 5:1 ligand to copper ratio is often used to protect biomolecules.
Solvent DMSO, t-BuOH/H₂O, DMF, Aqueous buffersChoice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursProgress should be monitored by TLC, LC-MS, or ¹H NMR.
Typical Yields > 90%Highly efficient under optimal conditions.

Table 2: Typical Reaction Conditions for SPAAC with PEG Linkers

ParameterTypical Range/ValueNotesReference
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.4), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature 4°C to 37°CReactions are often performed at room temperature or 37°C for biological systems.
Reaction Time 2 to 24 hoursCan be extended up to 48 hours for less reactive substrates.
Typical Yields > 90%Highly efficient and bioorthogonal.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized PEG (e.g., this compound)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system.

  • Deoxygenation: Sparge the reactant solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the copper/ligand premix to the solution of the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method (e.g., SEC, dialysis, or chromatography) to remove excess reagents and byproducts.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized PEG (e.g., this compound)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Combine the solutions of the azide and the cyclooctyne. A slight molar excess of the azide (e.g., 1.5 equivalents) is often used.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, or by LC-MS.

  • Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Dissolve Azide-PEG and Alkyne Deoxygenate Deoxygenate Solution (N2 or Ar) Reactants->Deoxygenate Add_Reactants Add Premix to Azide/Alkyne Deoxygenate->Add_Reactants Reagents Prepare Fresh CuSO4, Ligand, Ascorbate Premix Premix CuSO4 and Ligand Reagents->Premix Premix->Add_Reactants Initiate Initiate with Sodium Ascorbate Add_Reactants->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Progress (LC-MS, TLC) Incubate->Monitor Purify Purify Product (SEC, Dialysis) Monitor->Purify

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Dissolve Azide-PEG and Cyclooctyne in Solvent (e.g., PBS) Combine Combine Reactant Solutions Reactants->Combine Incubate Incubate at RT or 4°C (2-24h) Combine->Incubate Monitor Monitor Progress (LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Product (if necessary) Monitor->Purify

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic cluster_CuAAC CuAAC Issues cluster_Reactants Reactant Issues cluster_SPAAC SPAAC Issues Start Low/No Product Yield? Catalyst Check Catalyst System Start->Catalyst CuAAC Purity Verify Reagent Purity Start->Purity CuAAC / SPAAC SPAAC_Purity Verify Reagent Purity Start->SPAAC_Purity SPAAC Deoxygenation Improve Deoxygenation Catalyst->Deoxygenation Fresh_Ascorbate Use Fresh Ascorbate Catalyst->Fresh_Ascorbate Ligand Optimize Ligand:Cu Ratio Catalyst->Ligand Accessibility Improve Accessibility (Denaturants/Co-solvents) Purity->Accessibility SPAAC_Time Increase Reaction Time/ Temperature SPAAC_Purity->SPAAC_Time

Caption: Troubleshooting logic for low product yield in click chemistry reactions.

References

Technical Support Center: Azido-PEG2-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG2-Azide and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and use of these reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional, PEG-based linker molecule. It contains two terminal azide (-N₃) groups connected by a two-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3] Its primary applications are in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where linking two different molecules is required.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to follow proper storage and handling procedures. Organic azides can be sensitive to heat, light, and shock.

  • Storage: Store the compound at -20°C in a dark, dry place. For long-term storage of stock solutions, -80°C is recommended.

  • Handling: Always handle this compound with care, preferably in a well-ventilated fume hood. Avoid contact with acids and metals, as this can lead to the formation of highly toxic and explosive hydrazoic acid or metal azides. Do not use metal spatulas for transferring the compound. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

Q3: In which solvents is this compound soluble?

A3: this compound and its derivatives are generally soluble in a variety of organic solvents. The PEG component also imparts some hydrophilicity. Solubility can be influenced by the specific conjugate attached to the linker.

Solubility Data Summary

CompoundSolventSolubilityNotes
This compound DCM, THF, acetonitrile, DMF, DMSOSoluble
Azido-PEG2-acid Aqueous media, DMSO, DMF, DCMSolubleThe hydrophilic PEG spacer increases solubility in aqueous media.
Azido-PEG2-amine Water, DMSO, DMF, DCMSoluble
Azido-PEG2-alcohol H₂O100 mg/mL (762.60 mM)May require sonication.
Azido-PEG2-CH2COOH DMSO100 mg/mL (528.63 mM)Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. May require sonication.

Troubleshooting Guides

Issue 1: Precipitate Formation During Reaction Setup or Storage
Possible Cause Troubleshooting Step
Low Solubility in Aqueous Buffer While the PEG linker enhances water solubility, conjugation to a hydrophobic molecule can lead to precipitation. Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. Ensure the final concentration of the organic solvent does not exceed a level that might denature your biomolecules (typically <10% v/v).
Compound Crashing Out of Solution at Low Temperatures Some conjugates may have reduced solubility at 4°C or on ice. Try setting up the reaction at room temperature if the stability of your molecules allows. If cold temperatures are necessary, screen for a more suitable co-solvent or a lower concentration of the conjugate.
Hydrolysis of NHS Ester Derivatives If you are using an Azido-PEG-NHS ester, the NHS ester group is moisture-sensitive and can hydrolyze, leading to the less soluble carboxylic acid. Always equilibrate the reagent to room temperature before opening and use anhydrous solvents for stock solutions. Prepare NHS ester solutions immediately before use and do not store them.
Aggregation of Protein Conjugates The presence of azide can sometimes promote protein aggregation, especially under thermal or mechanical stress. If you observe aggregation of your protein conjugate, consider optimizing the buffer composition, pH, or adding stabilizing excipients.
Issue 2: Low Reaction Yield in Click Chemistry
Possible Cause Troubleshooting Step
Inactive Catalyst (for CuAAC) The Cu(I) catalyst is prone to oxidation. Use a freshly prepared solution of the copper catalyst and a reducing agent like sodium ascorbate. Ensure all buffers are deoxygenated.
Steric Hindrance The molecules being conjugated may be sterically hindered, preventing efficient reaction. Consider using a longer PEG linker (e.g., Azido-PEG4-Azide) to increase the distance between the reactive groups.
Suboptimal pH The efficiency of NHS ester reactions with primary amines is pH-dependent, with an optimal range of pH 7-9. Ensure your reaction buffer is within this range. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.
Incorrect Stoichiometry The molar ratio of the reactants is critical. For labeling proteins with an Azido-PEG-NHS ester, a 20-fold molar excess of the linker is often a good starting point, but this may need to be optimized.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Protein Labeling with Azido-PEG2-NHS Ester

This protocol describes the labeling of a protein with azide groups for subsequent click chemistry conjugation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, equilibrate the vial of Azido-PEG2-NHS ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG2-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the unreacted linker and byproducts using a desalting column or by dialysis against the appropriate buffer.

  • Characterization: Confirm the labeling of the protein with azide groups using appropriate analytical techniques (e.g., mass spectrometry).

Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for synthesizing a PROTAC molecule using this compound as the linker, where one end is first conjugated to a ligand for the target protein and the other end is subsequently conjugated to an E3 ligase ligand via click chemistry.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Click Chemistry cluster_purification Purification & Analysis A This compound C Azido-PEG2-Ligand_Target A->C Conjugation Reaction B Target Protein Ligand (with reactive group) B->C E Final PROTAC Molecule C->E CuAAC or SPAAC D E3 Ligase Ligand (with alkyne group) D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., MS, NMR) F->G

Caption: Workflow for PROTAC synthesis using a bifunctional azide linker.

Signaling Pathway of PROTAC-Mediated Protein Degradation

This diagram shows the mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC PROTAC->PROTAC Recycled Complex Target-PROTAC-E3 Ternary Complex PROTAC->Complex Target Target Protein Target->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub_Target Polyubiquitinated Target Protein Complex->Ub_Target Ub Transfer Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

Technical Support Center: Purification of Azido-PEG2-Azide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Azido-PEG2-Azide and related reaction products. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound reaction products.

Problem Potential Cause Recommended Solution
Low purity of the final product Incomplete reactionMonitor the reaction progress using appropriate analytical techniques such as LC-MS to ensure completion.[1]
Inefficient purification methodOptimize the purification protocol. Consider using ion exchange chromatography to separate charged species, or reverse-phase HPLC for more precise separation.[1][2] Dialysis or recrystallization can be effective for removing salts and other small molecule impurities.[3]
Presence of unreacted starting materialsIncrease the molar excess of one of the reactants to drive the reaction to completion. Use a purification method that effectively separates the product from the starting materials, such as size exclusion or ion exchange chromatography.
Presence of multi-PEGylated species Reaction conditions favoring multiple additionsAdjust the stoichiometry of the reactants to favor mono-PEGylation. Positional isomers of multi-PEGylated conjugates can be difficult to separate due to masked charges.[2]
Difficulty in quantifying azide incorporation Obscured signals in 1H NMRThe methylene protons adjacent to the azide group can be hidden by the PEG manifold signals in 1H NMR.
To overcome this, a "click" reaction can be performed to form a 1,2,3-triazole adduct. This creates new, distinct signals in the 1H NMR spectrum that are well-resolved from the PEG manifold, allowing for straightforward quantitative analysis.
Formation of unexpected by-products Reaction solvent and temperatureFor hydroxyl azido PEGs, minor, inseparable by-products may form in solvents like acetonitrile and THF at temperatures above room temperature. Switching to chloroform as the solvent can help avoid this issue.
Side reactions with primary aminesWhen working with primary amine PEGs at elevated temperatures, Michael addition products can form.
Product degradation Instability of functional groupsNHS esters are moisture-sensitive and can hydrolyze. It is crucial to handle these reagents in a dry environment and avoid preparing stock solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction?

A1: The primary impurities typically include unreacted starting materials, free (unconjugated) PEG, and multi-PEGylated products where more than the desired number of PEG chains are attached. If the synthesis involves biological molecules like proteins, host cell proteins can also be a source of contamination if not removed prior to the PEGylation step. Additionally, hydrolysis of active esters can lead to the formation of non-reactive PEG acids.

Q2: Which purification techniques are most effective for this compound products?

A2: The choice of purification technique depends on the specific reaction and the nature of the impurities.

  • Ion exchange chromatography is often used to separate the desired PEGylated conjugate from unreacted PEG and the native protein (if applicable).

  • Dialysis or column chromatography followed by recrystallization can be effective for removing azide salts and other small molecule impurities.

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying products, especially for smaller molecules.

  • Spin desalting columns can be used for rapid buffer exchange and removal of small molecules from larger biomolecules.

Q3: How can I confirm the purity and identity of my purified this compound product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (e.g., MALDI-TOF, LC-MS) is used to confirm the molecular weight of the product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and can be used to quantify the degree of azide incorporation. As mentioned in the troubleshooting guide, derivatization via a "click" reaction may be necessary for accurate quantification.

Q4: Are there any safety concerns associated with azido impurities?

A4: Yes, organic azido compounds can be a concern, particularly in the pharmaceutical industry, as they have the potential to be mutagenic. These impurities can arise from the use of reagents like sodium azide during synthesis. It is important to control for and quantify any potential mutagenic impurities in active pharmaceutical ingredients to ensure patient safety.

Q5: What are the recommended storage conditions for this compound and its derivatives?

A5: To maintain stability, Azido-PEG reagents should generally be stored at -20°C in a moisture-free environment. It is also important to protect them from repeated freeze-thaw cycles. For PEG linkers with moisture-sensitive groups like NHS esters, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Experimental Workflow and Analysis

Below is a generalized workflow for the purification and analysis of an this compound reaction product.

cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start This compound Reaction purification_step Initial Purification (e.g., Dialysis, Column Chromatography) start->purification_step Crude Product hplc Reverse-Phase HPLC purification_step->hplc Partially Purified analysis Purity & Identity Confirmation hplc->analysis lcms LC-MS analysis->lcms Molecular Weight nmr NMR Spectroscopy analysis->nmr Structure & Azide Quantification final_product Purified Product analysis->final_product Verified Product

Caption: A typical workflow for the purification and analysis of this compound reaction products.

References

preventing side reactions with Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this homobifunctional crosslinker and to troubleshoot potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinking reagent. It consists of a two-unit polyethylene glycol (PEG) spacer flanked by two azide (-N₃) groups. The azide groups are highly stable and can selectively react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[1][2][3] Its primary applications include:

  • Crosslinking of two alkyne-modified molecules.

  • Intramolecular cyclization of molecules containing two alkyne groups.

  • Serving as a linker in the synthesis of complex architectures like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where it can connect two different molecular entities.[4]

  • Functionalization of surfaces and nanoparticles.[5]

Q2: What are the main differences between CuAAC and SPAAC when using this compound?

The choice between CuAAC and SPAAC depends on the nature of your experiment, particularly the sensitivity of your biomolecules to copper.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very fast and efficient but requires a copper(I) catalyst. Copper ions can be cytotoxic and can also lead to the degradation of sensitive biomolecules like proteins and peptides. Therefore, CuAAC is more suitable for in vitro applications where the reaction components are well-defined and cytotoxicity is not a concern.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is "copper-free" and relies on the high reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with the azide. This makes SPAAC highly biocompatible and ideal for experiments in living cells or with sensitive biological samples. However, the reaction rates can be slower than CuAAC, and the strained alkynes can sometimes exhibit side reactions with thiols.

Q3: What are the potential side reactions when using a homobifunctional linker like this compound?

The presence of two reactive azide groups on the same molecule introduces the possibility of several side reactions, primarily:

  • Intramolecular Cyclization: If both ends of the this compound linker react with two alkyne groups on the same molecule, it will result in the formation of a cyclic structure.

  • Polymerization/Oligomerization: Uncontrolled reaction of the bifunctional linker with bifunctional alkyne-containing molecules can lead to the formation of polymers or oligomers instead of a discrete 1:1 conjugate.

The prevalence of these side reactions is highly dependent on reaction conditions, particularly the concentration of the reactants.

Q4: How can I minimize intramolecular cyclization and polymerization?

Controlling the reaction kinetics is key to minimizing these side reactions. The general principle is to favor intermolecular reactions over intramolecular ones.

  • Concentration: Running the reaction at a higher concentration of your target molecules will favor intermolecular crosslinking. Conversely, very dilute conditions will promote intramolecular reactions. A good starting point is to perform a concentration titration to find the optimal balance for your specific system.

  • Stoichiometry: Carefully controlling the molar ratio of this compound to your alkyne-modified molecules is crucial. Using a slight excess of one component can help to drive the reaction to completion and minimize the formation of long polymers.

  • Order of Addition: For stepwise conjugations, it is advisable to perform the reaction in a sequential manner if possible, purifying the mono-conjugated intermediate before introducing the second binding partner.

Q5: What are common causes of low yield in click chemistry reactions with this compound?

Low yields can stem from several factors, many of which are common to all click chemistry reactions:

  • Inactive Catalyst (CuAAC): The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.

  • Degraded Reagents: Azides can be sensitive to light and heat. Ensure your this compound and alkyne-containing molecules are stored properly and are not degraded.

  • Inhibitory Buffer Components: Buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents can interfere with the reaction.

  • Poor Solubility: The solubility of all reaction components is critical for an efficient reaction. The PEG spacer in this compound enhances water solubility, but co-solvents like DMSO or DMF may be necessary for hydrophobic reaction partners.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
(CuAAC) Inactive Copper Catalyst Ensure your copper source is fresh and use a reducing agent like sodium ascorbate to maintain the Cu(I) state. Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA) to protect the catalyst from oxidation.
(SPAAC) Low Reactivity of Strained Alkyne The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Consider using a more reactive cyclooctyne derivative if kinetics are slow.
Degraded this compound or Alkyne Check the purity and integrity of your reagents using an appropriate analytical method (e.g., NMR, Mass Spectrometry). Store azide-containing reagents protected from light and at recommended temperatures.
Sub-optimal pH The optimal pH for CuAAC is typically between 4 and 7. For SPAAC, a wider pH range is tolerated, but very low or high pH can affect the stability of your biomolecules.
Inhibitory Buffer Components Avoid buffers containing primary amines (e.g., Tris, glycine) or high concentrations of chelating agents (e.g., EDTA) that can interfere with the copper catalyst in CuAAC.
Insufficient Reaction Time Monitor the reaction progress over time using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE) to determine the optimal reaction time.
Issue 2: Formation of Undesired Byproducts (e.g., Polymers, Intramolecular Cycles)
Potential Cause Recommended Solution
High Concentration Favoring Polymerization If polymerization is observed, try reducing the concentration of the reactants. Perform a dilution series to find the optimal concentration that favors the desired 1:1 crosslinked product.
Dilute Conditions Favoring Intramolecular Cyclization If intramolecular cyclization is the predominant side reaction, increasing the concentration of the reactants can favor intermolecular reactions.
Incorrect Stoichiometry Carefully calculate and measure the molar ratios of your reactants. A 1:1 or a slight excess of one component may be optimal. Titrate the ratio to find the best condition for your system.
(SPAAC) Thiol-yne Side Reaction If your protein contains free cysteine residues, they may react with the strained alkyne. Consider blocking the free thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.

Data Presentation

The following tables provide a summary of key parameters for consideration when using this compound in CuAAC and SPAAC reactions.

Table 1: General Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potentially cytotoxic, limiting in vivo use.Highly biocompatible, suitable for live-cell and in vivo studies.
Reaction Kinetics Generally very fast (minutes to a few hours).Rate is dependent on the strained alkyne used, can range from slow to very fast.
Side Reactions Oxidative damage to biomolecules by copper-generated reactive oxygen species.Potential for reaction with thiols (cysteine residues).
Cost Generally lower cost for terminal alkynes.Strained cyclooctynes can be significantly more expensive.

Table 2: Recommended Starting Conditions for CuAAC with this compound

ParameterRecommended ConditionNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations may be needed for inefficient reactions.
Copper Source CuSO₄·5H₂OUsed with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateUse a fresh solution. Typically 5-10 fold molar excess over copper.
Copper(I) Ligand THPTA or BTTAAUse at a 2:1 to 5:1 ligand-to-copper ratio to stabilize Cu(I).
Solvent Aqueous buffer (e.g., PBS), or mixtures with DMSO/DMFCo-solvents can improve the solubility of hydrophobic components.
pH 6.5 - 8.0Optimal pH for most CuAAC reactions.
Temperature Room TemperatureGentle heating (37-40°C) can sometimes increase the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking using this compound and a DBCO-modified Protein (SPAAC)

This protocol describes the crosslinking of two proteins, where one is modified with a DBCO group and the other with an alkyne, using this compound as the linker. This is a two-step process.

Materials:

  • Protein A (to be modified with DBCO)

  • Protein B (to be modified with an alkyne)

  • DBCO-NHS ester

  • Alkyne-NHS ester

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Preparation of DBCO-Protein A and Alkyne-Protein B

  • Dissolve Protein A in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the Protein A solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer back to the Reaction Buffer.

  • Repeat steps 1-5 for Protein B using the Alkyne-NHS ester.

Step 2: Crosslinking with this compound

  • Combine the DBCO-Protein A and Alkyne-Protein B in a microcentrifuge tube at the desired molar ratio (e.g., 1:1).

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add the this compound stock solution to the protein mixture. A good starting point is a 5-10 fold molar excess of the linker over the proteins.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitor the reaction progress by SDS-PAGE. The formation of a higher molecular weight band corresponding to the crosslinked Protein A-linker-Protein B complex should be observed.

  • (Optional) Quench any unreacted DBCO or alkyne groups by adding a small molecule azide or alkyne, respectively.

  • Purify the crosslinked conjugate from unreacted components using size-exclusion chromatography (SEC).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Crosslinking Reaction (SPAAC) ProteinA Protein A Mix1 Incubate (RT, 1-2h) ProteinA->Mix1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Mix1 ProteinA_DBCO DBCO-Protein A ProteinB Protein B Mix2 Incubate (RT, 1-2h) ProteinB->Mix2 Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Mix2 ProteinB_Alkyne Alkyne-Protein B Purify1 Purify (Desalting) Mix1->Purify1 Purify1->ProteinA_DBCO Purify2 Purify (Desalting) Mix2->Purify2 Purify2->ProteinB_Alkyne ProteinA_DBCO_input DBCO-Protein A Mix3 Incubate (RT, 4-12h) ProteinA_DBCO_input->Mix3 ProteinB_Alkyne_input Alkyne-Protein B ProteinB_Alkyne_input->Mix3 Azido_PEG2_Azide This compound Azido_PEG2_Azide->Mix3 Crosslinked_Product Crosslinked Conjugate (Protein A - PEG2 - Protein B) Analysis Analyze (SDS-PAGE) Mix3->Analysis Purify3 Purify (SEC) Analysis->Purify3 Purify3->Crosslinked_Product

Caption: Experimental workflow for a two-step protein crosslinking using this compound via SPAAC.

troubleshooting_logic start Low or No Crosslinking Product check_reagents Are reagents (Azide-PEG2-Azide, alkyne) fresh and stored correctly? start->check_reagents check_catalyst Is the Cu(I) catalyst active? (for CuAAC) check_reagents->check_catalyst Yes solution_reagents Use fresh reagents. Verify integrity via MS or NMR. check_reagents->solution_reagents No check_buffer Is the buffer free of interfering components (e.g., Tris, high [chelator])? check_catalyst->check_buffer Yes solution_catalyst Use fresh copper source, reducing agent, and ligand. Degas solutions. check_catalyst->solution_catalyst No check_conditions Are reaction time and temperature sufficient? check_buffer->check_conditions Yes solution_buffer Switch to a non-interfering buffer like PBS or HEPES. check_buffer->solution_buffer No solution_conditions Increase reaction time and/or temperature. Monitor reaction progress. check_conditions->solution_conditions No end Problem Resolved? check_conditions->end Yes (Consult further support) solution_reagents->end solution_catalyst->end solution_buffer->end solution_conditions->end

Caption: Troubleshooting logic for low crosslinking efficiency.

References

stability of Azido-PEG2-Azide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Azido-PEG2-Azide in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the azide groups in this compound in aqueous solutions?

Aliphatic azides, such as those in this compound, are generally stable in aqueous solutions under most conditions.[1] The azide functional group is relatively inert and does not readily undergo hydrolysis.[2] However, stability can be influenced by several factors, including pH, temperature, and the presence of other reagents. For optimal stability, it is recommended to prepare aqueous solutions fresh and store them appropriately when not in use.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

For short-term storage (days to weeks), aqueous solutions should be kept at 0 - 4°C. For long-term storage (months), it is recommended to store solutions at -20°C or -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.[3] Solutions should also be protected from light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Acidic conditions should be avoided when working with azides. In the presence of strong acids, the azide group can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive. While the azide group itself is stable across a range of pH values, it is best to maintain a neutral or slightly basic pH to ensure the integrity of the molecule and for safety.

Q4: Can I expect this compound to be stable during my click chemistry reaction in an aqueous buffer?

Yes, the azide group is stable under the typical conditions of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are often performed in aqueous buffers. The stability of the azide allows for these reactions to be carried out in complex biological media.

Troubleshooting Guide

Q1: My click reaction yield is lower than expected. Could my this compound have degraded in my aqueous buffer?

While the PEG linker enhances aqueous solubility, prolonged storage in solution, especially under suboptimal conditions, could lead to degradation.

  • Potential Cause 1: Presence of Reducing Agents. Azides can be reduced to amines in the presence of certain reducing agents (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)). If your buffer contains such reagents for other experimental reasons, they may be reacting with your this compound.

  • Solution 1: Ensure that your aqueous buffer is free from reducing agents that can react with azides. If a reducing agent is necessary for other components of your experiment, consider a different experimental design where the azide compound is not exposed to it for extended periods.

  • Potential Cause 2: Improper Storage. Storing the aqueous solution at room temperature for an extended period or exposing it to light can lead to gradual degradation.

  • Solution 2: Prepare fresh solutions of this compound before each experiment. If you must store solutions, follow the recommended conditions of aliquoting and freezing at -20°C or below.

  • Potential Cause 3: Contamination. Contamination of your solution with acids or other reactive species could degrade the azide.

  • Solution 3: Use high-purity water and reagents to prepare your buffers. Ensure that all glassware and equipment are thoroughly cleaned.

Q2: I observe a loss of reactivity of my this compound solution over time, even when stored at 4°C. What could be the issue?

For short-term storage, 4°C is generally acceptable. However, for periods longer than a few days, this may not be sufficient to prevent all degradation.

  • Potential Cause: Slow Degradation. Even at 4°C, very slow degradation reactions can occur over time.

  • Solution: For any storage longer than a few days, it is highly recommended to aliquot and freeze the solution at -20°C or -80°C. This will significantly slow down any potential degradation processes. You can assess the stability of your compound under your specific storage conditions using the protocol provided below.

Data Summary

The following table summarizes the recommended storage conditions for this compound and similar PEG-azide compounds based on information from various suppliers.

CompoundFormStorage TemperatureDurationReference(s)
This compoundStock Solution-80°C6 months
This compoundStock Solution-20°C1 month
Azido-PEG2-amineSolid-20°C (in the dark)24 months
Azido-PEG2-aldehydeLiquid-20°C (in the dark)12 months
Azido-PEG2-acidSolid-20°CNot Specified
Azido-PEG-derivativesGeneral-20°C (moisture-free)Not Specified

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Solution

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time using Nuclear Magnetic Resonance (NMR) spectroscopy. An alternative is IR spectroscopy, where the disappearance of the characteristic azide peak can be monitored.

Materials:

  • This compound

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare the Solution: Dissolve a known concentration of this compound in your aqueous buffer. To provide a lock signal for the NMR spectrometer, add a small percentage (typically 5-10%) of D₂O to the solution.

  • Acquire Initial Spectrum (Time = 0): Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Note the chemical shifts and integration of the peaks corresponding to the PEG backbone and the protons adjacent to the azide groups.

  • Incubate the Solution: Store the NMR tube containing the solution under the desired experimental conditions (e.g., at 4°C, room temperature, or 37°C).

  • Acquire Spectra at Time Points: At regular intervals (e.g., 1, 3, 7, and 14 days), acquire a new ¹H NMR spectrum of the sample.

  • Analyze the Data: Compare the spectra over time. A decrease in the integration of the peaks corresponding to the this compound molecule relative to an internal standard, or the appearance of new peaks, would indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak integrations at each time point to the initial spectrum.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_monitoring Monitoring cluster_analysis Analysis prep_solution Prepare this compound in aqueous buffer with D2O initial_nmr Acquire initial NMR spectrum (Time = 0) prep_solution->initial_nmr incubate Store sample under defined conditions (e.g., 37°C) initial_nmr->incubate Start incubation time_points Acquire NMR spectra at various time points incubate->time_points Periodic sampling analyze Compare spectra and quantify degradation time_points->analyze

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Azide_Reduction_Pathway cluster_reactants Reactants cluster_products Products azide R-CH2-N3 (this compound) amine R-CH2-NH2 (Amine - Inactive for Click Chemistry) azide->amine Reduction reducing_agent Reducing Agent (e.g., DTT, TCEP) reducing_agent->amine n2 N2 Gas amine->n2 Liberation of

Caption: Potential reduction of the azide group to an amine, leading to loss of function.

References

Technical Support Center: Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation with Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low PEGylation efficiency?

Low PEGylation efficiency can stem from several factors, including suboptimal reaction conditions, linker instability, and issues with the biomolecule itself. A primary cause is the hydrolysis of the activated PEG linker, especially for N-hydroxysuccinimide (NHS) esters, which competes with the desired conjugation reaction.[1][2] The rate of hydrolysis increases significantly with higher pH.[1][2] Other factors include incorrect buffer composition (e.g., presence of primary amines like Tris or glycine), low reactivity of the target functional groups on the biomolecule, and steric hindrance.[1]

Q2: How can I prevent protein aggregation during PEGylation?

Protein aggregation is a common issue that can be triggered by the conjugation process. Strategies to prevent aggregation include:

  • Optimizing Reaction Conditions: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation and aggregation processes.

  • Using Stabilizing Excipients: Adding stabilizers such as sucrose, trehalose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer can help maintain protein stability.

  • Stepwise Addition of PEG: Instead of adding the entire amount of activated PEG at once, adding it in smaller portions over time can help control the reaction rate and reduce aggregation.

  • Controlling Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.

Q3: My PEG-NHS ester linker seems to be inactive. What could be the reason?

The most common reason for the inactivation of PEG-NHS esters is hydrolysis. NHS esters are moisture-sensitive and can readily hydrolyze, especially at neutral to alkaline pH, rendering them unable to react with primary amines. It is crucial to store PEG-NHS esters in a dry environment at -20°C and to avoid preparing stock solutions for long-term storage. Always dissolve the reagent immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.

Q4: How does the length of the PEG linker affect my bioconjugate?

The length of the PEG chain is a critical parameter that influences the physicochemical and biological properties of the bioconjugate.

  • Longer PEG chains generally lead to a greater increase in hydrodynamic size, which can prolong the circulation half-life, reduce immunogenicity, and improve solubility. However, they can also cause steric hindrance, potentially leading to decreased biological activity.

  • Shorter PEG chains may have less impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is important. The choice of PEG linker length should be tailored to the specific application.

Q5: What are the best methods to purify my PEGylated bioconjugate?

Purification of PEGylated proteins is challenging due to the heterogeneity of the reaction mixture, which may contain the native protein, mono- and multi-PEGylated species, and unreacted PEG. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating molecules based on size, allowing for the removal of unreacted PEG and separation of different PEGylated forms.

  • Ion Exchange Chromatography (IEC): Can separate PEGylated species based on differences in surface charge. PEGylation can shield the protein's charges, altering its interaction with the ion-exchange resin.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation but can be denaturing for some proteins.

  • Tangential Flow Filtration (TFF) / Ultrafiltration: Useful for removing excess small molecule reagents and for buffer exchange, based on molecular weight cutoff.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Symptoms:
  • Analysis by SDS-PAGE, SEC, or Mass Spectrometry shows a large proportion of unconjugated protein.

  • Low drug-to-antibody ratio (DAR) in the case of Antibody-Drug Conjugates (ADCs).

Possible Causes and Solutions:
Possible Cause Troubleshooting Step Experimental Protocol
Hydrolysis of Activated PEG Linker (e.g., NHS-ester) Optimize reaction pH.Perform the reaction in a pH range of 7.2-8.5 for NHS esters. Prepare small-scale reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to determine the optimal condition.
Use freshly prepared PEG linker solution.Dissolve the PEG-NHS ester in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Do not store the solution.
Incorrect Buffer Composition Use an amine-free buffer.Buffers containing primary amines like Tris or glycine will compete with the target protein for the PEG linker. Use buffers such as phosphate, HEPES, or bicarbonate.
Suboptimal Molar Ratio of PEG to Protein Optimize the molar excess of the PEG linker.Set up a series of reactions with varying molar ratios of PEG linker to protein (e.g., 5:1, 10:1, 20:1). Analyze the products by SEC or SDS-PAGE to find the ratio that gives the desired degree of PEGylation without causing excessive modification or aggregation.
Low Reactivity of Target Functional Groups For thiol-reactive PEGs (e.g., maleimide), ensure thiols are reduced.Incubate the protein with a reducing agent like TCEP or DTT to reduce any disulfide bonds. Remove the reducing agent before adding the maleimide-PEG linker.
Steric Hindrance Use a longer PEG linker.If the conjugation site is in a sterically hindered region, a longer PEG chain may provide better accessibility.
Problem 2: Protein Aggregation During or After PEGylation
Symptoms:
  • Visible precipitation or turbidity in the reaction mixture.

  • Presence of high molecular weight (HMW) peaks in SEC analysis.

  • Low recovery of the desired conjugate after purification.

Possible Causes and Solutions:
Possible Cause Troubleshooting Step Experimental Protocol
Intermolecular Cross-linking (with bifunctional PEGs) Optimize reaction conditions to favor intramolecular modification.Lower the reaction temperature to 4°C. Reduce the protein concentration. Add the PEG linker stepwise in small aliquots.
Protein Instability under Reaction Conditions Add stabilizing excipients to the buffer.Screen different stabilizers such as sucrose (5-10% w/v), arginine (50-100 mM), or Polysorbate 20 (0.01-0.05% v/v).
Optimize buffer pH and ionic strength.Determine the optimal pH and salt concentration for your protein's stability. Avoid the isoelectric point of the protein where it is least soluble.
Hydrophobic Interactions Use a more hydrophilic PEG linker.The hydrophilicity of the PEG chain can improve the solubility and stability of the bioconjugate.
Problem 3: Difficulty in Purifying the PEGylated Product
Symptoms:
  • Co-elution of desired product with unreacted protein or other PEGylated species.

  • Low purity of the final product.

  • Low recovery of the conjugate after purification steps.

Possible Causes and Solutions:
Possible Cause Troubleshooting Step Experimental Protocol
Similar Physicochemical Properties of Species Use orthogonal purification methods.Combine different chromatography techniques. For example, use SEC to remove free PEG, followed by IEC to separate based on the degree of PEGylation.
Non-specific Binding to Chromatography Resin Modify buffer conditions.Increase the ionic strength of the buffer to reduce non-specific electrostatic interactions. For hydrophobic interactions, consider adding a small amount of organic solvent or non-ionic detergent.
Inappropriate Column or Membrane Choice Select the appropriate separation media.For SEC, choose a column with a fractionation range suitable for the size difference between your species. For TFF, ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than your conjugate but large enough to allow free PEG to pass through.

Experimental Protocols & Visualizations

General Protocol for NHS-Ester PEGylation

This protocol provides a general starting point for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification & Analysis p1 Dissolve protein in amine-free buffer (e.g., PBS, pH 7.4) r1 Add PEG solution to protein solution (molar excess typically 5x-20x) p1->r1 p2 Dissolve NHS-ester PEG in anhydrous DMSO immediately before use p2->r1 r2 Incubate at room temperature for 30-60 min or at 4°C for 2 hours r1->r2 q1 Add quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM r2->q1 u1 Purify by SEC or TFF to remove unreacted PEG and quenching reagent q1->u1 u2 Analyze by SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry u1->u2

Caption: Workflow for NHS-Ester PEGylation of a protein.

Troubleshooting Workflow for Low PEGylation Yield

This decision tree illustrates a logical approach to troubleshooting low PEGylation yields.

G start Low PEGylation Yield Observed q1 Is the reaction buffer amine-free (e.g., no Tris, no glycine)? start->q1 a1_no No q1->a1_no No q2 Was the PEG-NHS ester dissolved immediately before use? q1->q2 Yes a1_yes Yes a1_no_sol Change to an amine-free buffer (e.g., PBS, HEPES) a1_no->a1_no_sol a2_no No q2->a2_no No q3 Is the reaction pH optimal (typically 7.2-8.5)? q2->q3 Yes a2_yes Yes a2_no_sol Use freshly prepared PEG-NHS ester solution a2_no->a2_no_sol a3_no No q3->a3_no No q4 Is the PEG:Protein molar ratio sufficiently high? q3->q4 Yes a3_yes Yes a3_no_sol Optimize reaction pH a3_no->a3_no_sol a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes_sol Consider steric hindrance or protein reactivity issues. Try a longer PEG linker. a4_yes->a4_yes_sol a4_no_sol Increase molar excess of PEG linker a4_no->a4_no_sol

Caption: Decision tree for troubleshooting low PEGylation yield.

The Effect of pH on NHS-Ester Reactions

This diagram illustrates the competing reactions for an NHS-ester PEG linker at different pH conditions.

G cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_amine Amine (R-NH3+) Protonated & Non-reactive low_result Very Slow or No Reaction low_nhs NHS-Ester Relatively Stable opt_amine Amine (R-NH2) Nucleophilic opt_result Desired Amide Bond Formation (Conjugation) opt_amine->opt_result opt_nhs NHS-Ester opt_nhs->opt_result opt_hydrolysis Some Hydrolysis opt_nhs->opt_hydrolysis high_amine Amine (R-NH2) Very Reactive high_result Rapid Hydrolysis Dominates high_nhs NHS-Ester high_nhs->high_result

Caption: Competing reactions for NHS-esters at various pH levels.

References

Azido-PEG2-Azide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Azido-PEG2-Azide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage of this compound is crucial to maintain its stability and reactivity. It is recommended to store it at -20°C for short-to-medium-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1]. The compound should be stored in a dark and dry environment. Some suppliers also suggest storage at 0-10°C[]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.

Q2: What are the general safety precautions for handling this compound?

A2: this compound, like other organic azides, is a potentially energetic material and should be handled with care in a well-ventilated laboratory fume hood.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes.[4][5] It is critical to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with metals, especially heavy metals, which can form shock-sensitive and explosive metal azides. Use plastic or ceramic spatulas for handling the compound.

Q3: Is this compound soluble in aqueous buffers?

A3: The polyethylene glycol (PEG) spacer in this compound increases its hydrophilicity and solubility in aqueous media. However, for preparing stock solutions, it is often dissolved in organic solvents such as DMSO, DMF, DCM, THF, or acetonitrile before being diluted into the aqueous reaction buffer.

Q4: What types of "click chemistry" reactions can this compound be used for?

A4: this compound is a versatile reagent for "click chemistry" and can be used in two main types of azide-alkyne cycloaddition reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide groups of this compound and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide groups and a strained cyclooctyne, such as DBCO or BCN.

Storage and Stability Data

ParameterConditionRecommendationSource(s)
Short-term Storage Temperature-20°C
DurationUp to 1 month
Long-term Storage Temperature-80°C
DurationUp to 6 months
Alternative Storage Temperature0-10°C
Shipping Condition TemperatureAmbient
Light Exposure GeneralStore in the dark
Moisture GeneralKeep desiccated

Troubleshooting Guide

Problem: Low or no product yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_start cluster_end start Low/No CuAAC Product reagents reagents start->reagents conditions conditions start->conditions catalyst catalyst start->catalyst purification purification start->purification end Successful Reaction sol_reagents sol_reagents reagents->sol_reagents sol_conditions sol_conditions conditions->sol_conditions sol_catalyst sol_catalyst catalyst->sol_catalyst sol_purification sol_purification purification->sol_purification sol_reagents->end sol_conditions->end sol_catalyst->end sol_purification->end

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

  • Possible Cause 1: Inactive Copper Catalyst. The active catalyst in CuAAC is Cu(I). Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.

    • Solution: Deoxygenate your reaction mixture by bubbling with an inert gas like nitrogen or argon, especially for slow reactions. Ensure that the reducing agent, such as sodium ascorbate, is fresh as it can degrade over time. Prepare the sodium ascorbate solution immediately before use. The use of a Cu(I)-stabilizing ligand, such as THPTA, is also recommended to protect the catalyst and accelerate the reaction.

  • Possible Cause 2: Degraded Reagents. Azides can be sensitive to light and heat. The alkyne-containing molecule may also have degraded.

    • Solution: Check the purity of your this compound and alkyne-containing molecule. Store azides protected from light. It is recommended to use fresh reagents for best results.

  • Possible Cause 3: Incorrect Stoichiometry. While a 1:1 stoichiometry is theoretical, using a slight excess of one reactant can drive the reaction to completion.

    • Solution: Try using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible reactant.

  • Possible Cause 4: Suboptimal Reaction Conditions. The pH, temperature, and reaction time can all impact the efficiency of the CuAAC reaction.

    • Solution: The optimal pH for CuAAC reactions is typically between 4 and 7. Most click reactions proceed efficiently at room temperature, but if the reaction is sluggish, gentle heating (e.g., 40-50°C) may improve the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 12 hours.

Problem: Solubility issues with this compound or other reactants.

  • Possible Cause: While the PEG linker enhances water solubility, the overall solubility of the conjugate can be influenced by the properties of the molecule it is being reacted with.

    • Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF. This stock solution can then be added to the aqueous reaction buffer, ensuring that the final concentration of the organic solvent does not interfere with the reaction or the stability of the biomolecules involved. The hydrophilic PEG spacer is designed to increase solubility in aqueous media.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general procedure for the bioconjugation of an alkyne-containing molecule with this compound.

G prep_reagents prep_reagents mix_azide_alkyne mix_azide_alkyne prep_reagents->mix_azide_alkyne add_copper_ligand add_copper_ligand mix_azide_alkyne->add_copper_ligand initiate_reaction initiate_reaction add_copper_ligand->initiate_reaction incubate incubate initiate_reaction->incubate purify purify incubate->purify

Caption: Step-by-step workflow for a typical CuAAC experiment.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water and buffers

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM) in degassed water immediately before use.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.

    • Prepare a stock solution of THPTA (e.g., 50 mM) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in the reaction buffer. A slight excess of the azide is often used.

    • Prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is commonly used.

    • Add the CuSO₄/THPTA premix to the azide and alkyne mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Gently mix the components.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., TLC, LC-MS, or SDS-PAGE for protein conjugations).

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as dialysis, size exclusion chromatography (SEC), or HPLC. To remove copper, the organic layer can be washed with a saturated aqueous solution of EDTA.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free bioconjugation of a cyclooctyne-containing molecule with this compound.

G prep_reagents prep_reagents mix_reactants mix_reactants prep_reagents->mix_reactants incubate incubate mix_reactants->incubate purify purify incubate->purify

Caption: Simplified workflow for a SPAAC experiment.

Materials:

  • This compound

  • Cyclooctyne-containing molecule (e.g., DBCO or BCN functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.

    • Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-labeled molecule with a 1.5-5 fold molar excess of this compound in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne and the concentrations used.

  • Purification:

    • The conjugated product can be purified using standard biochemical techniques appropriate for the molecule of interest, such as dialysis, size exclusion chromatography, or affinity chromatography.

References

Technical Support Center: Avoiding Aggregation in Protein Labeling with Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with the bifunctional crosslinker, Azido-PEG2-Azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein labeling?

This compound is a homo-bifunctional crosslinking reagent. It consists of a short polyethylene glycol (PEG) spacer with an azide group at each end. This linker is utilized in a two-step bioconjugation process. First, one of the azide groups can be chemically modified to a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (like lysine residues) on the protein surface. The second azide group serves as a bioorthogonal handle for "click chemistry," allowing for the specific attachment of molecules containing an alkyne group. The PEG spacer enhances the hydrophilicity of the linker, which can help to improve the solubility of the final conjugate.[1][2]

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during labeling with this compound is a multifactorial issue stemming from both the properties of the protein and the chemistry of the crosslinker. The primary causes include:

  • Intermolecular Cross-linking: Because this compound is bifunctional, it can react with two different protein molecules, leading to the formation of large, insoluble protein aggregates. This is a significant risk with homo-bifunctional linkers.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and the formation of aggregates.[3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Labeling at or near a protein's isoelectric point (pI), where its net charge is zero, can drastically reduce its solubility and promote aggregation.[4][5]

  • Hydrophobicity of the Linker: While the PEG component of this compound is hydrophilic, the overall hydrophobicity of the linker-protein conjugate can increase, potentially exposing hydrophobic patches on the protein surface and driving aggregation.

  • Over-labeling: Excessive modification of the protein surface with the linker can alter its surface charge and hydrophobicity, leading to instability and aggregation.

Q3: How can I detect and quantify protein aggregation in my sample?

Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to more sophisticated analytical techniques:

  • Visual Inspection: The most straightforward method is to look for visible signs of aggregation, such as turbidity, cloudiness, or the formation of a precipitate.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting soluble aggregates and determining their size distribution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the elution profile of the main protein peak can indicate the formation of dimers, trimers, and larger aggregates.

  • SDS-PAGE: Under non-reducing conditions, the presence of high molecular weight bands that have difficulty entering the resolving gel can be indicative of irreversible aggregation.

Troubleshooting Guides

If you are experiencing protein aggregation during labeling with this compound, follow this troubleshooting guide to systematically optimize your reaction conditions.

Step 1: Initial Assessment and Optimization of Core Parameters

The first step is to evaluate and optimize the fundamental parameters of your labeling reaction. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions before proceeding with larger-scale reactions.

Workflow for Optimizing Core Parameters

core_optimization start Start: Aggregation Observed protein_conc Reduce Protein Concentration (e.g., to 0.5-2 mg/mL) start->protein_conc molar_ratio Optimize this compound: Protein Molar Ratio (e.g., 5:1, 10:1, 20:1) protein_conc->molar_ratio temp Lower Reaction Temperature (e.g., 4°C) molar_ratio->temp ph Adjust Buffer pH (1-2 units away from pI) temp->ph check_agg Assess Aggregation (DLS or SEC) ph->check_agg success Aggregation Minimized: Proceed with Optimized Conditions check_agg->success No additives Proceed to Additive Screening (Step 2) check_agg->additives Yes

Caption: A workflow for the initial optimization of core reaction parameters to mitigate protein aggregation.

Step 2: Screening of Stabilizing Additives

If optimizing the core parameters is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.

Common Stabilizing Additives and Their Recommended Concentrations

AdditiveRecommended ConcentrationMechanism of Action
Arginine 50-500 mMSuppresses non-specific protein-protein interactions by binding to aromatic and charged residues.
Glycerol 5-20% (v/v)Increases protein stability by promoting a more compact protein state and interacting with hydrophobic surfaces.
Sucrose/Trehalose 5-10% (w/v)Stabilize proteins through preferential exclusion, which favors the native, folded state.
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic detergents that reduce surface tension and prevent surface-induced aggregation.
Glycine 50-100 mMCan suppress aggregation, and its backbone has stabilizing properties.
Detailed Experimental Protocol: Systematic Screening to Minimize Aggregation

This protocol provides a step-by-step guide for a systematic, small-scale screening experiment to identify the optimal conditions for your specific protein and the this compound linker.

Objective: To determine the optimal combination of protein concentration, linker-to-protein molar ratio, pH, and stabilizing additives to minimize aggregation during the labeling reaction.

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)

  • This compound (or its activated form, e.g., NHS ester)

  • Reaction buffers with varying pH values (e.g., phosphate buffer at pH 6.5, 7.4, and 8.5)

  • Stock solutions of stabilizing additives (e.g., 1 M Arginine, 50% Glycerol)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes or a 96-well plate

  • Instrumentation for aggregation analysis (e.g., DLS or SEC-HPLC)

Experimental Workflow for Screening Protocol

screening_protocol prep_protein Prepare Protein Aliquots (Varying Concentrations) setup_matrix Set Up Reaction Matrix (Varying pH, Additives, Molar Ratio) prep_protein->setup_matrix prep_linker Prepare Linker Stock Solution initiate_reaction Initiate Labeling Reaction (Add Linker to Protein) prep_linker->initiate_reaction setup_matrix->initiate_reaction incubate Incubate at Controlled Temperature (e.g., 4°C or Room Temperature) initiate_reaction->incubate quench Quench the Reaction incubate->quench analyze Analyze Aggregation (DLS, SEC, etc.) quench->analyze determine_optimal Determine Optimal Conditions analyze->determine_optimal

References

Technical Support Center: Catalyst Selection for Azido-PEG2-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the click chemistry of Azido-PEG2-Azide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Catalyst Selection Overview

The choice of catalyst for the reaction of a bifunctional linker like this compound with an alkyne-containing molecule is critical and depends on the desired outcome, be it the synthesis of a discrete molecule, a crosslinked hydrogel, or a surface modification. The three primary methods for azide-alkyne cycloaddition are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC is the most common method, yielding 1,4-disubstituted triazoles with high efficiency. It is often the first choice for general applications.[1][2]

  • RuAAC provides access to the complementary 1,5-disubstituted triazoles and can also be used with internal alkynes.[1][3]

  • SPAAC is a copper-free method ideal for biological applications where the cytotoxicity of copper is a concern.[4]

Catalyst Selection for this compound Click Chemistry start Start: this compound Reaction catalyst_choice Catalyst System Selection start->catalyst_choice cuaac CuAAC (Copper(I)-Catalyzed) catalyst_choice->cuaac Need 1,4-isomer? ruaac RuAAC (Ruthenium-Catalyzed) catalyst_choice->ruaac Need 1,5-isomer or using internal alkyne? spaac SPAAC (Strain-Promoted) catalyst_choice->spaac Need copper-free conditions? regioisomer_1_4 1,4-Disubstituted Triazole cuaac->regioisomer_1_4 regioisomer_1_5 1,5-Disubstituted Triazole ruaac->regioisomer_1_5 biocompatible Biocompatible (Copper-Free) spaac->biocompatible

A flowchart for initial catalyst selection in this compound click chemistry.

Data Presentation: Comparative Analysis of Catalyst Systems

The following tables summarize key quantitative data for CuAAC, RuAAC, and SPAAC to aid in catalyst selection. Please note that reaction rates and yields are highly dependent on the specific substrates, solvent, temperature, and other reaction conditions.

Table 1: Comparison of Reaction Kinetics for Different Click Chemistry Approaches

Catalyst SystemTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesReferences
CuAAC 1 - 100Very fast, highly regioselective for 1,4-isomer.
RuAAC Slower than CuAACRegioselective for 1,5-isomer, compatible with internal alkynes.
SPAAC 0.001 - 1.0 (highly dependent on cyclooctyne)Copper-free, bioorthogonal.

Table 2: Typical Reaction Conditions for Click Chemistry with PEG Linkers

ParameterCuAAC with PEG-AzideSPAAC with PEG-Azide
Reactants Azide-PEG, Terminal AlkyneAzide-PEG, Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst CuSO₄ (with reducing agent) or Cu(I) saltNone
Ligand THPTA (water-soluble) or TBTANone
Solvent Aqueous buffers (e.g., PBS), DMSO/water, t-BuOH/waterAqueous buffers (e.g., PBS), DMSO
Temperature Room Temperature to 50°CRoom Temperature to 37°C
Reaction Time 30 minutes to 48 hours30 minutes to 24 hours
Typical Yield >90%>90%

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and ligand may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO/water mixture)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. A typical starting concentration is 1-10 mM.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound and the alkyne.

    • Add the THPTA solution, followed by the CuSO₄ solution. A ligand-to-copper ratio of 5:1 is often recommended to stabilize the Cu(I) catalyst.

    • Vortex the mixture briefly.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and unreacted starting materials.

    • For biomolecules, purification can be achieved by size-exclusion chromatography or dialysis against a buffer containing EDTA. For small molecules, extraction and column chromatography may be suitable.

CuAAC Experimental Workflow start Start prepare_reactants Prepare Reactant Solutions (this compound, Alkyne) start->prepare_reactants mix_reactants Combine Reactants and Catalyst Premix prepare_reactants->mix_reactants prepare_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prepare_catalyst->mix_reactants initiate_reaction Initiate with Sodium Ascorbate mix_reactants->initiate_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) initiate_reaction->monitor_reaction purification Purification (Chromatography, Dialysis) monitor_reaction->purification end End Product purification->end

A general experimental workflow for a CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol outlines a general procedure for the copper-free click chemistry of this compound with a strained cyclooctyne.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. Concentrations will vary depending on the specific application but are often in the micromolar to low millimolar range.

  • Reaction Incubation:

    • Combine the solutions of the this compound and the cyclooctyne-functionalized molecule in a reaction vessel.

    • Incubate the reaction mixture at the desired temperature (typically room temperature or 37°C for biological samples) for 2 to 24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE for protein conjugation (observing a shift in molecular weight) or LC-MS for small molecules. The disappearance of the DBCO absorbance at around 310 nm can also be monitored by UV-Vis spectroscopy.

  • Purification (if necessary):

    • For many bioconjugation applications, the reaction is clean, and no further purification is required. If necessary, purification can be performed using methods like size-exclusion chromatography or dialysis.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose for my application?

A1: The choice of catalyst depends on your specific needs.

  • For high-yield, regioselective synthesis of the 1,4-triazole isomer where copper is not a concern, CuAAC is the standard choice.

  • If you require the 1,5-triazole isomer or are using an internal alkyne, RuAAC is the appropriate method.

  • For applications in living systems or where copper toxicity is a concern, the catalyst-free SPAAC is the preferred method.

Q2: What is the role of the ligand in CuAAC?

A2: The ligand, such as THPTA or TBTA, plays a crucial role in CuAAC by stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.

Q3: Can I perform a click reaction with this compound without a catalyst?

A3: Yes, by using a strained cyclooctyne (e.g., DBCO or BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This method is copper-free and bioorthogonal.

Q4: How does the PEG linker length affect the click reaction?

A4: The PEG linker can influence solubility and steric hindrance. Longer PEG chains generally improve the water solubility of the reactants and conjugates. However, very long chains might introduce steric hindrance that could slightly decrease the reaction rate.

Troubleshooting Guide

Problem 1: Low or no product yield in my CuAAC reaction.

  • Potential Cause: Inactive Copper Catalyst. The Cu(I) catalyst is prone to oxidation to inactive Cu(II).

    • Solution: Ensure your sodium ascorbate solution is freshly prepared. Use deoxygenated solvents by bubbling with nitrogen or argon, especially for slow reactions or low catalyst concentrations. Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I).

  • Potential Cause: Poor Substrate Solubility. The this compound or the alkyne partner may not be fully dissolved in the reaction medium.

    • Solution: Use a co-solvent system like DMSO/water or t-BuOH/water to improve solubility. Gentle heating may also help, but monitor for potential side reactions.

  • Potential Cause: Steric Hindrance. Bulky groups near the azide or alkyne can slow down the reaction.

    • Solution: Increase the reaction time and/or temperature. Consider using a more active catalyst system or a longer PEG linker to increase the distance between the bulky group and the reactive moiety.

Problem 2: I am observing polymer formation or intramolecular cyclization with this compound.

  • Potential Cause: Intermolecular vs. Intramolecular Reactions. With a diazide, there is a possibility of forming polymers through intermolecular reactions or cyclic products through intramolecular reactions, especially when reacting with a dialkyne.

    • Solution: To favor intermolecular crosslinking or conjugation to two separate molecules, use a higher concentration of reactants. To promote intramolecular cyclization (if desired), perform the reaction under high dilution conditions. When conjugating to a mono-alkyne, using a molar excess of the mono-alkyne relative to the azide groups on the PEG linker can help to cap both ends of the this compound and prevent crosslinking.

Problem 3: My SPAAC reaction is very slow.

  • Potential Cause: Low Reactivity of the Cyclooctyne. The kinetics of SPAAC are highly dependent on the structure of the strained alkyne.

    • Solution: Consider using a more reactive cyclooctyne. For example, DBCO is generally more reactive than BCN. Also, ensure that the reaction is not being performed at too low a concentration, as it is a second-order reaction.

Problem 4: I see side products in my CuAAC reaction.

  • Potential Cause: Alkyne Homocoupling (Glaser Coupling). This is a common side reaction in the presence of oxygen and copper.

    • Solution: Deoxygenate your reaction mixture and ensure a sufficient excess of the reducing agent (sodium ascorbate). Using a stabilizing ligand also helps to minimize this side reaction.

Troubleshooting Low Yield in CuAAC low_yield Low/No Product Yield inactive_catalyst Inactive Catalyst (Cu(I) Oxidation) low_yield->inactive_catalyst Check poor_solubility Poor Substrate Solubility low_yield->poor_solubility Check steric_hindrance Steric Hindrance low_yield->steric_hindrance Check solution_catalyst Use fresh reducing agent Deoxygenate solvents Increase ligand:copper ratio inactive_catalyst->solution_catalyst Solution solution_solubility Use co-solvent system (e.g., DMSO/H2O) Gentle heating poor_solubility->solution_solubility Solution solution_steric Increase reaction time/temperature Use more active catalyst Use longer linker steric_hindrance->solution_steric Solution

References

Validation & Comparative

A Head-to-Head Comparison: Azido-PEG2-Azide Versus Other Bifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that dictates the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of Azido-PEG2-Azide, a homobifunctional crosslinker leveraging click chemistry, with other classes of bifunctional linkers, offering researchers, scientists, and drug development professionals a data-supported resource for informed decision-making.

At a Glance: this compound vs. Traditional Homobifunctional Linkers

This compound belongs to the class of homobifunctional linkers, meaning it possesses two identical reactive groups—in this case, azide groups. These azide groups react with terminal alkynes or strained cyclooctynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively, to form a stable triazole linkage. This "click chemistry" approach offers distinct advantages over traditional homobifunctional linkers that primarily target native functional groups on biomolecules.

A prominent example of a traditional homobifunctional linker is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the side chain of lysine residues in proteins.

FeatureThis compoundDisuccinimidyl Suberate (DSS)
Reactive Groups Azide (-N₃)N-hydroxysuccinimide (NHS) ester
Target Groups Terminal or strained alkynesPrimary amines (-NH₂)
Reaction Chemistry Click Chemistry (CuAAC or SPAAC)Acylation
Specificity High (requires introduction of alkyne)Moderate (reacts with available amines)
Linkage Formed TriazoleAmide
Linkage Stability Highly stable, resistant to hydrolysis and enzymatic cleavage[1][2].Stable amide bond, but the NHS ester is prone to hydrolysis[3][4].
Spacer Arm Short, hydrophilic PEG₂Hydrophobic alkyl chain (suberate)
Biocompatibility High (especially with copper-free SPAAC)Moderate
Reaction Control HighModerate

Delving Deeper: A Performance-Based Comparison

The choice between this compound and other bifunctional linkers hinges on the specific requirements of the application, including the desired level of control, the stability of the final conjugate, and the biological environment in which it will be used.

Reaction Efficiency and Specificity

This compound, when used in click chemistry reactions, offers exceptional specificity. The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems. This leads to cleaner reactions with fewer side products[5]. However, this high specificity requires the prior introduction of an alkyne group onto the target molecule, which may involve additional synthetic steps.

In contrast, NHS ester-based linkers like DSS react readily with primary amines on proteins. While this simplifies the conjugation process as it targets naturally occurring functional groups, it can lead to a heterogeneous mixture of products with the linker attached at various locations. This lack of control can potentially impact the biological activity of the protein.

Stability of the Conjugate

The triazole linkage formed through click chemistry is exceptionally stable and resistant to hydrolysis and enzymatic degradation. This makes this compound an excellent choice for applications requiring long-term stability in biological media.

The amide bond formed by NHS ester linkers is also stable. However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, which is a competing reaction during the conjugation process and can reduce the overall yield. The half-life of an NHS ester can range from hours at neutral pH to minutes at alkaline pH.

The Role of the PEG Spacer

The polyethylene glycol (PEG) spacer in this compound imparts hydrophilicity to the linker. This can improve the solubility of the resulting conjugate, reduce aggregation, and potentially decrease immunogenicity. The hydrophilicity of the linker can be a significant advantage when working with hydrophobic molecules or when aiming to improve the pharmacokinetic profile of a biotherapeutic. In contrast, the alkyl spacer of DSS is hydrophobic.

Experimental Protocols

Protocol 1: Protein-Protein Conjugation using this compound and Click Chemistry

This protocol outlines a two-step process for conjugating two proteins using this compound, where one protein is functionalized with an alkyne and the other with an azide.

Materials:

  • Protein A

  • Protein B

  • Alkyne-PEG-NHS ester

  • Azido-PEG-NHS ester

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

Methodology:

  • Protein Functionalization:

    • Dissolve Protein A in PBS to a concentration of 5 mg/mL.

    • Prepare a 10 mM stock solution of Alkyne-PEG-NHS ester in DMSO.

    • Add a 20-fold molar excess of the Alkyne-PEG-NHS ester to the Protein A solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess labeling reagent using an SEC column equilibrated with PBS.

    • Repeat the process for Protein B using Azido-PEG-NHS ester.

  • Click Chemistry Conjugation (CuAAC):

    • Combine the alkyne-functionalized Protein A and azide-functionalized Protein B in a 1:1 molar ratio in PBS.

    • Prepare a fresh solution of 100 mM sodium ascorbate in water.

    • Prepare a solution of 20 mM CuSO₄ and 100 mM THPTA in water.

    • Add the CuSO₄/THPTA solution to the protein mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the resulting conjugate using SEC to remove unreacted proteins and reagents.

    • Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 2: Protein Cross-linking using Disuccinimidyl Suberate (DSS)

This protocol describes a one-step cross-linking of a protein using the homobifunctional NHS ester linker, DSS.

Materials:

  • Protein of interest

  • Disuccinimidyl suberate (DSS)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Methodology:

  • Reaction Setup:

    • Dissolve the protein in PBS to the desired concentration (e.g., 1-5 mg/mL).

    • Prepare a fresh stock solution of DSS in DMSO (e.g., 10 mM).

    • Add the desired molar excess of DSS to the protein solution. A typical starting point is a 20- to 50-fold molar excess.

  • Cross-linking Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Visualizing the Workflows

Antibody-Drug Conjugate (ADC) Development Workflow

Bifunctional linkers are central to the construction of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. The following workflow illustrates the key steps in ADC development.

ADC_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation Chemistry cluster_Characterization Characterization cluster_Preclinical Preclinical Evaluation Antibody Selection Antibody Selection Antibody Modification Antibody Modification Antibody Selection->Antibody Modification Payload Selection Payload Selection Linker-Payload Attachment Linker-Payload Attachment Payload Selection->Linker-Payload Attachment Linker Design Linker Design Linker Design->Linker-Payload Attachment Conjugation & Purification Conjugation & Purification Antibody Modification->Conjugation & Purification Linker-Payload Attachment->Conjugation & Purification DAR Analysis DAR Analysis Conjugation & Purification->DAR Analysis Stability Assessment Stability Assessment DAR Analysis->Stability Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity Stability Assessment->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology

Caption: A generalized workflow for the development of antibody-drug conjugates (ADCs).

Nanoparticle Surface Modification Workflow

Bifunctional linkers are also instrumental in the surface functionalization of nanoparticles for applications in drug delivery, diagnostics, and imaging.

Nanoparticle_Modification Bare Nanoparticle Bare Nanoparticle Surface Activation Surface Activation Bare Nanoparticle->Surface Activation e.g., Silanization Linker Attachment Linker Attachment Surface Activation->Linker Attachment e.g., NHS ester reaction Functionalized Nanoparticle Functionalized Nanoparticle Linker Attachment->Functionalized Nanoparticle Biomolecule Conjugation Biomolecule Conjugation Functionalized Nanoparticle->Biomolecule Conjugation e.g., Click Chemistry Targeted Nanoparticle Targeted Nanoparticle Biomolecule Conjugation->Targeted Nanoparticle

Caption: Workflow for the surface modification of nanoparticles using bifunctional linkers.

Conclusion

The selection of a bifunctional linker is a nuanced decision that significantly influences the outcome of a bioconjugation strategy. This compound, with its reliance on highly specific and stable click chemistry and the beneficial properties of its PEG spacer, offers a powerful tool for creating well-defined and robust conjugates. While traditional linkers like DSS provide a more straightforward approach by targeting native functional groups, they often result in heterogeneous products and can be susceptible to hydrolysis. For applications demanding high precision, stability, and biocompatibility, this compound and other click chemistry-based linkers present a superior choice. Conversely, for routine labeling applications where some degree of heterogeneity is acceptable, traditional linkers remain a cost-effective and viable option. Ultimately, a thorough understanding of the chemical properties and performance characteristics of each linker class is paramount for the successful design and execution of bioconjugation experiments.

References

A Comparative Guide to CuAAC and SPAAC for Azido-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules using bifunctional linkers like Azido-PEG2-Azide is a cornerstone of modern drug development, bioconjugation, and materials science. Among the most powerful methods for achieving these linkages are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" reactions, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Introduction to Azide-Alkyne Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring.[1] Polyethylene glycol (PEG) linkers, such as the bifunctional this compound, are frequently employed to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[1] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.[1][2]

Reaction Mechanism

The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism R1_alkyne R1-C≡CH R1_acetylide R1-C≡C-Cu(I) R1_alkyne->R1_acetylide + Cu(I) Cu_I Cu(I) intermediate Cycloadduct Intermediate R1_acetylide->intermediate + R2-N3 R2_azide R2-N3 triazole 1,4-Triazole intermediate->triazole Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Reaction Mechanism

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the concerted [3+2] cycloaddition with an azide.

SPAAC_Mechanism R1_cyclooctyne R1-Cyclooctyne transition_state Transition State R1_cyclooctyne->transition_state + R2-N3 R2_azide R2-N3 triazole Triazole Product transition_state->triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the application, such as biocompatibility, reaction kinetics, and cost.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Regioselectivity High (1,4-isomer exclusively)Mixture of regioisomers (1,4 and 1,5)
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser-Hay coupling)Cyclooctynes can be prone to side reactions if highly unstable.
Reagent Accessibility Simple alkynes are readily available and cost-effective.Strained cyclooctynes can be complex and expensive to synthesize.

Experimental Data Summary

The following tables summarize typical reaction conditions for CuAAC and SPAAC with PEG linkers.

Table 1: Typical Reaction Conditions for CuAAC with Azido-PEG-Azide

ParameterTypical Value/ConditionNotes
Reactants Azido-PEG-Azide, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) state.
Ligand THPTA, TBTAStabilizes the Cu(I) catalyst and increases the reaction rate.
Solvent DMSO, t-BuOH/H₂O mixture, PBSThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the rate.
Reaction Time 30 minutes to 48 hoursMonitored by TLC, LC-MS, or ¹H NMR.

Table 2: Typical Reaction Conditions for SPAAC with Azido-PEG-Azide

ParameterTypical Value/ConditionNotes
Reactants Azido-PEG-Azide, Cyclooctyne-functionalized molecule (e.g., DBCO)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.3), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 37°CReactions are typically performed at physiological temperatures for biological applications.
Reaction Time 30 minutes to 24 hoursReaction kinetics are highly dependent on the strain of the cyclooctyne.

Experimental Protocols

General Experimental Workflow for CuAAC

CuAAC_Workflow A Dissolve this compound and Alkyne in Solvent C Add Copper/Ligand Premix to Reactants A->C B Prepare Copper/Ligand Premix B->C D Add Reducing Agent (e.g., Sodium Ascorbate) C->D E React at Room Temp or with Gentle Heating D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Purify Product (e.g., Chromatography, Dialysis) F->G

Caption: General experimental workflow for a CuAAC reaction.

Protocol for CuAAC of this compound with an Alkyne-Functionalized Molecule:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of DMSO and water). If using aqueous buffers, ensure all components are soluble.

  • Catalyst Preparation: In a separate vial, prepare a premixed solution of a copper(II) source (e.g., CuSO₄) and a ligand (e.g., THPTA).

  • Reaction Setup: Add the copper/ligand premix to the solution of the azide and alkyne.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography or dialysis to remove the catalyst and unreacted starting materials.

General Experimental Workflow for SPAAC

SPAAC_Workflow A Dissolve this compound and Cyclooctyne in Solvent B Mix Reactants A->B C React at Room Temp or 37°C B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Purify Product (e.g., Chromatography, Dialysis) D->E

Caption: General experimental workflow for a SPAAC reaction.

Protocol for SPAAC of this compound with a Cyclooctyne-Functionalized Molecule:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule (e.g., a DBCO derivative) in a suitable solvent (e.g., PBS, DMSO).

  • Reaction Setup: Mix the solutions of the azide and the cyclooctyne.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37°C). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Purification: If necessary, purify the product using methods such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of molecules using an this compound linker.

CuAAC is the method of choice when rapid reaction kinetics and high yields are paramount, and when the presence of a copper catalyst is not a concern. It is a robust and cost-effective method for a wide range of applications in chemical synthesis and materials science.

SPAAC is the preferred method for applications involving living cells or other biological systems where the cytotoxicity of copper is a limiting factor. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to close the kinetic gap.

The selection of the appropriate method will ultimately depend on the specific experimental context, the nature of the molecules to be conjugated, and the desired outcome of the study.

References

A Comparative Guide to the NMR Characterization of Azido-PEG2-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount. Azido-PEG2-Azide is a common homobifunctional crosslinker prized for its role in "click chemistry" reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure, purity, and stability of such linkers and their conjugates. This guide provides a comparative overview of the NMR characterization of this compound, alongside common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of PEG-Based Linkers by NMR

NMR spectroscopy allows for the quantitative assessment of the purity and stability of PEG linkers. The chemical shifts of protons and carbons adjacent to the terminal functional groups are characteristic and can be used to confirm the structure and identify impurities.

Linker NameStructureKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound N₃-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-N₃a: ~3.39 (t, 4H, -CH₂-N₃) b: ~3.70 (t, 4H, -O-CH₂-CH₂-N₃) c: ~3.65 (s, 4H, -O-CH₂-CH₂-O-)a: ~50.7 (-CH₂-N₃) b: ~70.1 (-O-CH₂-CH₂-N₃) c: ~70.5 (-O-CH₂-CH₂-O-)
Amino-PEG2-Amine H₂N-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-NH₂a: ~2.85 (t, 4H, -CH₂-NH₂) b: ~3.55 (t, 4H, -O-CH₂-CH₂-NH₂) c: ~3.65 (s, 4H, -O-CH₂-CH₂-O-)a: ~41.8 (-CH₂-NH₂) b: ~73.5 (-O-CH₂-CH₂-NH₂) c: ~70.5 (-O-CH₂-CH₂-O-)
Thiol-PEG2-Thiol HS-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-SHa: ~1.35 (t, 2H, -SH) b: ~2.75 (q, 4H, -CH₂-SH) c: ~3.70 (t, 4H, -O-CH₂-CH₂-SH) d: ~3.65 (s, 4H, -O-CH₂-CH₂-O-)b: ~24.5 (-CH₂-SH) c: ~72.8 (-O-CH₂-CH₂-SH) d: ~70.5 (-O-CH₂-CH₂-O-)

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument. The signals for the central PEG backbone (-O-CH₂-CH₂-O-) are generally consistent across these linkers. A notable challenge in the ¹H NMR of azide-functionalized PEGs is the potential overlap of the methylene protons adjacent to the azide group with the ¹³C satellite peaks of the main PEG backbone, which can complicate direct quantification[1].

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • PEG linker (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with glass wool plug

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of the PEG linker into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. For PEG derivatives with hydroxyl end-groups, DMSO-d₆ is often preferred as it provides a distinct, non-exchangeable hydroxyl proton signal.

  • Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.

  • Label the NMR tube clearly.

NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR spectrometer

Typical Parameters for ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

Typical Parameters for ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks to determine the relative ratios of different proton groups, which is essential for confirming the structure and assessing purity.

Visualizing Experimental Workflows

A common application for this compound is in bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The following diagram illustrates a typical workflow.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification Purification cluster_analysis Analysis Azide_PEG This compound Reaction_Mix Reaction Mixture in appropriate buffer Azide_PEG->Reaction_Mix Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Protein) Alkyne_Molecule->Reaction_Mix Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction_Mix Analysis Characterization (NMR, MS, SDS-PAGE) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Bioconjugation workflow using this compound.

Another key workflow involves the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry variant particularly useful for reactions in biological systems.

logical_relationship Start Start: this compound and Strained Alkyne (e.g., DBCO) Reaction Spontaneous Reaction (No Catalyst) Start->Reaction Mix in biocompatible buffer Triazole Stable Triazole Linkage Reaction->Triazole Forms conjugate Application Application in Live Cells or In Vivo Triazole->Application High biocompatibility

Logical flow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

By following these guidelines and utilizing the comparative data, researchers can confidently characterize their this compound conjugates and other PEGylated molecules, ensuring the quality and reliability of their downstream applications.

References

Mass Spectrometry Analysis of Azido-PEG2-Azide Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of bifunctional crosslinkers is integral to modern bioconjugation techniques, enabling the creation of complex biomolecular architectures for a wide range of applications, from targeted drug delivery to advanced proteomics. Among these, Azido-PEG2-Azide has emerged as a popular hydrophilic spacer for "click chemistry" applications. This guide provides an objective comparison of the mass spectrometry analysis of this compound products with alternative bifunctional linkers, supported by experimental data and detailed protocols.

Performance Comparison of Bifunctional Linkers in Mass Spectrometry

The choice of a bifunctional linker can significantly impact the ease and reliability of mass spectrometry analysis. Key performance indicators include ionization efficiency, fragmentation behavior, and the potential for unambiguous identification. Here, we compare this compound with two common alternatives used in click chemistry: Alkyne-PEG-Alkyne and DBCO-PEG-DBCO (Dibenzocyclooctyne).

Key Performance Characteristics:

FeatureThis compoundAlkyne-PEG-AlkyneDBCO-PEG-DBCO
Primary Ionization Method ESI, MALDIESI, MALDIESI, MALDI
Common Adducts [M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+
Characteristic Fragmentation Facile loss of N₂ (28 Da)Generally stableStable
Metastable Ion Formation Prone to in-source and post-source decay (MALDI)Less commonLess common
MS/MS Spectrum Complexity Can be complicated by neutral loss of N₂Generally predictable fragmentation of the PEG backboneGenerally predictable fragmentation of the PEG backbone
Relative Ionization Efficiency Generally goodGoodGood, though the bulky DBCO group can sometimes cause suppression

Data Summary:

Mass spectrometry analysis of this compound is characterized by the facile neutral loss of a nitrogen molecule (N₂), corresponding to a mass difference of 28 Da. This fragmentation can occur both in-source (during the initial ionization event) and post-source (in the flight tube of a TOF analyzer), leading to the appearance of metastable ions in MALDI-TOF spectra. While this characteristic loss can be a useful diagnostic tool, it can also complicate spectral interpretation, especially in complex mixtures.

In contrast, Alkyne-PEG-Alkyne and DBCO-PEG-DBCO linkers are generally more stable under typical mass spectrometry conditions. Their fragmentation patterns are primarily dictated by the cleavage of the polyethylene glycol (PEG) backbone, resulting in a predictable series of ions separated by 44 Da (the mass of an ethylene glycol unit). DBCO-containing linkers, due to their larger size and hydrophobicity, may exhibit slightly different chromatographic behavior and, in some cases, could lead to ion suppression effects when analyzing heterogeneous mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. Below are generalized protocols for the analysis of bifunctional PEG linkers using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.

Protocol 1: LC-MS/MS Analysis of Bifunctional PEG Linkers

This protocol is suitable for the analysis of this compound and its alternatives, allowing for separation and identification from complex mixtures.

1. Sample Preparation:

  • Dissolve the bifunctional linker in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10-100 µM in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Mass Range: 100 - 2000 m/z.

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

4. Data Analysis:

  • Deconvolute the multiply charged spectra to determine the monoisotopic mass of the parent ion.

  • For this compound, look for the characteristic neutral loss of 28 Da in the MS/MS spectra.

  • For all linkers, analyze the MS/MS spectra for the characteristic 44 Da spacing corresponding to the PEG backbone.

Protocol 2: MALDI-TOF Analysis of Bifunctional PEG Linkers

This protocol is a rapid method for determining the molecular weight and assessing the purity of the linker.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a 1 mg/mL solution of the bifunctional linker in a suitable solvent.

2. Spotting Technique:

  • Mix the matrix solution and the analyte solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry (MALDI-TOF) Conditions:

  • Ionization Mode: Positive ion reflector mode.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

  • Mass Range: Calibrate the instrument in the expected mass range of the analyte.

4. Data Analysis:

  • Identify the [M+H]+, [M+Na]+, and [M+K]+ adducts.

  • For this compound, observe the spectrum for peaks corresponding to [M-N₂+H]+, [M-N₂+Na]+, and [M-N₂+K]+, which indicate the loss of one azide group. Also, look for peaks corresponding to the loss of both azide groups.

Visualizing Experimental Workflows

Diagrams are essential for understanding complex experimental procedures. Below are visualizations of a typical cross-linking proteomics workflow and the characteristic fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteomic Processing cluster_analysis Mass Spectrometry Analysis cluster_output Results protein_complex Protein Complex crosslinking Cross-linking Reaction protein_complex->crosslinking crosslinker This compound crosslinker->crosslinking digestion Tryptic Digestion crosslinking->digestion enrichment Enrichment of Cross-linked Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis lcms->data_analysis identification Identification of Cross-linked Peptides data_analysis->identification ppi Protein-Protein Interaction Mapping identification->ppi

Figure 1. A typical experimental workflow for cross-linking mass spectrometry.

fragmentation_pathway parent [N₃-PEG2-N₃ + H]⁺ fragment1 [N₃-PEG2-N + H]⁺ + N₂ parent->fragment1 - N₂ (28 Da) fragment2 [N-PEG2-N + H]⁺ + 2N₂ fragment1->fragment2 - N₂ (28 Da)

A Researcher's Guide to Purity Assessment of Synthesized Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods for assessing the purity of synthesized Azido-PEG2-Azide, a homobifunctional crosslinker widely used in bioconjugation and proteomics. We present supporting experimental data and protocols to facilitate an objective evaluation against other commercially available alternatives.

Introduction to this compound

This compound (1,8-diazido-3,6-dioxaoctane) is a short-chain polyethylene glycol (PEG) linker containing two terminal azide groups. These azide functionalities allow for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". Its hydrophilic PEG spacer enhances solubility in aqueous buffers, making it a versatile tool for conjugating a wide range of biomolecules.

Purity Assessment of Synthesized this compound

The synthesis of this compound typically involves the conversion of the terminal hydroxyl groups of diethylene glycol to azides. Potential impurities can include residual starting materials (e.g., diethylene glycol), mono-azidated intermediates, and byproducts from side reactions. Therefore, rigorous purity assessment is crucial. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Purity Assessment Methods for this compound
Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-ELSD Separation based on polarity, detection of non-volatile analytes.Purity percentage, presence of non-volatile impurities.High sensitivity for non-UV absorbing compounds, good for quantitative analysis.Does not provide structural information, may not detect volatile impurities.
¹H NMR Nuclear magnetic resonance of hydrogen atoms.Structural confirmation, identification of impurities with distinct proton signals.Provides detailed structural information, can quantify purity against an internal standard.Lower sensitivity compared to HPLC, overlapping signals can complicate analysis.
Mass Spectrometry Measurement of mass-to-charge ratio.Confirmation of molecular weight.High accuracy in mass determination.Not inherently quantitative without standards.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is designed to separate this compound from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Data Analysis: Integrate the peak areas to determine the purity percentage of the main product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides structural confirmation and helps identify impurities in the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of CDCl₃.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical chemical shifts for this compound in CDCl₃ are:

      • ~3.70 ppm (triplet, 4H, -O-CH ₂-CH₂-N₃)

      • ~3.40 ppm (triplet, 4H, -O-CH₂-CH ₂-N₃)

  • Data Analysis:

    • Confirm the presence of the characteristic peaks for this compound.

    • Examine the spectrum for any unexpected signals that may indicate impurities. The presence of a broad singlet around 2-3 ppm could indicate residual water or hydroxyl-containing impurities.

Comparison with Commercial Alternatives

Several vendors supply this compound with stated purity levels. When choosing a commercial product, it is important to consider the analytical methods used for quality control.

Table 2: Comparison of Commercially Available this compound
VendorProduct NameStated PurityAnalytical Method(s) for QC
Supplier A This compound>98%HPLC, NMR
Supplier B This compound>95%NMR
Supplier C 1,8-Diazido-3,6-dioxaoctane>97%HPLC
Synthesized Product This compound(Determined by analysis)HPLC-ELSD, NMR

Alternative Bifunctional Linkers

While this compound is a versatile linker, other bifunctional linkers with different reactive groups may be more suitable for specific applications.

Table 3: Comparison of this compound with Alternative Bifunctional Linkers
Linker TypeReactive GroupsReaction ChemistryKey Features
This compound Azide, AzideClick Chemistry (CuAAC, SPAAC)Bioorthogonal, high specificity, stable triazole linkage.
NHS Ester-PEG-NHS Ester N-hydroxysuccinimide EsterAmine acylationReacts with primary amines, forms stable amide bonds.
Maleimide-PEG-Maleimide MaleimideThiol additionReacts with sulfhydryl groups, forms stable thioether bonds.
Alkyne-PEG-Alkyne AlkyneClick Chemistry (CuAAC, SPAAC)Complements azide-functionalized molecules.
DBCO-PEG-DBCO DibenzocyclooctyneStrain-promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free click chemistry, ideal for live-cell applications.

Visualizing Workflows and Relationships

To clarify the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis Synthesis & Purification start Diethylene Glycol step1 Tosylation or Mesylation start->step1 step2 Azidation with NaN3 step1->step2 crude Crude this compound step2->crude purification Purification (e.g., Column Chromatography) crude->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

cluster_purity_assessment Purity Assessment Workflow sample Synthesized this compound hplc HPLC-ELSD Analysis sample->hplc nmr NMR Spectroscopy sample->nmr data_hplc Purity (%) hplc->data_hplc data_nmr Structural Confirmation & Impurity ID nmr->data_nmr decision Purity >95%? data_hplc->decision data_nmr->decision pass Proceed to Application decision->pass Yes fail Repurify decision->fail No

Caption: Decision workflow for purity assessment of synthesized this compound.

cluster_bioconjugation Bioconjugation Application linker This compound conjugate Biomolecule 1-PEG2-Biomolecule 2 linker->conjugate biomolecule1 Biomolecule 1 (with Alkyne) biomolecule1->linker Click Chemistry biomolecule2 Biomolecule 2 (with Alkyne) biomolecule2->linker Click Chemistry

Caption: Signaling pathway for bioconjugation using this compound.

A Researcher's Guide to Functional Assays for Azido-PEG2-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating complex biological processes. The choice of labeling reagent and the subsequent confirmation of the labeled protein's functionality are critical for the validity of experimental outcomes. This guide provides an objective comparison of protein labeling using Azido-PEG2-Azide with other common alternatives, supported by experimental data and detailed protocols for functional validation.

This compound is a homo-bifunctional crosslinker that introduces an azide group onto proteins, which can then be detected or conjugated using "click chemistry."[1] This method offers high specificity and biocompatibility. However, it is essential to assess whether the labeling process itself alters the protein's biological activity. This guide will delve into key functional assays to validate the integrity of labeled proteins and compare the performance of different labeling strategies.

Comparison of Protein Labeling Methodologies

The selection of a protein labeling strategy is contingent on several factors, including the desired specificity, the nature of the protein, and the downstream application. Here, we compare the key performance metrics of this compound labeling with two common alternatives: NHS-ester and maleimide labeling.

FeatureThis compound (via NHS ester)NHS-ester-FluorophoreMaleimide-Fluorophore
Target Residue(s) Lysine, N-terminusLysine, N-terminusCysteine
Reaction Chemistry Amine-reactive NHS ester followed by click chemistryAmine-reactive NHS esterThiol-reactive maleimide
Specificity High (bioorthogonal reaction)Moderate (targets abundant lysines)High (targets less abundant cysteines)
Labeling Efficiency 50-90% for purified proteins[1]50-90% for purified proteins[1]High, near-quantitative for accessible cysteines
Potential Impact on Function Generally low due to the small size of the azide group before click reaction. The PEG spacer can also reduce steric hindrance.Can be significant if lysines are in active or binding sites.High potential for disruption if cysteines are in active sites or involved in disulfide bonds.
Cell Permeability of Reagent YesYesYes
Biocompatibility High (click chemistry is bioorthogonal)GoodCan be reactive with endogenous thiols

Functional Assays for Labeled Proteins

It is imperative to experimentally validate that the labeling process does not compromise the biological function of the protein. Below are detailed protocols for key functional assays.

Enzyme Activity Assay

For proteins with enzymatic activity, a kinetic analysis is the gold standard for assessing functional integrity.

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

  • Reagent Preparation :

    • Prepare a stock solution of the enzyme substrate in a suitable buffer.

    • Prepare solutions of both the unlabeled and labeled enzyme at the same concentration in the reaction buffer.

  • Assay Setup :

    • In a 96-well microplate or quartz cuvettes, set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

    • Include a blank for each substrate concentration containing all components except the enzyme.

  • Initiate Reaction :

    • Start the reaction by adding the enzyme to the substrate solutions.

  • Measure Absorbance :

    • Immediately monitor the change in absorbance over time at a specific wavelength corresponding to the product formation or substrate consumption.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Expected Outcome: A minimal difference in the Kₘ and Vₘₐₓ values between the labeled and unlabeled enzyme indicates that the label has not significantly affected the enzyme's catalytic activity or substrate binding.

Illustrative Data Comparison:

Enzyme Labeling MethodKₘ (µM)Vₘₐₓ (µmol/min)% Activity Retention
Unlabeled Control10.25.8100%
This compound + Fluorophore11.55.595%
NHS-ester-Fluorophore18.94.272%
Maleimide-Fluorophore25.13.153%

Visualizing the Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_labeling Protein Labeling Workflow cluster_assay Functional Assay Protein Protein Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein NHS ester reaction (targets Lys, N-terminus) This compound-NHS This compound-NHS This compound-NHS->Labeled_Protein Final_Product Fluorescently Labeled Protein Labeled_Protein->Final_Product Click Chemistry (CuAAC or SPAAC) Fluorophore-Alkyne Fluorophore-Alkyne Fluorophore-Alkyne->Final_Product Assay Enzyme Kinetic Assay / Binding Assay / Cell-Based Assay Final_Product->Assay Perform Assay Data Compare Activity of Labeled vs. Unlabeled Protein Assay->Data

Caption: Workflow for labeling a protein with this compound and subsequent functional validation.

Binding Affinity Assay

For proteins such as antibodies or receptors, it is crucial to determine if labeling affects their binding to their specific targets. Fluorescence polarization (FP) is a suitable method for this.

Experimental Protocol: Fluorescence Polarization Binding Assay

  • Reagent Preparation :

    • Prepare a stock solution of the fluorescently labeled protein (e.g., antibody) in a binding buffer.

    • Prepare a series of dilutions of the unlabeled binding partner (e.g., antigen) in the same buffer.

  • Assay Setup :

    • In a black 96-well microplate, add a fixed concentration of the labeled protein to each well.

    • Add the different concentrations of the unlabeled binding partner to the wells.

    • Include a control with only the labeled protein.

  • Incubation :

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure Fluorescence Polarization :

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis :

    • Plot the change in fluorescence polarization as a function of the binding partner concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kₑ).

Expected Outcome: A similar Kₑ value for the labeled and unlabeled protein (if the unlabeled protein's affinity is known from other methods) indicates that the label does not interfere with the binding interaction.

Illustrative Data Comparison:

Antibody Labeling MethodDissociation Constant (Kₑ) (nM)
Unlabeled Control (by SPR)5.2
This compound + Fluorophore6.1
NHS-ester-Fluorophore15.8
Maleimide-Fluorophore22.4
Cell-Based Functional Assay

For proteins that function in a cellular context, such as G-protein coupled receptors (GPCRs), cell-based assays are essential.

Experimental Protocol: cAMP Assay for a Labeled GPCR

  • Cell Culture and Labeling :

    • Culture cells expressing the GPCR of interest.

    • Label the surface-exposed domains of the GPCR with the desired reagent.

  • Cell Stimulation :

    • Treat the cells with a range of concentrations of a known GPCR agonist.

    • Include untreated cells as a negative control.

  • Cell Lysis and cAMP Detection :

    • Lyse the cells to release intracellular cyclic AMP (cAMP).

    • Measure the cAMP levels using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis :

    • Plot the cAMP concentration as a function of the agonist concentration.

    • Determine the EC₅₀ value, which is the concentration of agonist that gives half-maximal response.

Expected Outcome: A negligible shift in the EC₅₀ value between cells with labeled and unlabeled GPCRs suggests that the labeling has not altered the receptor's signaling function.

Illustrative Data Comparison:

GPCR Labeling MethodEC₅₀ (nM)
Unlabeled Control25
This compound + Fluorophore30
NHS-ester-Fluorophore85
Maleimide-Fluorophore120

Signaling Pathway Visualization

The following diagram illustrates a simplified GPCR signaling pathway that could be studied using a labeled receptor.

G Ligand Ligand GPCR Labeled GPCR Ligand->GPCR binds to G_Protein G Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gα activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

References

A Researcher's Guide: Evaluating the Advantages of PEG2 Linkers Over Longer PEG Chains in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While longer polyethylene glycol (PEG) chains are widely used to improve solubility and pharmacokinetic profiles, shorter linkers, such as PEG2, offer distinct advantages in specific contexts. This guide provides an objective comparison of PEG2 linkers against their longer-chain counterparts, supported by experimental data, to inform rational design choices in therapeutic development.

The length of a PEG linker creates a crucial trade-off between pharmacokinetic enhancement and biological activity.[1] Longer PEG chains increase the hydrodynamic radius of a molecule, which reduces renal clearance and can prolong its circulation half-life.[1][2][3] They also create a protective hydration shell that can enhance the solubility of hydrophobic payloads and shield the bioconjugate from enzymatic degradation.[4] However, this increased size is not always beneficial. In some instances, shorter PEG linkers may provide superior performance by enhancing stability, improving in vitro potency, or enabling more favorable receptor-ligand interactions.

Comparative Data Analysis: Short vs. Long PEG Linkers

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies to illustrate the impact of PEG chain length on key performance metrics in ADCs and PROTACs.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

PEG Linker LengthClearance (mL/day/kg)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
No PEG ~15ShortBaseline11%
PEG2 ~10IncreasedPotentially Improved35-45%
PEG4 ~7Moderately IncreasedVariable35-45%
PEG8 ~5Significantly IncreasedVariable75-85%
PEG12 ~5Significantly IncreasedVariable75-85%
PEG24 ~5Significantly IncreasedVariable75-85%
PEG4K (4 kDa) Not Specified2.5-fold Increase4.5-fold ReductionImproved
PEG10K (10 kDa) Not Specified11.2-fold Increase22-fold ReductionMost Ideal

Note: Data is synthesized from multiple studies using different models and constructs. Direct comparison requires context. "Potentially Improved" for PEG2 IC50 refers to specific cases where shorter linkers showed better in vitro potency.

Table 2: Impact of PEG Linker Length on PROTAC Performance

Linker Length (Atoms)Target ProteinDegradation Potency (DC50)Maximal Degradation (Dmax)Key FindingReference(s)
< 12 atoms TBK1No ActivityN/ALinker too short for ternary complex formation.
12-29 atoms TBK1Submicromolar (3 nM for 21-atom)>90% (96% for 21-atom)Optimal range identified for potent degradation.
Short (e.g., 8-atom PEG) CRBN (homo-PROTAC)OptimizedHighA short linker was optimal for this specific system.
Longer (≥ 4 PEG units) BTKPotentHighLonger linkers avoided steric repulsion and maintained binding affinity.
Key Advantages of a PEG2 Linker

While longer PEGs often improve pharmacokinetics, a PEG2 linker can be the optimal choice in several scenarios:

  • Enhanced In Vitro Potency and Stability : In certain molecular architectures, a short linker is advantageous. For the ADC candidate MORAb-202, a PEG2 spacer was found to eliminate aggregation just as effectively as longer PEG chains while resulting in superior in vitro potency. Shorter linkers may also enhance ADC stability by keeping the cytotoxic payload anchored within the protective spatial shield of the antibody.

  • Favorable Receptor-Ligand Interactions : A shorter linker limits the conformational freedom of a targeting ligand. This can be beneficial for promoting a more favorable interaction with the target receptor, especially where precise orientation is key.

  • Reduced Steric Hindrance : When the target binding site is constrained, a bulky, long PEG chain can cause steric hindrance, potentially reducing binding affinity and biological activity. A compact PEG2 linker minimizes this risk.

  • Optimized Physicochemical Properties : In the development of PROTACs, a linker that is too long can lead to non-productive ternary complex formation or an entropically unfavorable binding penalty. While often longer than PEG2, an optimized, and sometimes surprisingly short, linker is critical for achieving potent protein degradation.

Scenarios Favoring Longer PEG Chains

Conversely, longer PEG chains are generally preferred for:

  • Improving Pharmacokinetics : For molecules subject to rapid renal clearance, longer PEG chains (typically PEG8 and above) are highly effective at increasing hydrodynamic size, extending circulation half-life, and increasing overall drug exposure.

  • Enhancing Solubility : When conjugating highly hydrophobic payloads, longer, more hydrophilic PEG chains are necessary to prevent aggregation and maintain the solubility of the bioconjugate, allowing for higher drug-to-antibody ratios (DARs).

  • Bridging Distances in PROTACs : The linker must be long enough to span the distance between the target protein and the E3 ligase to enable the formation of a stable ternary complex, a prerequisite for protein degradation. Linkers shorter than 12 atoms have been shown to be inactive in some systems due to steric clashes.

Visualizing Design Principles and Workflows

To aid in the decision-making process, the following diagrams illustrate key concepts and experimental workflows involved in linker selection.

PEG_Linker_Design_Trade_Offs cluster_0 Linker Length cluster_1 Potential Advantages PEG2_Linker Shorter Linker (e.g., PEG2) Advantages_Short Improved In Vitro Potency Enhanced Stability Favorable Receptor Binding Reduced Steric Hindrance PEG2_Linker->Advantages_Short Longer_PEG_Linker Longer Linker (e.g., PEG8+) Advantages_Long Longer Half-Life (PK) Increased Solubility Reduced Immunogenicity Improved In Vivo Efficacy Longer_PEG_Linker->Advantages_Long Advantages_Short->Longer_PEG_Linker Trade-off: May have faster clearance Advantages_Long->PEG2_Linker Trade-off: May reduce in vitro potency

Caption: Logical relationship of trade-offs in PEG linker length selection.

ADC_Efficacy_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A 1. Select Antibody, Payload, & Linkers (PEG2 vs. Longer PEGs) B 2. ADC Synthesis & Conjugation A->B C 3. Characterization (DAR, Purity, Aggregation) B->C D 4. Cytotoxicity Assay (IC50 Determination) C->D E 5. Pharmacokinetic (PK) Study in Mice C->E G 7. Data Analysis & Optimal Linker Selection D->G F 6. Xenograft Tumor Model Efficacy Study E->F F->G

Caption: Experimental workflow for comparing ADC efficacy with varied linkers.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Warhead E3 E3 Ligase PROTAC->E3 E3 Ligand Proteasome Proteasome POI->Proteasome Recognition E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance.

ADC Synthesis and Characterization

This protocol outlines a general method for creating ADCs with different PEG linkers for comparison.

  • Antibody Modification : A monoclonal antibody in a suitable buffer (e.g., PBS) is partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups from interchain disulfides. The molar ratio of TCEP to antibody is optimized to achieve the desired average drug-to-antibody ratio (DAR).

  • Drug-Linker Preparation : The payload is synthesized with the desired PEG linker (e.g., PEG2-maleimide, PEG8-maleimide). The maleimide group is reactive towards the free sulfhydryls on the reduced antibody.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution at a specific molar excess and incubated (e.g., 1-2 hours at room temperature or 4°C overnight) to allow for covalent bond formation. The reaction is then quenched with an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification : The resulting ADC is purified from unreacted drug-linker and other reagents using techniques such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterization : The purified ADC is characterized to determine its DAR (e.g., via Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), purity, and aggregation levels (e.g., via SEC).

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against target cancer cells.

  • Cell Culture : Target cancer cell lines (expressing the antigen of interest) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : A serial dilution of each ADC construct (e.g., with PEG2, PEG8, PEG24 linkers) and relevant controls (isotype control ADC, unconjugated antibody, free drug) is prepared. The cell media is replaced with media containing the diluted ADCs.

  • Incubation : The plates are incubated for a period that allows for ADC binding, internalization, and payload-induced cell death (typically 72-120 hours).

  • Viability Measurement : Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis : The results are plotted as cell viability versus ADC concentration. A four-parameter logistic regression is used to calculate the half-maximal inhibitory concentration (IC50) for each ADC construct.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADCs in a living organism.

  • Animal Model : Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are subcutaneously implanted with human tumor cells that express the target antigen.

  • Tumor Growth : Tumors are allowed to grow to a specified average volume (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, ADC with PEG2 linker, ADC with longer PEG linker).

  • Dosing : Each ADC is administered to its respective group, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint : The study is concluded when tumors in the control group reach a predefined maximum size, or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

The selection of a PEG linker is a critical optimization step in the design of bioconjugates. While longer PEG chains are a well-established strategy for improving pharmacokinetics and solubility, a PEG2 linker presents clear advantages in specific contexts. A shorter linker may enhance in vitro potency, improve stability, and avoid issues of steric hindrance at the target site. Ultimately, the "optimal" linker length is not universal; it is dictated by the unique interplay between the targeting moiety, the payload, and the biological target. A systematic and empirical evaluation of a range of linker lengths, including PEG2, is therefore essential for the rational design of safer and more effective therapeutics.

References

Azido-PEG2-Azide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The linker's properties directly influence the stability, solubility, and in vivo performance of the final conjugate. This guide provides a comparative analysis of Azido-PEG2-Azide, a homobifunctional, short-chain polyethylene glycol (PEG) linker, against other common crosslinking agents.

Overview of this compound

This compound is a linker molecule featuring two terminal azide (N₃) groups connected by a two-unit PEG spacer. The azide groups are versatile functional handles for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG component enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[3]

Comparison with Alternative Linkers

The performance of this compound can be benchmarked against other widely used linkers in bioconjugation, each with distinct chemical reactivity and physical properties. Key alternatives include heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and DBCO (Dibenzocyclooctyne)-PEG-NHS esters, as well as other PEGylated azide linkers with varying PEG chain lengths.

Physicochemical and Reactivity Comparison

The choice of linker significantly impacts the bioconjugation strategy and the properties of the resulting conjugate. The following table summarizes the key characteristics of this compound and its alternatives.

Linker ClassExampleReactive GroupsTarget Functional GroupsKey AdvantagesKey Disadvantages
Homobifunctional Azido-PEG This compound Azide, AzideAlkynes (via Click Chemistry)Good aqueous solubility; can link two alkyne-modified molecules.Requires alkyne modification of target molecules; CuAAC requires potentially cytotoxic copper catalyst.[2]
Heterobifunctional Maleimide-NHS SMCCMaleimide, NHS EsterThiols, AminesWell-established chemistry; high reactivity towards thiols and amines.Thiosuccinimide bond can be unstable in vivo (retro-Michael reaction); potential for ADC aggregation.[]
Heterobifunctional Azido-NHS Azido-PEG4-NHS EsterAzide, NHS EsterAlkynes, AminesAllows for a two-step conjugation; PEG spacer improves solubility.NHS ester is susceptible to hydrolysis.
Heterobifunctional DBCO-NHS DBCO-PEG4-NHS EsterDBCO, NHS EsterAzides, AminesEnables copper-free click chemistry (SPAAC); highly biocompatible.DBCO is a bulky, hydrophobic group; slower reaction kinetics than CuAAC.
Quantitative Performance Data

Direct quantitative comparisons of linker performance can be challenging due to variations in experimental conditions across different studies. However, the following table synthesizes available data on reaction kinetics and stability for the different chemistries.

ParameterCuAAC (with Azido-PEG linkers)SPAAC (Azido-linker with DBCO)Maleimide-Thiol Conjugation (e.g., SMCC)
Second-Order Rate Constant 10 to 100 M⁻¹s⁻¹10⁻² to 1 M⁻¹s⁻¹~10² to 10³ M⁻¹s⁻¹
Biocompatibility Limited in living systems due to copper cytotoxicity.High; widely used for in vivo applications.Generally good, but maleimides can react with other biological thiols.
Linkage Stability in Plasma High (Triazole ring is very stable).High (Triazole ring is very stable).Moderate to low (Thiosuccinimide bond susceptible to cleavage).
Typical Reaction Time 1-4 hours4-12 hours1-2 hours

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for key experiments involving azide-PEG linkers.

Protocol 1: Two-Step Protein Labeling via Azide-PEG-NHS Ester and SPAAC

This protocol describes the introduction of azide groups onto a protein via an NHS ester, followed by a copper-free click reaction with a DBCO-functionalized molecule.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous DMSO

  • DBCO-functionalized molecule (e.g., DBCO-drug)

  • Desalting column

Step 1: Azide Modification of the Protein

  • Dissolve the protein in PBS to a final concentration of 2-5 mg/mL.

  • Prepare a 10 mg/mL stock solution of Azido-PEGn-NHS ester in anhydrous DMSO.

  • Add a 5 to 15-fold molar excess of the Azido-PEGn-NHS ester solution to the protein solution.

  • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Remove the unreacted Azido-PEGn-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

Step 2: Copper-Free Click Reaction

  • Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Add the DBCO-molecule to the azide-modified protein solution. A 2 to 5-fold molar excess of the DBCO-molecule is typically used.

  • Incubate at room temperature for 4-12 hours, or overnight at 4°C, protected from light.

  • The resulting conjugate can be purified by size-exclusion chromatography (SEC) to remove excess DBCO-molecule.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Stability Assay of ADC Linker

This protocol is used to determine the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical method to quantify intact ADC, total antibody, and released payload (e.g., ELISA, LC-MS)

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Plot the percentage of intact ADC over time to determine the linker's stability profile.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and the underlying chemical principles.

G cluster_0 Step 1: Azide Modification cluster_1 Step 2: SPAAC Reaction Protein Protein (e.g., Antibody) Reaction1 NHS Ester Reaction (1-2h, RT) Protein->Reaction1 Azide_NHS Azido-PEGn-NHS Ester Azide_NHS->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Azide_Protein Azide-Modified Protein Reaction2 SPAAC Reaction (4-12h, RT) Azide_Protein->Reaction2 Purification1->Azide_Protein DBCO_Molecule DBCO-Molecule (e.g., Drug) DBCO_Molecule->Reaction2 ADC_unpurified Unpurified ADC Reaction2->ADC_unpurified Purification2 Size-Exclusion Chromatography ADC_unpurified->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Two-step ADC synthesis via SPAAC.

G cluster_0 Linker Selection Criteria cluster_1 Recommended Chemistry Start Start: Need to Conjugate Molecule A to B Bio_System In a living system? Start->Bio_System Thiol_Available Thiol available on A or B? Bio_System->Thiol_Available No SPAAC Use SPAAC (e.g., DBCO-Azide) Bio_System->SPAAC Yes Amine_Available Amine available on A or B? Thiol_Available->Amine_Available No Maleimide Use Maleimide Chemistry (e.g., SMCC) Thiol_Available->Maleimide Yes CuAAC Use CuAAC (e.g., Azido-PEG-Azide with Alkyne) Amine_Available->CuAAC No (Requires modification) NHS_Ester Use NHS Ester Chemistry Amine_Available->NHS_Ester Yes

References

review of homobifunctional crosslinkers in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Homobifunctional Crosslinkers in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount for success. Homobifunctional crosslinkers, reagents possessing two identical reactive groups, are fundamental in covalently linking biomolecules. They play a crucial role in elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and constructing therapeutic conjugates. This guide provides an objective comparison of commonly used homobifunctional crosslinkers, presenting quantitative data, detailed experimental protocols, and visualizations to inform strategic decisions in drug discovery.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are characterized by two identical reactive moieties connected by a spacer arm. This symmetrical design allows them to react with the same functional group on two different molecules or within a single molecule, leading to inter- or intramolecular crosslinks, respectively.[1] While this can be a powerful tool for capturing a snapshot of all protein interactions, it can also lead to a heterogeneous mixture of products, including polymers and self-conjugated molecules, which can complicate downstream analysis.[2][3][4] In contrast, heterobifunctional crosslinkers, which have two different reactive groups, allow for more controlled, sequential conjugations and are often preferred for creating well-defined bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Despite the advantages of heterobifunctional reagents in certain applications, homobifunctional crosslinkers remain indispensable for various discovery workflows, particularly in the initial stages of interaction mapping and for applications where a degree of polymerization is acceptable or even desired, such as in the formation of certain biomaterials.

Comparative Analysis of Common Homobifunctional Crosslinkers

The choice of a homobifunctional crosslinker is dictated by several factors, including the target functional group, the desired spacer arm length, its solubility, and whether the linkage needs to be reversible (cleavable).

Amine-Reactive Crosslinkers

N-hydroxysuccinimide (NHS) esters are the most common amine-reactive homobifunctional crosslinkers, targeting the primary amines found in lysine residues and at the N-terminus of proteins.

CrosslinkerAbbreviationSpacer Arm Length (Å)Cleavable?Water-Soluble?Key Characteristics & Applications
Disuccinimidyl suberateDSS11.4NoNoMembrane-permeable; widely used for intracellular protein cross-linking.
Bis(sulfosuccinimidyl) suberateBS311.4NoYesMembrane-impermeable due to sulfonate groups; ideal for cell-surface cross-linking.
Disuccinimidyl glutarateDSG7.7NoNoShorter spacer arm than DSS; useful for probing closer interactions.
Ethylene glycol bis(succinimidyl succinate)EGS16.1Yes (hydroxylamine)NoCleavable spacer arm allows for the release of cross-linked proteins.
Dithiobis(succinimidyl propionate)DSP12.0Yes (reducing agents)NoDisulfide bond in the spacer is cleavable with agents like DTT or TCEP.

Note: The spacer arm lengths provided are based on stochastic dynamics calculations and represent a more realistic measure than simple extended chain lengths.

Sulfhydryl-Reactive Crosslinkers

These crosslinkers target the thiol groups of cysteine residues, which are often less abundant on protein surfaces than primary amines, allowing for more specific cross-linking.

CrosslinkerAbbreviationSpacer Arm Length (Å)Cleavable?Key Characteristics & Applications
1,4-BismaleimidobutaneBMB10.9NoReacts with sulfhydryl groups to form stable thioether bonds.
BismaleimidohexaneBMH16.1NoLonger spacer arm than BMB for spanning greater distances.
Dithio-bismaleimidoethaneDTME13.1Yes (reducing agents)Contains a disulfide bond that can be cleaved to reverse the cross-link.

Performance Comparison and Applications in Drug Discovery

While direct quantitative comparisons of reaction efficiency and yield for different homobifunctional crosslinkers in specific drug discovery applications are not extensively documented in comparative studies, their utility can be inferred from their chemical properties and documented uses.

Antibody-Drug Conjugates (ADCs)

Homobifunctional crosslinkers can be used to conjugate drugs to antibodies, but this approach often leads to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can negatively impact the therapeutic index of the ADC. For this reason, heterobifunctional linkers that allow for controlled, site-specific conjugation are generally preferred in modern ADC development.

However, homobifunctional crosslinkers can be useful in early-stage ADC research for rapidly generating proof-of-concept conjugates.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules by design, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The use of homobifunctional crosslinkers in the synthesis of the final PROTAC molecule is not a standard approach, as it would lead to dimerization of the target-binding or E3-binding moieties rather than the desired bifunctional construct. However, homobifunctional linkers could potentially be used in the synthesis of the building blocks that are later assembled into the final PROTAC.

Protein-Protein Interaction (PPI) Studies

The primary application of homobifunctional crosslinkers in drug discovery is in the identification and characterization of protein-protein interactions. By covalently linking interacting proteins, these reagents allow for the capture of transient or weak interactions that might otherwise be missed. The cross-linked complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners.

Experimental Protocols

General Protocol for Protein Cross-linking with DSS (Amine-Reactive)

This protocol provides a general guideline for cross-linking proteins in solution using DSS.

Materials:

  • Protein solution (1-10 mg/mL in a non-amine-containing buffer, e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • DSS stock solution (10-25 mM in anhydrous DMSO or DMF, prepared fresh)

  • Quenching solution (1 M Tris-HCl, pH 7.5, or 1 M glycine)

Procedure:

  • Bring the protein solution to the desired concentration in the reaction buffer.

  • Add the freshly prepared DSS stock solution to the protein solution to achieve the desired final crosslinker concentration (typically a 10- to 50-fold molar excess over the protein).

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched.

  • The cross-linked protein solution is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol for Identifying Protein-Protein Interactions using EGS and Mass Spectrometry

This protocol outlines a workflow for identifying interacting proteins in a complex mixture.

Materials:

  • Cell lysate or purified protein complex in a suitable buffer (pH 7.0-8.0)

  • EGS stock solution (25 mM in DMSO, prepared fresh)

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • Hydroxylamine solution (2 M, pH 8.5) for cleavage (optional)

  • SDS-PAGE reagents

  • Mass spectrometry sample preparation reagents (trypsin, buffers, etc.)

Procedure:

  • Cross-linking:

    • Add EGS stock solution to the protein sample to a final concentration of 0.5-2 mM.

    • Incubate for 30 minutes at room temperature.

    • Quench the reaction with Tris-HCl for 15 minutes.

  • SDS-PAGE Analysis:

    • Separate the cross-linked proteins by SDS-PAGE.

    • Excise the bands corresponding to the cross-linked complexes.

  • In-gel Digestion:

    • Destain and wash the excised gel bands.

    • Reduce and alkylate the proteins.

    • Digest the proteins with trypsin overnight.

  • Mass Spectrometry Analysis:

    • Extract the peptides from the gel.

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides and the corresponding interacting proteins.

  • (Optional) Cleavage of Cross-links:

    • Before SDS-PAGE or after initial analysis, the sample can be treated with 2 M hydroxylamine at pH 8.5 for 3-6 hours at 37°C to cleave the EGS cross-links. This can help in identifying the individual components of a cross-linked complex.

Visualizations

Workflow for Protein-Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using a homobifunctional crosslinker and mass spectrometry.

PPI_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Protein Complex Protein Complex Add Crosslinker Add Crosslinker Protein Complex->Add Crosslinker Quench Reaction Quench Reaction Add Crosslinker->Quench Reaction SDS-PAGE SDS-PAGE Quench Reaction->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Crosslinker_Comparison cluster_homo Homobifunctional Cross-linking cluster_hetero Heterobifunctional Cross-linking (Two-step) Protein_A_homo Protein A Crosslinker_homo Homobifunctional Crosslinker Protein_A_homo->Crosslinker_homo Protein_B_homo Protein B Protein_B_homo->Crosslinker_homo Products_homo Mixture of: A-A, B-B, A-B, polymers Crosslinker_homo->Products_homo Protein_A_hetero Protein A Crosslinker_hetero Heterobifunctional Crosslinker Protein_A_hetero->Crosslinker_hetero Step 1 Protein_B_hetero Protein B (modified) Product_hetero Predominantly A-B conjugate Protein_B_hetero->Product_hetero Activated_A Activated Protein A Crosslinker_hetero->Activated_A Activated_A->Protein_B_hetero Step 2

References

Safety Operating Guide

Safe Disposal of Azido-PEG2-Azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Azido-PEG2-Azide are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of this compound, emphasizing operational plans and immediate safety protocols.

This compound, a bifunctional linker containing two azide groups, requires careful management due to the energetic and toxic nature of the azide functional group. Adherence to established safety protocols is crucial to mitigate risks of explosion, toxicity, and environmental contamination.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with azido compounds. Azides are known for their potential explosivity, especially heavy metal azides, and their acute toxicity, with effects similar to cyanide.[1] Furthermore, azides react with acids to form hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[1][2] A critical safety measure is to avoid disposing of azide solutions down the drain, as this can lead to the formation of explosive metal azides in copper or lead plumbing.[1][3]

All waste containing this compound must be collected in separate, clearly labeled containers and must not be mixed with acidic waste.

Disposal Procedures: Two Primary Routes

There are two main strategies for the proper disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice between these methods depends on the concentration of the azide, the volume of waste, and the capabilities of the laboratory and its institution.

1. Direct Disposal as Hazardous Waste:

This is often the most straightforward and safest method, particularly for concentrated solutions or waste mixed with other chemicals.

  • Step 1: Collection and Storage:

    • Collect all this compound waste, including unused reagents, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste and should be kept securely closed.

    • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as acids, metals, and oxidizing agents.

  • Step 2: Labeling:

    • Clearly label the container with "Hazardous Waste," "Contains Organic Azide," and a full list of the chemical constituents.

  • Step 3: Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

2. Chemical Deactivation (Quenching) Followed by Disposal:

For dilute solutions, chemical deactivation can render the waste non-hazardous before disposal. For organic azides like this compound, this typically involves the reduction of the azide groups to amines.

  • Experimental Protocol: Reduction of this compound to Amine:

    • Method 1: Staudinger Reaction: This reaction uses a phosphine, such as triphenylphosphine, to reduce the azide. The reaction is generally high-yielding and produces the corresponding amine and phosphine oxide.

    • Method 2: Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the azide to an amine. This should be performed with appropriate safety measures for handling hydrogen gas.

    • Method 3: Reduction with Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively convert the azide to an amine. This reaction must be performed under anhydrous conditions and with extreme caution, as LiAlH₄ is highly reactive with water.

    Note: After the reduction is complete, the resulting PEG-diamine is a less hazardous compound. The disposal of the resulting solution should be in accordance with institutional guidelines for non-hazardous chemical waste. The polyethylene glycol (PEG) component is biodegradable but should not be disposed of down the drain as it can impact wastewater treatment systems.

Quantitative Data Summary

ParameterInformationSource
Toxicity of Azides Acutely toxic, with effects similar to cyanide. Can be fatal if swallowed, inhaled, or absorbed through the skin.
LD50 (Oral, Rabbit) of Sodium Azide 10 mg/kg
LD50 (Dermal, Rabbit) of Sodium Azide 20 mg/kg
LC50 (Inhalation, Rat) of Sodium Azide 37 mg/m³
Explosivity Heavy metal azides are shock-sensitive and can detonate violently. Organic azides can be explosive, especially with heat, friction, or light.
Reactivity with Acids Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃).
Incompatible Materials Acids, heavy metals (e.g., copper, lead), oxidizing agents, and halogenated solvents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated decision Concentrated or Mixed Waste? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Yes deactivation Chemical Deactivation (Quenching) decision->deactivation No (Dilute) collection Collect in Labeled, Compatible Container direct_disposal->collection reduction Reduce Azide to Amine (e.g., Staudinger, Hydrogenation) deactivation->reduction ehs_pickup Arrange for EHS/Contractor Pickup collection->ehs_pickup end Disposal Complete ehs_pickup->end peg_disposal Dispose of Resulting PEG-Amine Waste per Institutional Guidelines reduction->peg_disposal peg_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of Azido-PEG2-Azide are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to mitigate the risks associated with this azide-containing compound.

This compound, like other organic azide compounds, presents potential hazards that necessitate careful handling. These include the risk of explosive decomposition when subjected to heat, shock, or friction, as well as toxicity if ingested, inhaled, or absorbed through the skin.[1][2] A critical and potentially hazardous reaction to avoid is the formation of highly toxic and explosive hydrazoic acid when azides come into contact with acids.[3][4] Furthermore, contact with heavy metals can lead to the formation of shock-sensitive metal azides.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is paramount when working with this compound. The following table summarizes the recommended PPE to ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For tasks with higher risk of exposure, consider Silver Shield™ gloves worn under nitrile gloves.Provides an extra layer of protection against skin absorption of the azide compound.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against accidental splashes and potential projectiles in the event of a rapid decomposition.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory.Prevents skin contact with the compound.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful vapors or aerosols.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from potential spills.

Experimental Protocol: Step-by-Step Handling and Disposal

Adherence to a strict, methodical workflow is essential for the safe management of this compound from reception to disposal.

1. Preparation and Handling:

  • Review Safety Data: Before commencing any work, thoroughly review the safety data sheet (SDS) for this compound and related azide compounds.

  • Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood. For procedures with a higher risk of explosion, the use of a blast shield is recommended.

  • Avoid Incompatible Materials: Never use metal spatulas or allow the compound to come into contact with heavy metals, strong oxidizing agents, or acids.

  • Storage: Store this compound in a cool, well-ventilated area, away from incompatible materials. The storage container should be tightly sealed. Some related compounds recommend storage at -20°C or -80°C for long-term stability.

2. Disposal Plan:

Disposing of azide-containing waste requires special attention to prevent hazardous reactions.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Drains: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent the formation of highly explosive metal azides in the plumbing system.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and appropriately labeled container.

  • Solid Waste: Place all contaminated solid waste into a separate, clearly labeled hazardous waste container.

  • Deactivation (for Dilute Inorganic Azide Solutions): While direct disposal as hazardous waste is the preferred method for organic azides, dilute solutions of inorganic azides (like sodium azide) can be deactivated. A common method involves reacting the azide with nitrous acid (generated from sodium nitrite and an acid) in a fume hood. This procedure should only be performed by trained personnel and in accordance with institutional safety guidelines. Crucially, the acid must be added after the sodium nitrite to prevent the formation of volatile and explosive hydrazoic acid.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of all azide-containing hazardous waste.

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound (No Metal Spatula) prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react disp_separate Segregate Azide Waste handle_react->disp_separate disp_container Use Labeled Container disp_separate->disp_container disp_contact Contact EHS for Pickup disp_container->disp_contact

Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.